molecular formula C43H55N6O7P B12384077 isoG Nucleoside-1

isoG Nucleoside-1

Número de catálogo: B12384077
Peso molecular: 798.9 g/mol
Clave InChI: LWKGWKLOYHBMTN-SKIDPXCXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IsoG Nucleoside-1 is a useful research compound. Its molecular formula is C43H55N6O7P and its molecular weight is 798.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H55N6O7P

Peso molecular

798.9 g/mol

Nombre IUPAC

N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1

Clave InChI

LWKGWKLOYHBMTN-SKIDPXCXSA-N

SMILES isomérico

CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

SMILES canónico

CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isoguanine Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isoguanine (B23775) (isoG) nucleoside, a fascinating isomer of guanosine (B1672433) with unique properties that make it a valuable tool in molecular biology, synthetic biology, and drug development. We will delve into its structure, base-pairing capabilities, and the experimental protocols necessary for its use.

Introduction to the Isoguanine Nucleoside

Isoguanosine (B3425122) (isoG), also known as 2-hydroxyadenosine or crotonoside, is a naturally occurring purine (B94841) nucleoside that is an isomer of guanosine.[1][2] The key structural difference lies in the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[3] This seemingly minor alteration leads to significant differences in its chemical and biological properties compared to the canonical nucleosides.[3]

While it has been isolated from various species, isoguanosine does not naturally occur in DNA or RNA.[4] Instead, its presence in biological systems is often linked to oxidative damage of adenine (B156593) residues in DNA. In the realm of synthetic biology, the isoG nucleoside is of particular interest because of its ability to form a stable, non-canonical base pair with isocytosine (B10225) (isoC). This isoG-isoC pair, which is connected by three hydrogen bonds, mimics the geometry of the natural guanine-cytosine (G-C) pair and has been explored as a "third base pair" to expand the genetic alphabet.

The base-pairing properties of isoG are complicated by its existence in different tautomeric forms (keto and enol), which can lead to mispairing with thymine (B56734) (T). The equilibrium between these tautomers can be influenced by the surrounding microenvironment, such as the solvent or its position within a DNA duplex.

Chemical Structure and Base Pairing

The fundamental structure of the isoguanine nucleoside consists of the isoguanine base attached to a ribose or deoxyribose sugar moiety via a β-N9-glycosidic bond. The diagrams below illustrate the chemical structure of 2'-deoxyisoguanosine (B9890) and its characteristic hydrogen bonding pattern with 2'-deoxyisocytosine.

Figure 1: Chemical structure of 2'-deoxyisoguanosine.

Figure 2: Hydrogen bonding between isoguanine and isocytosine.

Quantitative Data: Thermal Stability of Duplexes

The incorporation of isoG and its pairing partner, 5-methyl-isocytosine (isoCMe), can influence the thermal stability of nucleic acid duplexes. The melting temperature (Tm) is a key parameter for assessing this stability. Below is a summary of Tm data from studies on DNA duplexes containing isoG:isoCMe pairs and mismatches.

EntryDuplex Sequence (5' to 3') with Non-Canonical PairComplementary Strand with Non-Canonical PairTm (°C)ΔTm (°C) per modification
1AGG GTC GGC ATC CGGA TGC CGC TAC CCT58.7-
2AGG GTC Gd-isoG C ATC CGGA TGC Gd-isoCMe C TAC CCT59.8+1.1
3AGG GTC Gh-isoCMe C ATC CGGA TGC Gd-isoG C TAC CCT57.2-1.5
4AGG GTC Gd-isoCMe C ATC CGGA TGC Gh-isoG C TAC CCT55.3-3.4
5AGG GTC Gh-isoCMe C ATC CGGA TGC Gh-isoG C TAC CCT53.7-5.0

Table 1: Thermal melting temperatures (Tm) of DNA duplexes containing deoxyribose (d) and hexitol (B1215160) (h) versions of isoG and isoCMe. Experiments were conducted at 260 nm in a buffer containing 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), and 0.1 mM EDTA, with a 4 μM concentration for each strand.

Experimental Protocols

The utilization of isoG in research and development necessitates specialized protocols for its synthesis and incorporation into nucleic acids.

The incorporation of isoG into synthetic oligonucleotides is achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. This requires a protected isoG phosphoramidite monomer.

Protocol for Phosphoramidite Synthesis of isoG:

A common challenge in synthesizing isoG phosphoramidites is the protection of the exocyclic amine and the oxygen at the 2-position to prevent side reactions during oligonucleotide synthesis. A detailed protocol for preparing a suitable deoxyisoguanosine derivative for automated synthesis has been developed.

General Solid-Phase Synthesis Cycle:

  • Deprotection (Detritylation): The first nucleoside, attached to a solid support (e.g., controlled pore glass), has its 5'-dimethoxytrityl (DMT) group removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The protected isoG phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water.

  • Iteration: These four steps are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a strong base, such as aqueous ammonia (B1221849) or a methylamine/ammonia mixture.

The isoG nucleoside, in its triphosphate form (isoGTP), can be incorporated into DNA by various DNA polymerases. This is a cornerstone of its use in PCR-based applications for expanding the genetic alphabet.

Protocol for PCR with the isoG:isoC Pair:

This protocol is adapted from studies demonstrating the successful amplification of DNA containing the isoG:isoC pair.

  • Reaction Mixture Setup (per 50 µL reaction):

    • Template DNA containing isoG and/or isoC (as low as 15 copies).

    • Forward and Reverse Primers (10-20 pmol each).

    • dNTPs (dATP, dCTP, dGTP, dTTP) at a final concentration of 200 µM each.

    • d-isoCTP and d-isoGTP at a final concentration of 50-200 µM each.

    • DNA Polymerase (e.g., Taq polymerase or a proofreading polymerase like Pfu).

    • PCR Buffer (as recommended by the polymerase manufacturer).

    • MgCl2 (typically 1.5-2.5 mM, requires optimization).

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 1-2 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 10-30 seconds.

      • Annealing: 55-65°C for 10-30 seconds (optimize based on primer Tm).

      • Extension: 65-72°C for 30-60 seconds (depending on amplicon length).

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: The PCR product can be analyzed by gel electrophoresis, molecular beacon analysis, or sequencing to confirm the fidelity of unnatural base pair incorporation. It has been shown that with 40 cycles of amplification, sequence conservation of the unnatural base pair is maintained.

To determine the melting temperature (Tm) of oligonucleotides containing isoG, UV-Vis spectrophotometry is commonly employed.

General Protocol:

  • Sample Preparation: Anneal complementary oligonucleotide strands by mixing them in equimolar amounts in a buffer solution (e.g., 0.1 M NaCl, 20 mM KH2PO4, 0.1 mM EDTA, pH 7.5). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Measurement: Place the sample in a temperature-controlled UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined from the midpoint of the transition in the absorbance versus temperature curve.

Applications in Research and Drug Development

The unique properties of the isoG nucleoside have opened up several avenues for research and development:

  • Expanded Genetic Alphabet: The isoG:isoC pair is a leading candidate for a functional third base pair, which could be used to encode for non-canonical amino acids, create novel aptamers, or build orthogonal biological systems.

  • Diagnostics: The specificity of the isoG:isoC interaction can be leveraged to develop highly specific diagnostic tools. For example, PCR primers containing isoG can be designed to only amplify targets that have a complementary isoC incorporated, reducing false positives.

  • Drug Development: As a nucleoside analog, isoguanosine and its derivatives can be explored as potential antiviral or anticancer agents. These molecules could interfere with nucleic acid metabolism or polymerase function in pathogenic organisms or cancer cells.

  • Nanotechnology: The self-assembly properties of isoguanine, similar to guanine, allow for the formation of higher-order structures like tetramers and hydrogels, which have potential applications in materials science and drug delivery.

References

The Enigmatic Nucleoside: A Technical Guide to the Discovery and Natural Sources of Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, has intrigued scientists since its initial synthesis in the late 19th century.[1] While not a component of the canonical genetic code, its presence in a diverse range of natural sources, from plants to mammals, and its involvement in various biological activities, underscore its significance.[1][2][3] This technical guide provides a comprehensive overview of the discovery and natural occurrences of isoguanosine, detailing its isolation and characterization methodologies. It is intended to serve as a foundational resource for researchers exploring the therapeutic and biological potential of this unique nucleoside.

Discovery and Historical Milestones

The story of isoguanosine begins not with its isolation from a natural source, but with its chemical synthesis. The key historical developments are outlined below:

  • 1897: The purine (B94841) base, isoguanine, was first synthesized by the renowned chemist Emil Fischer.[1]

  • 1932: The first discovery of isoguanosine in a natural source was made by Cherbuliez and Bernhard, who isolated the compound, which they named crotonoside, from the seeds of the croton plant (Croton tiglium).

  • 1940: Isoguanine was identified in the wings of the butterfly Prioneris thestylis by Purrmann.

  • 1951: Davoll and his team elucidated the structure of isoguanosine as 9-β-D-ribofuranosylisoguanine.

  • 1981: The first isolation of isoguanosine from an animal was reported by Fuhrman and colleagues, who found it in the digestive glands of the marine nudibranch mollusk, Diaulula sandiegensis.

  • 2019: In a significant advancement, Weimann et al. identified and quantified isoguanosine in mammals for the first time, detecting it in mouse liver RNA, as well as in human urine and cerebrospinal fluid. This discovery challenged the long-held view of isoguanosine as a non-natural nucleobase in mammals and opened new avenues for investigating its physiological roles.

Natural Sources of Isoguanosine

Isoguanosine and its base, isoguanine, have been identified in a variety of organisms, highlighting a widespread, albeit often in low abundance, distribution in nature.

Table 1: Documented Natural Sources of Isoguanosine and Isoguanine

KingdomPhylum/DivisionClass/OrderSpeciesCommon NameCompound IdentifiedReference(s)
PlantaeMagnoliophytaEuphorbiaceaeCroton tigliumCroton PlantIsoguanosine (Crotonoside)
AnimaliaArthropodaInsectaPrioneris thestylisButterflyIsoguanine
AnimaliaMolluscaGastropodaDiaulula sandiegensisMarine NudibranchIsoguanosine
AnimaliaChordataMammaliaMus musculusMouseIsoguanosine
AnimaliaChordataMammaliaHomo sapiensHumanIsoguanosine
FungiAscomycotaEurotiomycetesPaecilomyces variotiiEndophytic Fungus2'-deoxyguanosine (related nucleoside)

Quantitative Analysis of Isoguanosine in Mammalian Samples

The recent quantification of isoguanosine in mammalian tissues and fluids has provided crucial data for understanding its potential biological significance. The levels are notably comparable to or even exceed those of well-known oxidative stress markers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanosine (8-oxoG), suggesting that its presence may not solely be a result of oxidative damage.

Table 2: Quantitative Levels of Isoguanosine in Human and Mouse Samples

SpeciesSample TypeAnalyteConcentration/LevelMethodReference(s)
Mus musculusLiver RNAIsoguanosineLevels are identical to or exceed those of 8-oxodG and 8-oxoGIsotope dilution liquid chromatography–tandem mass spectrometry
Homo sapiensUrineIsoguanosineUrinary concentrations are identical to or exceed those of 8-oxodG and 8-oxoGIsotope dilution liquid chromatography–tandem mass spectrometry
Homo sapiensCerebrospinal FluidIsoguanosineIdentified and quantifiedIsotope dilution liquid chromatography–tandem mass spectrometry
Mus musculusLiver DNA2'-deoxyisoguanosineNot detectedIsotope dilution liquid chromatography–tandem mass spectrometry

Experimental Protocols

The isolation and identification of isoguanosine from natural sources require sensitive and specific analytical techniques. Below are generalized methodologies based on cited literature.

Isolation of Isoguanosine from Plant Material (e.g., Croton tiglium)

This protocol is a composite based on the methods described for isolating crotonoside.

  • Extraction:

    • Air-dried and powdered plant material (e.g., seeds) is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol (B129727), to remove lipids and other interfering substances. Isoguanosine, being polar, will be concentrated in the methanol extract.

  • Purification:

    • The crude methanol extract is subjected to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel, Sephadex, or reversed-phase C18 columns.

    • Elution is performed with a gradient of solvents, for example, a water-methanol or chloroform-methanol gradient.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of the target compound.

  • Crystallization:

    • Fractions enriched with isoguanosine are pooled, and the solvent is evaporated under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water or ethanol-water mixtures) to obtain pure crystals.

Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the state-of-the-art method for the sensitive and specific detection of isoguanosine in biological matrices.

  • Sample Preparation:

    • Urine/Cerebrospinal Fluid: Samples are typically centrifuged to remove particulate matter. An internal standard (e.g., ¹⁵N₅-labeled isoguanosine) is added for accurate quantification.

    • RNA/DNA Isolation: Nucleic acids are extracted from tissues using standard protocols (e.g., TRIzol reagent for RNA).

    • Enzymatic Hydrolysis: The isolated nucleic acids are enzymatically digested to their constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation:

    • The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system.

    • Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution, typically with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile). This step is crucial to separate isoguanosine from its isomer, guanosine, and other potentially interfering compounds.

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both isoguanosine and the internal standard are monitored. This highly selective detection method ensures accurate identification and quantification.

Signaling Pathways and Biological Context

While the full scope of isoguanosine's biological functions is still under investigation, some signaling pathways have been implicated.

Antitumor Activity and Apoptosis

Isoguanosine has demonstrated antitumor properties. Studies suggest that its mechanism of action in inhibiting oral cancer cells may involve the induction of apoptosis through a caspase-dependent signaling pathway. This is thought to occur via the dephosphorylation of the Epidermal Growth Factor Receptor (EGFR).

Antitumor_Signaling_Pathway_of_Isoguanosine Isoguanosine Isoguanosine Dephosphorylation Dephosphorylation Isoguanosine->Dephosphorylation EGFR EGFR (Epidermal Growth Factor Receptor) Caspase_Cascade Caspase Cascade Activation EGFR->Caspase_Cascade inhibition leads to Dephosphorylation->EGFR acts on Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative antitumor signaling pathway of isoguanosine.

Experimental and Logical Workflows

General Workflow for Isoguanosine Discovery in a Natural Source

The following diagram illustrates a typical workflow for the discovery and characterization of isoguanosine from a novel natural source.

Isoguanosine_Discovery_Workflow cluster_extraction Extraction & Initial Screening cluster_purification Purification & Isolation cluster_identification Structural Elucidation & Quantification Source Natural Source (e.g., Plant, Marine Invertebrate) Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Screening Bioactivity Screening (e.g., Cytotoxicity Assay) Crude_Extract->Screening Chromatography Column Chromatography (e.g., Silica, Sephadex) Screening->Chromatography Fractionation Fraction Collection & Analysis (TLC, HPLC) Chromatography->Fractionation Pure_Compound Isolation of Pure Compound Fractionation->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy LCMS LC-MS/MS for Quantification & Confirmation Pure_Compound->LCMS Structure Structure Confirmation (Isoguanosine) Spectroscopy->Structure LCMS->Structure

Caption: A generalized experimental workflow for the discovery of isoguanosine.

Conclusion and Future Directions

The journey of isoguanosine from a synthetic curiosity to a recognized, naturally occurring biomolecule in mammals is a testament to the continuous evolution of analytical science. While its natural sources are diverse, the quantities are generally low, which has historically hampered extensive research. However, with the advent of highly sensitive analytical techniques, the door is now open to explore its metabolic pathways, physiological and pathological roles, and full therapeutic potential. Future research should focus on elucidating the enzymatic machinery responsible for its synthesis and degradation in mammals, understanding its role in nucleic acid metabolism and signaling, and exploring its potential as a biomarker for disease. The enigmatic nature of isoguanosine is slowly unraveling, promising exciting new discoveries in the fields of biochemistry and drug development.

References

physicochemical properties of isoG nucleoside-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Isoguanosine (B3425122) (isoG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (isoG), a naturally occurring isomer of guanosine, presents unique physicochemical properties that distinguish it from canonical nucleosides and underpin its potential in diverse applications, including materials science, genetics, and cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of isoguanosine. It details its structural features, solubility, dissociation constants, and spectroscopic properties. Furthermore, this document outlines the detailed experimental protocols for the synthesis and characterization of isoG, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

Isoguanosine's distinct properties arise from a minor structural change compared to guanosine: the transposition of the C2 carbonyl and C6 amino groups.[1][3] This alteration significantly impacts its hydrogen bonding patterns, tautomeric equilibria, and self-assembly behavior.

General and Structural Properties

Isoguanosine, also known as crotonoside (B1669630) or 2-hydroxyadenosine, is a purine (B94841) ribonucleoside. Its structure and fundamental properties are summarized below. The single-crystal structure of isoG has been successfully resolved using microcrystal electron diffraction (MicroED), revealing the existence of four distinct conformers in the solid state. This structural diversity is crucial for its chemical and physical behavior.

PropertyValueReference
Systematic Name 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-2H-purin-2-one-
Common Names Isoguanosine (isoG), Crotonoside, 2-Hydroxyadenosine
CAS Registry Number 1818-71-9
Molecular Formula C10H13N5O5
Molecular Mass 283.24 g/mol
Quantitative Physicochemical Data

The key quantitative physicochemical properties of isoguanosine and its related forms are presented in the table below. These values are critical for understanding its behavior in biological and chemical systems.

ParameterIsoguanosine (isoG)2'-deoxyisoguanosine (dIsoGuo)Isoguanine (Base)Reference
Melting Point (°C) 243-245 (decomp.)-> 360
Aqueous Solubility Poorly soluble (<1 mg/mL)-0.0625 mg/mL
pKa₁ (Cationic to Neutral) 3.4 - 4.513.45 - 4.0-
pKa₂ (Neutral to Anionic) 8.99 - 9.89.80 - 9.9-
Spectroscopic Characteristics

Spectroscopic analysis is fundamental to identifying and characterizing isoguanosine. Its UV absorbance is highly dependent on pH and its tautomeric state. In solution, isoG exists as a mixture of keto and enol forms; the N1H keto form absorbs at around 310 nm, while the O2H enol form absorbs near 270 nm. The enol tautomer is generally favored in less polar solvents.

Conditionλmax (nm)Reference
Isoguanosine (pH 7.4) 293, 247, 206
Isoguanosine (pH 1.4) 283, 235, 206
2'-deoxyisoguanosine (pH 7.4) 292, 247, 206
2'-deoxyisoguanosine (pH 1.4) 284, 235, 205

Methodologies and Protocols

This section provides detailed methodologies for the synthesis and characterization of isoguanosine, compiled from established research.

Synthesis of Isoguanosine

A simple and effective method for the large-scale synthesis of high-purity isoguanosine involves the diazotization of a purine precursor.

Protocol: Synthesis via Diazotization of 2,6-Diaminopurine (B158960) Riboside

  • Dissolution: Dissolve 2,6-diaminopurine riboside in water.

  • Reaction Initiation: Add sodium nitrite (B80452) (NaNO₂) and acetic acid to the solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 40 minutes. The reaction converts the 6-amino group of the precursor into a hydroxyl group via a diazonium salt intermediate.

  • Neutralization: Adjust the pH of the solution to 7 by adding aqueous ammonia.

  • Purification: The crude isoguanosine product can be purified by recrystallization or column chromatography to achieve high purity.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2,6-Diaminopurine Riboside C Isoguanosine A->C Diazotization B NaNO2, Acetic Acid in Water (RT, 40 min) B->C

A simplified workflow for the synthesis of isoguanosine.
pKa Determination

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH. Several methods are employed for nucleosides.

Protocol: UV Absorbance-Detected pH Titration

  • Sample Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12). Prepare a stock solution of isoguanosine.

  • Measurement: For each pH value, add a small, constant volume of the isoguanosine stock solution to the buffer. Record the full UV-Vis absorption spectrum (e.g., 220-350 nm).

  • Data Analysis: The ionization of the nucleobase leads to changes in the extinction coefficient. Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value(s).

Protocol: NMR-Detected pH Titration

  • Sample Preparation: Prepare a sample of isoguanosine in D₂O.

  • Titration: Perform a pH titration directly in the NMR tube by adding microliter amounts of NaOD or DCl. Measure the pH directly in the NMR tube using a microelectrode.

  • Spectral Acquisition: Acquire a series of ¹H or ¹³C NMR spectra at each pH point. The chemical shifts of nuclei near the ionization site are sensitive to the protonation state.

  • Data Analysis: Plot the chemical shift of a reporter nucleus against pH. Fit the data to the appropriate Henderson-Hasselbalch model to extract the pKa.

Solubility Measurement

Protocol: Phase Solubility Analysis

  • Equilibration: Prepare supersaturated solutions by adding an excess amount of solid isoguanosine to a series of aqueous buffers or solvent systems.

  • Shaking: Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of dissolved isoguanosine using UV-Vis spectrophotometry by comparing the absorbance to a standard curve.

Experimental Characterization Workflow

The comprehensive characterization of isoguanosine or any novel nucleoside analogue follows a logical progression of experiments. The workflow ensures that fundamental properties are established before more complex investigations are undertaken.

G A Synthesis & Purification B Structural Confirmation (NMR, Mass Spec) A->B Identity C Solubility Determination B->C Purity D pKa Determination (UV or NMR Titration) B->D E UV-Vis Spectroscopic Profile (vs. pH) B->E F Tautomerism Study (NMR in various solvents) C->F H Comprehensive Physicochemical Profile C->H D->F D->H E->D E->H G Crystallography (MicroED / X-ray) F->G Conformation G->H

References

Supramolecular Self-Assembly of Isoguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the principles, structures, and experimental investigation of isoguanosine (B3425122) self-assembly for applications in materials science and drug development.

Isoguanosine (isoG), a structural isomer of guanosine (B1672433), has garnered significant attention in the field of supramolecular chemistry due to its unique self-assembly properties.[1][2][3] Unlike guanosine, which primarily forms G-quartets, isoguanosine exhibits a richer diversity of self-assembled structures, including tetramers, pentamers, and higher-order decameric and even 20-mer structures.[2][4] This guide provides a comprehensive technical overview of the core principles governing isoguanosine self-assembly, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Core Principles of Isoguanosine Self-Assembly

The distinct self-assembly behavior of isoguanosine stems from the altered arrangement of its hydrogen bond donor and acceptor sites compared to guanosine. This seemingly minor isomeric difference leads to the formation of a planar, cyclic pentameric structure, often referred to as an "isoG-star," in the presence of certain cations. This pentameric motif serves as a fundamental building block for the hierarchical assembly of more complex nanostructures.

The self-assembly process is critically dependent on the presence and nature of metal cations, which act as templates for the formation of these supramolecular structures. The size and charge of the cation influence the resulting assembly, with a notable high affinity and selectivity for the cesium cation (Cs⁺) in the formation of stable decameric complexes. These decamers typically consist of two stacked isoG-pentamers sandwiching the cation.

Isoguanosine Self-Assembly Pathway cluster_0 Molecular Level cluster_1 Primary Assembly cluster_2 Hierarchical Assembly Isoguanosine_Monomer Isoguanosine Monomer Isoguanosine_Quartet Isoguanosine Quartet Isoguanosine_Monomer->Isoguanosine_Quartet + Cations (e.g., Li⁺) Isoguanosine_Pentamer Isoguanosine Pentamer (isoG-Star) Isoguanosine_Monomer->Isoguanosine_Pentamer + Cations (e.g., Cs⁺) Decamer Decamer (Stacked Pentamers) Isoguanosine_Pentamer->Decamer Stacking Higher_Order_Structures Higher-Order Structures (e.g., 20-mer, Nanotubes) Decamer->Higher_Order_Structures Further Assembly Hydrogel Hydrogel Network Higher_Order_Structures->Hydrogel Entanglement

Figure 1: Hierarchical self-assembly of isoguanosine monomers into various supramolecular structures.

Quantitative Data on Isoguanosine Self-Assembly

The stability and formation of isoguanosine assemblies are governed by a delicate interplay of non-covalent interactions. While extensive quantitative data comparable to that for guanosine is still emerging, some key thermodynamic and structural parameters have been reported.

Table 1: Thermodynamic Parameters for Isoguanosine-Containing Assemblies

SystemTechniqueParameterValueConditionsReference
d(T₄isoG₄T₄) TetraplexHPLCRelative StabilityMore stable than d(T₄G₄T₄)Presence of Na⁺
Thrombin Binding Aptamer (TBA) with UNA-iG at G¹ThermodynamicsΔΔG°₃₇3.2–3.3 kcal/mol (destabilization)N/A
Thrombin Binding Aptamer (TBA) with RNA-iG at G¹ThermodynamicsΔΔG°₃₇3.2–3.3 kcal/mol (destabilization)N/A

Table 2: Structural Dimensions of Isoguanosine Assemblies from Crystal Structures

AssemblyH-Bond Distance (Å)Inter-layer Distance (Å)Cation CoordinationReference
[isoG₂₀Cs₃]³⁺(BARF⁻)₃N1–O2: 2.71 ± 0.033.20 - 3.37Cs⁺ between isoG₅ layers
[isoG₂₀Cs₃]³⁺(BARF⁻)₃N6–N3: 2.88 ± 0.033.20 - 3.37Cs⁺ between isoG₅ layers

Experimental Protocols

A variety of biophysical techniques are employed to characterize the formation, structure, and properties of isoguanosine self-assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the stoichiometry and dynamics of self-assembly in solution.

NMR Titration Workflow for Isoguanosine Self-Assembly Prepare_isoG_Solution Prepare Isoguanosine Solution in NMR Tube Acquire_Initial_Spectrum Acquire ¹H NMR Spectrum (t=0) Prepare_isoG_Solution->Acquire_Initial_Spectrum Add_Cation_Aliquot Add Aliquot of Cation Solution Acquire_Initial_Spectrum->Add_Cation_Aliquot Acquire_Spectrum Acquire ¹H NMR Spectrum Add_Cation_Aliquot->Acquire_Spectrum Analyze_Shifts Analyze Chemical Shift Changes Acquire_Spectrum->Analyze_Shifts Repeat_Titration Repeat Titration until Saturation Analyze_Shifts->Repeat_Titration Repeat_Titration->Add_Cation_Aliquot Determine_Stoichiometry Determine Stoichiometry and Binding Constant Repeat_Titration->Determine_Stoichiometry

Figure 2: Workflow for NMR titration to study isoguanosine self-assembly.

Detailed Methodology:

  • Sample Preparation: Dissolve a known concentration of the isoguanosine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O with appropriate buffers) in an NMR tube.

  • Initial Spectrum: Acquire a one-dimensional ¹H NMR spectrum of the isoguanosine solution before the addition of any cation.

  • Titration: Prepare a stock solution of the desired cation salt (e.g., CsBPh₄) in the same deuterated solvent. Add small aliquots of the cation solution to the NMR tube containing the isoguanosine solution.

  • Spectral Acquisition: After each addition, gently mix the solution and acquire a ¹H NMR spectrum. It is crucial to allow the system to reach equilibrium before each measurement.

  • Data Analysis: Monitor the changes in the chemical shifts of the isoguanosine protons, particularly the imino and amino protons involved in hydrogen bonding. The appearance of new, sharp signals at different chemical shifts can indicate the formation of a stable, well-defined supramolecular assembly.

  • Binding Isotherms: Plot the change in chemical shift (Δδ) as a function of the cation concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2, or cooperative binding) to determine the association constant (Kₐ).

  • Diffusion NMR (DOSY): Perform DOSY experiments to measure the diffusion coefficients of the different species in solution. This allows for the determination of the size of the self-assembled complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the detection of intact non-covalent complexes in the gas phase, providing information on the stoichiometry and composition of the assemblies.

Detailed Methodology:

  • Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the isoguanosine derivative and the cation of interest in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The use of high concentrations should be approached with caution as it may lead to non-specific clustering.

  • Instrument Settings:

    • Ionization Mode: Use a soft ionization mode (e.g., nano-ESI) to minimize in-source fragmentation of the non-covalent complexes.

    • Capillary Voltage and Temperature: Optimize the capillary voltage and temperature to achieve stable spray and efficient desolvation without disrupting the assemblies.

    • Cone Voltage/Fragmentor Voltage: Use low cone or fragmentor voltages to prevent collision-induced dissociation in the ion source.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected masses of the monomeric, and assembled species (e.g., tetramers, pentamers, decamers) with various charge states.

  • Data Analysis:

    • Identify the peaks corresponding to the different assembled species. The charge state (z) of an ion can be determined from the spacing between the isotopic peaks (Δm/z = 1/z).

    • Calculate the mass of the intact complex (M = (m/z) * z).

    • Confirm the composition of the complex by comparing the experimental mass with the theoretical mass.

    • Tandem MS (MS/MS) can be used to further probe the stability and composition of the complexes by inducing fragmentation and analyzing the daughter ions.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the morphology of self-assembled nanostructures, particularly for hydrogels, on a surface.

AFM Imaging Workflow for Isoguanosine Hydrogels Prepare_Hydrogel Prepare Isoguanosine Hydrogel on a Substrate Mount_Sample Mount the Sample on the AFM Stage Prepare_Hydrogel->Mount_Sample Select_Cantilever Select an Appropriate Cantilever Mount_Sample->Select_Cantilever Engage_Tip Engage the AFM Tip with the Sample Surface Select_Cantilever->Engage_Tip Optimize_Parameters Optimize Imaging Parameters (Scan Rate, Setpoint) Engage_Tip->Optimize_Parameters Acquire_Images Acquire Topography and Phase Images Optimize_Parameters->Acquire_Images Analyze_Images Analyze Images for Fiber Dimensions and Network Structure Acquire_Images->Analyze_Images

Figure 3: Workflow for Atomic Force Microscopy (AFM) imaging of isoguanosine hydrogels.

Detailed Methodology:

  • Sample Preparation:

    • Prepare the isoguanosine hydrogel by dissolving the isoguanosine derivative in an aqueous solution containing the desired cation at an appropriate concentration and allowing it to gel.

    • Deposit a small amount of the hydrogel onto a freshly cleaved mica or other suitable flat substrate.

    • Allow the hydrogel to adhere to the surface. Depending on the desired imaging conditions, the sample can be imaged in air (dried) or in a liquid cell (hydrated). Imaging in a liquid cell is often preferred to observe the native, swollen state of the hydrogel.

  • Instrument Setup:

    • Choose a cantilever with a spring constant appropriate for imaging soft materials to avoid sample damage.

    • Operate the AFM in tapping mode to minimize lateral forces on the soft hydrogel surface.

  • Imaging:

    • Engage the tip with the sample surface and optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain high-quality images.

    • Acquire both topography (height) and phase images. Phase imaging can provide contrast based on differences in material properties like adhesion and viscoelasticity.

  • Image Analysis: Analyze the AFM images to determine the morphology of the hydrogel network, including the diameter and length of the self-assembled fibers and the overall network structure.

Single-Crystal X-ray Diffraction

This technique provides atomic-resolution structural information of the self-assembled species in the solid state.

Detailed Methodology:

  • Crystallization: Grow single crystals of the isoguanosine assembly. This is often the most challenging step and requires careful screening of crystallization conditions (e.g., solvent, counter-ion, temperature, and crystallization method such as slow evaporation or vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution structure. This will provide precise information on bond lengths, bond angles, and intermolecular interactions within the self-assembled structure.

Conclusion

The supramolecular self-assembly of isoguanosine offers a versatile platform for the bottom-up fabrication of novel nanomaterials and functional systems. Its unique ability to form pentameric and higher-order structures, driven by specific cation templating, distinguishes it from its well-studied isomer, guanosine. The experimental techniques detailed in this guide provide a robust toolkit for researchers to investigate and characterize these fascinating supramolecular architectures. Further quantitative studies are needed to fully elucidate the thermodynamic driving forces and to enable the rational design of isoguanosine-based materials with tailored properties for applications in areas such as drug delivery, ion sensing, and regenerative medicine.

References

The Isoguanosine Revolution: A Technical Guide to its Applications in Modern Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), is emerging as a powerful tool in biotechnology, offering unique properties that expand the capabilities of nucleic acid-based technologies. Its distinct hydrogen bonding pattern, which differs from the canonical Watson-Crick base pairs, allows for the creation of novel functionalities in aptamers, diagnostics, and synthetic biology. This in-depth technical guide explores the core applications of isoguanosine, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to empower researchers in leveraging this versatile nucleoside for transformative biotechnological advancements.

Introduction to Isoguanosine

Isoguanosine, or 2-hydroxyadenosine, is a purine (B94841) nucleoside that differs from guanosine by the transposition of its C2-carbonyl and C6-amino groups[1][2]. This seemingly minor structural alteration leads to profound differences in its base-pairing and self-assembly behaviors. While not a component of natural nucleic acids, isoguanosine and its derivatives can be chemically synthesized and incorporated into DNA and RNA oligonucleotides[3][4]. Its ability to form a stable, non-canonical base pair with isocytidine (B125971) (isoC) with three hydrogen bonds has been a cornerstone of efforts to expand the genetic alphabet[5]. Furthermore, isoguanosine can participate in the formation of unique supramolecular structures, such as tetramers and other aggregates, opening avenues for its use in nanotechnology and biomaterials[1][3].

Core Applications in Biotechnology

The unique characteristics of isoguanosine have paved the way for its application in several key areas of biotechnology:

  • Therapeutic Aptamers: Isoguanosine can be incorporated into aptamers—short, single-stranded nucleic acids that bind to specific targets—to modulate their binding affinity, specificity, and stability. This is particularly relevant in drug development, where aptamers are being explored as alternatives to antibodies.

  • Advanced Diagnostics and Biosensors: The specific recognition properties of isoguanosine can be harnessed to develop highly sensitive and selective diagnostic assays and biosensors. Isoguanosine-containing probes can be designed to detect specific nucleic acid sequences or other biomarkers with high fidelity.

  • Synthetic Biology and Expanded Genetic Alphabet: The isoguanosine-isocytidine (isoG-isoC) pair serves as a functional third base pair that can be replicated and transcribed alongside the natural A-T and G-C pairs. This expansion of the genetic code allows for the site-specific incorporation of non-canonical amino acids into proteins, enabling the creation of novel biocatalysts and therapeutic proteins with enhanced functions.

Quantitative Data Summary

The incorporation of isoguanosine into nucleic acid structures significantly impacts their thermodynamic stability and binding affinities. The following tables summarize key quantitative data from various studies to provide a basis for comparison.

Table 1: Thermodynamic Stability of Isoguanosine-Containing RNA Duplexes

RNA Duplex Sequence (5'-3')ModificationMelting Temperature (Tm) (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
r(CGCGCG)2None (Control)67.3-9.3-54.4-145.8[6][7]
r(CiGCGCG)21 iG-iC pair69.8-9.9-56.9-151.6[6][7]
r(CGCiGCG)21 iG-iC pair72.1-10.5-61.2-163.5[6][7]
r(CiGCiGCG)22 iG-iC pairs75.0-11.1-64.3-171.6[6][7]

Table 2: Thermodynamic Stability of Thrombin Binding Aptamer (TBA) Modified with Isoguanosine

AptamerModification PositionMelting Temperature (Tm) (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
TBA (unmodified)-50.0-6.3-38.1-102.2[8]
TBA-iG¹G137.5-3.0-28.9-83.0[8]
TBA-iG⁸G846.5-5.1-38.5-107.7[8]
TBA-iG¹⁰G1040.5-3.7-32.8-93.8[8]

Table 3: Polymerase Fidelity with the isoG-isoC Unnatural Base Pair

DNA PolymeraseFidelity (% correct incorporation per cycle)Reference
Klenow Fragment (E. coli DNA Pol I)>99% for isoC opposite isoG template[9]
T7 RNA PolymeraseHigh fidelity for UTP opposite isoG template[9]
Pfu DNA PolymeraseHigh fidelity in PCR with isoC and isoG[10]

Experimental Protocols

Solid-Phase Synthesis of Isoguanosine-Modified Oligonucleotides

This protocol outlines the standard phosphoramidite (B1245037) chemistry for incorporating 2'-deoxy-isoguanosine (diG) into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • diG-CE Phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the diG phosphoramidite and other reagents onto the DNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (including the diG phosphoramidite at the desired position) with the activator and its subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone by incubation with the cleavage and deprotection solution.

  • Purification: Purify the crude oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

SELEX Protocol for Isoguanosine-Containing Aptamers

This protocol describes a general method for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to isolate isoguanosine-containing DNA aptamers.

Materials:

  • A DNA library with a randomized region flanked by constant primer binding sites, containing isoguanosine triphosphate (isoGTP) and isocytidine triphosphate (isoCTP) in the randomized region.

  • Target molecule immobilized on a solid support (e.g., magnetic beads).

  • PCR primers (forward and reverse).

  • DNA polymerase capable of efficiently incorporating isoG and isoC (e.g., a modified Pfu polymerase).

  • Binding buffer specific to the target molecule.

  • Washing buffer.

  • Elution buffer.

Procedure:

  • Library Preparation: Synthesize the initial DNA library containing the randomized region with the unnatural bases.

  • Binding: Incubate the DNA library with the immobilized target in the binding buffer to allow for aptamer-target binding.

  • Partitioning: Wash the solid support with washing buffer to remove unbound and weakly bound sequences.

  • Elution: Elute the bound sequences from the target using the elution buffer or by denaturing the aptamer-target complex.

  • Amplification: Amplify the eluted sequences by PCR using the specific primers and a polymerase that can replicate the isoG-isoC pair with high fidelity.

  • Strand Separation: Separate the sense and antisense strands of the PCR product to generate a single-stranded DNA pool for the next round of selection.

  • Iterative Rounds: Repeat steps 2-6 for several rounds (typically 8-15), increasing the selection stringency in each round (e.g., by decreasing the target concentration or increasing the washing stringency).

  • Sequencing and Characterization: After the final round, clone and sequence the enriched pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the selected aptamers.

Visualizing Isoguanosine in Action: Signaling Pathways and Workflows

Isoguanosine Aptamer Targeting a Cancer-Related Signaling Pathway

Isoguanosine-containing aptamers can be designed to target specific proteins involved in cancer signaling. For example, the AS1411 aptamer, which has been investigated in clinical trials, is known to bind to nucleolin, a protein that is overexpressed on the surface of many cancer cells and is involved in various signaling pathways that promote cell proliferation and survival[11].

Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade Activates Nucleolin_Surface Surface Nucleolin Nucleolin_Surface->Signaling_Cascade Modulates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates AS1411_isoG AS1411-isoG Aptamer AS1411_isoG->Nucleolin_Surface Binds & Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: Inhibition of a cancer cell signaling pathway by an isoguanosine-containing aptamer.

Experimental Workflow for an Isoguanosine-Based Electrochemical Biosensor

Electrochemical biosensors can utilize isoguanosine-modified probes for the highly specific detection of target nucleic acids. The binding of the target sequence to the probe can induce a conformational change that alters the electrochemical signal.

Biosensor_Workflow cluster_fabrication Sensor Fabrication cluster_detection Target Detection cluster_readout Signal Readout Electrode Gold Electrode Probe_Immobilization Immobilize Thiolated isoG-containing DNA Probe Electrode->Probe_Immobilization Blocking Block with MCH Probe_Immobilization->Blocking Sample_Incubation Incubate with Sample Containing Target DNA Blocking->Sample_Incubation Hybridization Target DNA Hybridizes to isoG Probe Sample_Incubation->Hybridization Electrochemical_Measurement Electrochemical Measurement (e.g., DPV, EIS) Hybridization->Electrochemical_Measurement Signal_Change Change in Electrochemical Signal (Current/Impedance) Electrochemical_Measurement->Signal_Change Concentration_Determination Determine Target Concentration Signal_Change->Concentration_Determination

References

Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), holds significant promise in various biomedical and biotechnological applications, including cancer therapy, genetics, and the formation of novel biomaterials.[1][2] Its unique base-pairing properties distinguish it from canonical nucleosides, driving interest in efficient and scalable synthetic routes. This technical guide provides an in-depth overview of the synthesis of isoguanosine from its precursor, 2,6-diaminopurine (B158960) riboside. The primary focus is on the well-established method of diazotization, a simple and effective approach for this transformation.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data on reaction yields, and includes a visual representation of the synthetic workflow to facilitate comprehension and implementation by researchers in the field.

Introduction

Isoguanosine, or 2-hydroxyadenosine, is a naturally occurring purine (B94841) nucleoside that has been isolated from various sources, including the croton bean and certain marine organisms. Unlike its canonical isomer guanosine, isoguanosine possesses a 2-oxo and a 6-amino group, leading to distinct hydrogen bonding patterns and the ability to form unique supramolecular structures. The growing interest in isoguanosine for therapeutic and materials science applications necessitates robust and reproducible synthetic methodologies.

The synthesis of isoguanosine can be approached through several pathways, including the chemical modification of guanosine or the construction of the purine ring system from acyclic precursors. However, a particularly straightforward and widely adopted method involves the conversion of 2,6-diaminopurine riboside. This precursor shares the same ribofuranosyl moiety and purine core, requiring only the selective conversion of the 2-amino group to a hydroxyl group. This transformation is most commonly achieved through a diazotization reaction.

Chemical Synthesis via Diazotization

The conversion of 2,6-diaminopurine riboside to isoguanosine is efficiently carried out by diazotization of the 2-amino group, followed by hydrolysis to the corresponding hydroxyl group. This reaction is typically performed using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid (AcOH). The 6-amino group is selectively spared during this process.

Reaction Mechanism Overview

The synthesis proceeds through the following key steps:

  • Diazonium Salt Formation: In the presence of a strong acid, nitrous acid (HNO₂), formed in situ from sodium nitrite, reacts with the 2-amino group of 2,6-diaminopurine riboside to form a diazonium salt.

  • Hydrolysis: The diazonium group is an excellent leaving group and is readily displaced by a water molecule, leading to the formation of isoguanosine.

The reaction is generally high-yielding and can be performed on a large scale.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of isoguanosine from 2,6-diaminopurine riboside using the diazotization method.

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
2,6-Diaminopurine RibosideNaNO₂, AcOHH₂O40 min97.2% (pre-treatment)
2,6-Diamino-9-β-D-ribofuranosylpurineNitrous AcidNot specifiedNot specified57%

Experimental Protocol: Large-Scale Synthesis of Isoguanosine

The following protocol is adapted from a reported large-scale synthesis of high-purity isoguanosine.

Materials and Reagents
  • 2,6-Diaminopurine Riboside

  • Deionized Water (H₂O)

  • Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO₂)

  • Aqueous Ammonia (NH₃) (2.8%)

  • Hydrochloric Acid (HCl) (0.1 M)

  • Sodium Hydroxide (NaOH) (0.1 M)

  • Activated Charcoal

  • Ice

Procedure
  • Suspension of Starting Material: In a suitable reaction vessel, suspend 200 g (0.71 mol) of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature.

  • Acidification: Add 1 L of AcOH (17.4 mol) to the suspension over a period of 5 minutes with stirring.

  • Diazotization: Prepare a solution of 122 g of NaNO₂ (1.76 mol) in 1 L of H₂O. Add this solution dropwise to the reaction mixture. The resulting solution should become clear and then turn yellow. Continue stirring for 40 minutes.

  • Neutralization and Precipitation: In an ice water bath, adjust the pH of the yellow solution to 7 using 2.8% aqueous NH₃. A precipitate will form.

  • Purification: a. Dissolve the obtained precipitate in 0.1 M HCl with heating. b. Add activated charcoal to the hot solution and perform a hot filtration. c. Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH. d. Collect the resulting precipitate by filtration.

  • Final Product: Wash the solid with ice water and dry under vacuum to yield a light yellow powder of isoguanosine. The reported yield for this procedure is 86 g (43% after purification).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of isoguanosine from 2,6-diaminopurine riboside.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product 2_6_diaminopurine_riboside 2,6-Diaminopurine Riboside add_acid 1. Add Acetic Acid 2_6_diaminopurine_riboside->add_acid diazotization 2. Add NaNO2 (aq) (Diazotization) add_acid->diazotization neutralization 3. Neutralize with NH3 (aq) diazotization->neutralization dissolve_hcl 4. Dissolve in HCl neutralization->dissolve_hcl Crude Product charcoal 5. Charcoal Treatment & Hot Filtration dissolve_hcl->charcoal precipitate_naoh 6. Neutralize with NaOH & Precipitate charcoal->precipitate_naoh isoguanosine Isoguanosine precipitate_naoh->isoguanosine Pure Product

Caption: Workflow for the synthesis of isoguanosine.

Conclusion

The synthesis of isoguanosine from 2,6-diaminopurine riboside via diazotization is a well-established, efficient, and scalable method. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this process, including a detailed experimental protocol and quantitative yield data. The provided workflow visualization further clarifies the synthetic pathway. This information is intended to support the ongoing research and development of isoguanosine-based therapeutics and advanced materials.

References

Enzymatic Synthesis of Isoguanosine Triphosphate (isoGTP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, and its triphosphate form (isoGTP) are of significant interest in the fields of synthetic biology, aptamer development, and therapeutics. The ability to form a unique base pair with isocytosine (B10225) (isoC) allows for the expansion of the genetic alphabet, opening new avenues for drug discovery and diagnostics. While chemical synthesis of isoGTP is possible, it often involves multi-step processes with harsh chemicals and challenging purification. Enzymatic synthesis presents a compelling alternative, offering high specificity, mild reaction conditions, and the potential for one-pot cascade reactions. This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of isoGTP, starting from the isoguanosine nucleoside. It details the selection of candidate enzymes based on their known substrate specificities, outlines a theoretical one-pot experimental protocol, and presents quantitative data from related enzymatic transformations to serve as a foundation for methodological development.

Introduction

The enzymatic synthesis of nucleoside triphosphates (NTPs) is a cornerstone of molecular biology and biotechnology. This approach mimics the natural salvage pathways in cells, employing a series of kinases to sequentially phosphorylate a nucleoside to its mono-, di-, and finally, triphosphate form. The key advantages of enzymatic synthesis over chemical methods include stereospecificity, regioselectivity, and the avoidance of toxic reagents and protecting group chemistry, often leading to higher yields and purity in aqueous media.[1]

The synthesis of unnatural NTPs, such as isoGTP, leverages the inherent promiscuity of certain kinases. While many kinases are highly specific to their natural substrates, a growing body of research has identified enzymes with broad substrate acceptance, making them powerful tools for biocatalysis.[2] This guide outlines a proposed three-step enzymatic cascade to convert isoguanosine to isoGTP, coupled with an ATP regeneration system to drive the reaction to completion.

Proposed Enzymatic Cascade for isoGTP Synthesis

The proposed pathway for the enzymatic synthesis of isoGTP involves three sequential phosphorylation steps, catalyzed by a nucleoside kinase (NK), a nucleoside monophosphate kinase (NMPK), and a nucleoside diphosphate (B83284) kinase (NDPK) or a polyphosphate kinase (PPK).

Figure 1: Proposed one-pot enzymatic cascade for isoGTP synthesis with ATP regeneration.
Step 1: Isoguanosine to Isoguanosine Monophosphate (isoGMP)

This initial phosphorylation is often the most challenging step due to the relatively high substrate specificity of most nucleoside kinases.

  • Candidate Enzyme: Drosophila melanogaster deoxynucleoside kinase (DmdNK).

  • Rationale: DmdNK is a well-characterized multisubstrate kinase known to phosphorylate a wide array of purine (B94841) and pyrimidine (B1678525) nucleosides and their analogs.[3][4] It has demonstrated activity on numerous modified nucleosides, making it a prime candidate for the phosphorylation of isoguanosine. While direct data on isoguanosine is unavailable, its promiscuity towards other purine analogs is promising.

  • Alternative Enzymes: Other broadly specific deoxyribonucleoside kinases from bacterial sources could also be screened for activity.[5][6]

Step 2: isoGMP to Isoguanosine Diphosphate (isoGDP)

The phosphorylation of the nucleoside monophosphate is catalyzed by an NMPK. These enzymes generally exhibit broader substrate specificity than NKs, particularly for the nucleobase.

  • Candidate Enzyme: Nucleoside monophosphate kinase from Thermus thermophilus phage p23-45 (ϕNMK).

  • Rationale: This enzyme has demonstrated broad specificity for all four canonical deoxynucleoside monophosphates (dNMPs).[7] Phage-derived NMPKs are often more promiscuous than their host counterparts, making them suitable for unnatural substrates.[1]

  • Alternative Enzymes: UMP-CMP kinase has been successfully used in one-pot NTP synthesis cascades for various nucleosides and could be tested for activity on isoGMP.[8]

Step 3: isoGDP to Isoguanosine Triphosphate (isoGTP)

The final phosphorylation step is the most amenable to a variety of enzymes due to the low substrate specificity of NDPKs and PPKs for the nucleobase.

  • Primary Candidate Enzyme: Nucleoside Diphosphate Kinase (NDPK).

  • Rationale: NDPKs exhibit very low specificity for both the phosphate (B84403) acceptor (NDP) and donor (NTP).[1] The binding pocket accommodates a wide range of nucleobases, primarily through aromatic stacking rather than specific hydrogen bonds.[1] This makes it highly probable that isoGDP will be an efficient substrate.

  • Alternative Candidate Enzyme: Polyphosphate Kinase 2 (PPK2).

  • Rationale: PPK2 enzymes use inorganic polyphosphate, a cost-effective phosphate donor, to phosphorylate NDPs. They are known for their broad substrate scope.[9] For instance, PPK2 from Pseudomonas aeruginosa efficiently converts GDP to GTP, indicating a high affinity for guanine-like structures.[2]

Quantitative Data from Related Syntheses

While specific quantitative data for isoGTP synthesis is not available in the literature, the following tables summarize the performance of candidate enzymes with related substrates. This data provides a baseline for expected activity and helps in designing the experimental conditions.

Table 1: Substrate Specificity of Candidate Nucleoside Kinases

Enzyme Substrate Relative Activity (%) Reference
D. melanogaster dNK 2'-deoxycytidine 100
2'-deoxythymidine 85
2'-deoxyadenosine 60
2'-deoxyguanosine 55

| | 5-fluoro-2'-deoxyuridine| 90 | |

Table 2: Conversion Rates for One-Pot dNTP Synthesis using a Broad-Specificity NMPK

Substrate (dNMP) Conversion to dNTP (%) Reference
dAMP >85 [7]
dGMP >85 [7]
dCMP >85 [7]

| dTMP | >85 |[7] |

Table 3: Substrate Promiscuity of NDP Kinases and PPKs

Enzyme Substrate (NDP) Product Efficacy Reference
Human NDPK GDP GTP High [10]
ADP ATP High [10]
UDP UTP Moderate [10]
CDP CTP Moderate [10]

| P. aeruginosa PPK2 | GDP | GTP | Preferred over ADP |[2] |

Proposed Experimental Protocol (One-Pot Synthesis)

This protocol is a starting point for the development of a robust one-pot synthesis of isoGTP. Optimization of enzyme concentrations, reaction time, and temperature will be necessary.

Reagents and Materials
  • Isoguanosine

  • ATP (or dATP)

  • Acetyl Phosphate (AcP)

  • Recombinant DmdNK

  • Recombinant ϕNMK

  • Recombinant NDPK (e.g., from S. cerevisiae)

  • Recombinant Acetate (B1210297) Kinase (ACK) (e.g., from E. coli)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • MgCl₂

  • DTT (Dithiothreitol)

  • HPLC system for analysis

Reaction Setup
  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 10 mM Isoguanosine

    • 12 mM ATP

    • 50 mM Acetyl Phosphate

    • 20 mM MgCl₂

    • 2 mM DTT

    • In 100 mM Tris-HCl, pH 7.5

  • Add the enzymes to the following final concentrations (to be optimized):

    • DmdNK: 0.02 mg/mL

    • ϕNMK: 0.02 mg/mL

    • NDPK: 0.015 mg/mL

    • Acetate Kinase: 0.03 mg/mL

  • Incubate the reaction at 37°C.

  • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) for analysis.

  • Quench the reaction in the aliquots by adding an equal volume of cold methanol (B129727) or by heat inactivation.

  • Analyze the formation of isoGMP, isoGDP, and isoGTP by anion-exchange HPLC.

ATP Regeneration System

The inclusion of an ATP regeneration system is critical for driving the reaction equilibrium towards the triphosphate product.[8] The acetate kinase system is a common and effective choice.

ATP_Regeneration ADP ADP ACK Acetate Kinase (ACK) ADP->ACK ATP ATP ATP->ADP Phosphorylation of isoG, isoGMP, isoGDP AcP Acetyl Phosphate AcP->ACK Phosphate Donor Acetate Acetate ACK->ATP  ATP Regeneration ACK->Acetate Waste Product

Figure 2: Workflow of the Acetate Kinase-based ATP regeneration system.

Acetate kinase (ACK) transfers a phosphate group from the high-energy donor acetyl phosphate (AcP) to ADP, regenerating the ATP consumed in the main phosphorylation cascade. This maintains a high ATP:ADP ratio, thermodynamically favoring the formation of isoGTP.

Conclusion and Outlook

The enzymatic synthesis of isoguanosine triphosphate is a highly promising alternative to traditional chemical methods. Based on the known broad substrate specificity of key kinase families, a one-pot cascade reaction starting from isoguanosine is proposed. The successful implementation of this pathway hinges on the empirical validation of a suitable nucleoside kinase for the initial phosphorylation of isoguanosine. The promiscuous Drosophila melanogaster deoxynucleoside kinase is a strong initial candidate. Subsequent phosphorylation steps are likely to be efficient given the promiscuity of NMPKs and, particularly, NDPKs and PPKs. The inclusion of an ATP regeneration system is crucial for achieving high yields. The experimental protocol and data provided in this guide offer a solid foundation for researchers to develop and optimize a robust and efficient biocatalytic route to isoGTP, thereby facilitating further research into expanded genetic systems and novel therapeutic applications.

References

Early Research on Isoguanine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on isoguanine (B23775) and its derivatives. Isoguanine, a structural isomer of guanine (B1146940), has been a subject of scientific curiosity since its initial synthesis. This document provides a comprehensive overview of its early discovery, synthetic methodologies, spectroscopic properties, and initial biological investigations, with a focus on quantitative data and experimental details as available in early literature.

Discovery and Synthesis

Isoguanine (2-hydroxyadenine) was first synthesized by the pioneering chemist Emil Fischer in 1897.[1] Early research also led to its isolation from natural sources, albeit in very low yields, such as croton beans (Crotonis oleum), the wings of the butterfly Prioneris thestylis, and marine mollusks.[1] The low natural abundance spurred the development of various synthetic routes to obtain isoguanine and its derivatives for further study.

Key Synthetic Methodologies

Several methods for the synthesis of isoguanine and its nucleoside derivatives were established in the early to mid-20th century. Below are summaries of some of the key approaches.

Table 1: Summary of Early Synthetic Methods for Isoguanine and its Derivatives

YearLead Scientist(s)Starting MaterialProductReported Yield
1897FischerUric acid derivativeIsoguanineNot specified
1951Davoll2,6-Diamino-9-β-D-glucopyranosylpurine9-β-D-Glucopyranosylisoguanine55%[1]
1951Davoll2,6-Diamino-9-β-D-ribofuranosylpurine9-β-D-Ribofuranosylisoguanine (Isoguanosine)57%[1]
1968Yamazaki et al.4-Amino-5-imidazolecarbonitrile (AICN)Isoguanine/Isoguanosine (B3425122)Low[1]
1976Yamazaki et al.5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AICA riboside)IsoguanineUnexpected byproduct
Experimental Protocols

1.2.1. Fischer's Synthesis of Isoguanine (Conceptual Workflow)

Emil Fischer's initial synthesis of isoguanine was a landmark achievement in purine (B94841) chemistry. While the exact, detailed protocol from his 1897 publication is not easily accessible, the general approach involved the chemical transformation of a uric acid derivative. The workflow would have conceptually followed these stages:

Fischer_Synthesis UricAcid Uric Acid Derivative Intermediate1 Chemical Transformation (e.g., chlorination, amination) UricAcid->Intermediate1 Isoguanine Isoguanine Intermediate1->Isoguanine

Conceptual workflow of Fischer's isoguanine synthesis.

1.2.2. Davoll's Synthesis of Isoguanosine

In 1951, Davoll and his colleagues reported a method for the synthesis of isoguanosine from a diaminopurine ribonucleoside. This method was crucial for obtaining sufficient quantities of the nucleoside for biological studies.

Experimental Protocol Outline:

  • Reactants: 2,6-Diamino-9-β-D-ribofuranosylpurine and excess nitrous acid.

  • Reaction: The diaminopurine derivative is treated with nitrous acid, leading to the deamination of the amino group at the 6-position to a hydroxyl group, while the amino group at the 2-position is converted to a carbonyl group, yielding isoguanosine.

  • Purification: Early methods of purification were complex and sometimes involved the use of heavy metal salts like lead salts. Later modifications of this method utilized charcoal for purification to avoid heavy metal contamination.

Davoll_Synthesis Start 2,6-Diamino-9-β-D-ribofuranosylpurine Reaction Treatment with excess Nitrous Acid (HNO2) Start->Reaction Product 9-β-D-Ribofuranosylisoguanine (Isoguanosine) Reaction->Product Purification Purification (e.g., charcoal chromatography) Product->Purification Final Pure Isoguanosine Purification->Final

Workflow for the synthesis of Isoguanosine by Davoll.

Physicochemical Properties

Early research into isoguanine focused on characterizing its fundamental physicochemical properties, which distinguished it from its well-known isomer, guanine.

Chemical Reactivity
  • Resistance to Nitrous Acid: A key characteristic of isoguanine is its resistance to deamination by nitrous acid. In contrast, guanine is readily converted to xanthine (B1682287) under the same conditions. This property was used as evidence for the 2-oxo-6-aminopurine structure of isoguanine.

  • Conversion to Xanthine: Isoguanine can be converted to xanthine by treatment with hydrochloric acid.

Spectroscopic Properties

Ultraviolet (UV) absorption spectroscopy was a primary tool for the characterization of purine derivatives in early studies. The UV spectrum of isoguanine and its nucleosides is sensitive to pH due to tautomeric shifts and protonation states.

Table 2: Ultraviolet Absorption Maxima (λmax) of Isoguanine and Isoguanosine

CompoundpHλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
Isoguanine2.428410,700
Isoguanine2.4~175Not specified
IsoguanosineNeutralNot specifiedNot specified
IsoguanosineAcidicNot specifiedNot specified

Note: Early quantitative spectroscopic data is often found in later publications that reference the original work. The provided data is from a more recent study that aligns with previous findings.

Early Biological Investigations

Initial biological studies aimed to understand the role of isoguanine and its derivatives in cellular processes, particularly in nucleic acid metabolism.

Metabolic Fate

Early investigations using model organisms provided key insights into the metabolic fate of isoguanine.

  • Not a Precursor for Nucleoside Biosynthesis: In 1950, research by Brown and colleagues demonstrated that isoguanine is not a precursor for nucleoside biosynthesis in mice.

  • Inability to Support Growth: In 1952, it was reported that isoguanine could not be utilized as a sole purine source for the growth of Lactobacillus casei, indicating that it could not be readily converted into the canonical purines required for nucleic acid synthesis.

These findings collectively suggested that cells have mechanisms to distinguish isoguanine from canonical purines and prevent its incorporation into DNA and RNA.

Base Pairing and Structural Implications

A significant area of interest that emerged from the study of isoguanine was its unique base-pairing properties. Isoguanine can form a stable base pair with isocytosine (B10225) through three hydrogen bonds, similar to the guanine-cytosine pair, but with a different hydrogen bonding pattern. This has made the isoguanine-isocytosine pair a valuable tool in the study of unnatural nucleic acid analogues.

Isoguanine_Isocytosine_Pairing cluster_isoguanine Isoguanine cluster_isocytosine Isocytosine iG_N1 N1-H iC_N3 N3 iG_N1->iC_N3 H-bond iG_N6_H1 N6-H iC_O4 O4 iG_N6_H1->iC_O4 H-bond iG_O2 O2 iC_N2_H1 N2-H iG_O2->iC_N2_H1 H-bond

Hydrogen bonding pattern between isoguanine and isocytosine.

Conclusion

The early research on isoguanine and its derivatives laid the groundwork for our understanding of this intriguing isomer of guanine. From its initial synthesis by Emil Fischer to the elucidation of its fundamental chemical and biological properties, these foundational studies have paved the way for modern applications of isoguanine in fields such as synthetic biology, nanotechnology, and the study of nucleic acid structure and function. The data and methodologies developed by these pioneering scientists continue to be relevant to researchers and drug development professionals working with purine analogues today.

References

Unlocking the Expanded Genetic Alphabet: A Technical Guide to the Isoguanine Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology has long been defined by the four canonical nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). However, the field of synthetic biology is pushing these boundaries by introducing non-natural base pairs to expand the genetic alphabet. Among the most promising candidates is the isoguanine (B23775) (isoG) nucleoside, an isomer of guanine. When paired with isocytosine (B10225) (isoC) or its more stable derivative, 5-methylisocytosine (B103120) (isoCMe), it forms a stable, non-natural base pair with three hydrogen bonds, mirroring the G-C pair's stability.[1][2] This expansion of the genetic code opens up a plethora of new possibilities in diagnostics, therapeutics, and materials science.

This technical guide provides an in-depth overview of the isoguanine nucleoside as a component of a non-natural base pair. It covers the synthesis of isoG-containing oligonucleotides, the thermodynamic properties of the isoG-isoC pair, its enzymatic incorporation into nucleic acids, and its applications in various research and development domains.

Core Concepts of the isoG-isoC Unnatural Base Pair

Isoguanine's unique hydrogen bonding pattern, with a donor-donor-acceptor arrangement, is complementary to the acceptor-acceptor-donor pattern of isocytosine, allowing for specific and stable base pairing.[3] This orthogonality to the natural A-T and G-C pairs is the foundation of its utility in expanding the genetic alphabet.[4]

A significant challenge in the application of isoG is its keto-enol tautomerism. The minor enol tautomer of isoG can mispair with thymine, leading to a decrease in replication and transcription fidelity.[5][6] To address this, researchers have developed modified versions of isoG, such as 7-deaza-isoguanine, which shifts the tautomeric equilibrium towards the desired keto form, thereby improving pairing fidelity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the isoG-isoC non-natural base pair, providing a comparative overview of its properties.

ParameterValueReference
Pairing Partner isocytosine (isoC), 5-methylisocytosine (isoCMe)[1]
Number of H-bonds 3[1]
Interaction Energy Slightly stronger than G-C[7]

Table 1: General Properties of the isoG-isoC Base Pair

DuplexTm (°C)ΔTm vs. G-C (°C)Reference
DNA duplex with central G-CVaries with sequence-[1]
DNA duplex with central isoG-isoCMeGenerally higher than G-C+1 to +3[1]
DNA duplex with h-isoG:d-isoCMe--3.4 (relative to d-isoG:d-isoCMe)[1]
DNA duplex with d-isoG:h-isoCMe--1.5 (relative to d-isoG:d-isoCMe)[1]

Table 2: Thermal Stability of DNA Duplexes Containing isoG-isoCMe (Note: Tm values are sequence-dependent. This table provides a general comparison.)

PolymeraseFidelity (% per cycle)Mispairing PartnerReference
Taq DNA Polymerase (with isoG)~86%Thymine (T)[3]
Taq DNA Polymerase (with 7-deaza-isoG)~92%-[3]
PCR with isoG-isoC (no TS)~93%Thymine (T)[5]
PCR with isoG-isoC and A-TS~98%-[5]
KOD Dash DNA PolymeraseHigh fidelity incorporation-[2]

Table 3: Fidelity of Enzymatic Incorporation of the isoG-isoC Pair

Experimental Protocols

This section provides detailed methodologies for key experiments involving the isoG nucleoside.

Synthesis of isoG-Containing Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing 2'-deoxyisoguanosine (B9890) using an automated DNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Protected deoxynucleoside phosphoramidites (dA, dC, dG, T).

  • Protected 2'-deoxyisoguanosine phosphoramidite (e.g., with diphenylcarbamoyl protection for the O6 and N2 positions).

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

  • Oxidizing agent (e.g., iodine solution).

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Anhydrous acetonitrile.

Protocol:

  • Preparation: Load the CPG solid support into the synthesis column. Prime the DNA synthesizer with the required reagents and phosphoramidites.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the deblocking agent. Wash with acetonitrile.

    • Coupling: Activate the incoming phosphoramidite (natural or isoG) with the activator solution and couple it to the 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

    • Wash: Wash thoroughly with acetonitrile.

  • Final Deblocking: After the final coupling cycle, remove the terminal 5'-DMT group.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the CPG support and remove all base and phosphate protecting groups by incubating with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

  • Purification: Purify the full-length oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Verify the identity and purity of the synthesized oligonucleotide by mass spectrometry and analytical HPLC.

Enzymatic Synthesis of Isoguanosine (B3425122) Triphosphate (isoGTP)

This protocol describes a general enzymatic cascade for the synthesis of isoGTP from the isoguanosine nucleoside.

Materials:

  • Isoguanosine (isoG) nucleoside.

  • ATP (Adenosine triphosphate).

  • A suitable nucleoside kinase (NK) that accepts isoG as a substrate.

  • A suitable nucleoside monophosphate kinase (NMPK) that converts isoGMP to isoGDP.

  • A suitable nucleoside diphosphate (B83284) kinase (NDPK) that converts isoGDP to isoGTP.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Phosphoenolpyruvate (PEP) and pyruvate (B1213749) kinase (for ATP regeneration system, optional).

Protocol:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, isoguanosine, ATP, and the three kinase enzymes (NK, NMPK, NDPK). If using an ATP regeneration system, also add PEP and pyruvate kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Purification: Once the reaction is complete, purify the isoGTP from the reaction mixture using anion-exchange chromatography.

  • Analysis: Confirm the identity and purity of the synthesized isoGTP by mass spectrometry and NMR spectroscopy.

Thermal Melting (Tm) Analysis of isoG-Containing DNA Duplexes

This protocol details the determination of the melting temperature (Tm) of a DNA duplex containing an isoG-isoC pair using UV-Vis spectrophotometry.

Materials:

  • Purified complementary single-stranded DNA oligonucleotides (one containing isoG, the other isoC).

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Protocol:

  • Sample Preparation: Prepare a solution of the two complementary oligonucleotides at an equimolar concentration (e.g., 1-5 µM) in the melting buffer.

  • Annealing: Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

  • Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the DNA duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve. The Tm can be determined from the first derivative of the melting curve.

PCR Amplification with an Expanded Genetic Alphabet

This protocol outlines the polymerase chain reaction (PCR) amplification of a DNA template containing an isoG-isoC base pair.

Materials:

  • DNA template containing the isoG-isoC base pair.

  • Forward and reverse primers.

  • A thermostable DNA polymerase with high fidelity (e.g., KOD Dash).

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).

  • 2'-deoxyisoguanosine triphosphate (disoGTP).

  • 2'-deoxy-5-methylisocytidine triphosphate (dMeisoCTP).

  • PCR buffer.

  • Thermocycler.

Protocol:

  • Reaction Setup: Prepare the PCR reaction mixture containing the DNA template, primers, DNA polymerase, dNTPs, disoGTP, dMeisoCTP, and PCR buffer.

  • PCR Cycling: Perform PCR using a standard three-step cycling protocol:

    • Denaturation: Heat to 95°C for 2-5 minutes (initial), then 95°C for 30 seconds in each cycle.

    • Annealing: Cool to the appropriate annealing temperature for the primers (e.g., 55-65°C) for 30 seconds.

    • Extension: Heat to the optimal temperature for the polymerase (e.g., 72°C) for a duration dependent on the length of the amplicon.

  • Repeat Cycling: Repeat the denaturation, annealing, and extension steps for 25-35 cycles.

  • Final Extension: Perform a final extension at 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of the desired product. The fidelity of incorporation can be assessed by sequencing the amplified DNA.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of isoG research.

phosphoramidite_synthesis cluster_0 Solid Support cluster_1 Synthesis Cycle Support CPG Deblocking 1. Deblocking (DMT Removal) Support->Deblocking Start Coupling 2. Coupling (Add isoG Phosphoramidite) Capping 3. Capping (Block Failures) Oxidation 4. Oxidation (Stabilize Linkage) Oxidation->Support Repeat for next base

Caption: Phosphoramidite synthesis cycle for incorporating isoG.

selex_workflow Library Initial DNA/RNA Library (with isoG) Incubation Incubate with Target Library->Incubation Partitioning Partition Bound from Unbound Incubation->Partitioning Partitioning->Library Unbound (discard) Elution Elute Bound Sequences Partitioning->Elution Bound Amplification PCR Amplification (with isoGTP & isoCTP) Elution->Amplification Enrichment Enriched Aptamer Pool Amplification->Enrichment Enrichment->Incubation Repeat Cycles

Caption: SELEX workflow for aptamer selection with an expanded genetic alphabet.

replication_fidelity cluster_template Template Strand cluster_replication Replication cluster_products Nascent Strand Template_isoG ---isoG--- Polymerase DNA Polymerase Template_isoG->Polymerase Correct_Pair ---isoC--- Polymerase->Correct_Pair Correct Pairing (High Fidelity) Mispair ---T--- Polymerase->Mispair Mispairing (Tautomerism)

Caption: Replication fidelity of an isoG-containing template.

Applications in Research and Drug Development

The ability to incorporate a third, independent base pair into DNA and RNA has profound implications for various fields:

  • Diagnostics: The isoG-isoC pair can be used to create highly specific molecular beacons and probes for nucleic acid detection assays.[4] The expanded alphabet allows for a greater number of unique sequences, reducing the likelihood of off-target hybridization.

  • Aptamer Development: By incorporating isoG into the initial library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX), it is possible to generate aptamers with enhanced binding affinities and specificities for their targets.[8] The additional functional groups on the unnatural bases can participate in novel interactions with the target molecule.

  • Therapeutics: Antisense oligonucleotides and siRNAs containing isoG could be designed to have increased stability and target-binding affinity. The unique chemistry of the isoG-isoC pair can also be exploited for novel drug delivery and targeting strategies.

  • Synthetic Biology and Genetic Engineering: The expansion of the genetic alphabet is a cornerstone of synthetic biology. It allows for the creation of semi-synthetic organisms with novel functions and the site-specific incorporation of non-canonical amino acids into proteins.[5]

Conclusion

The isoguanine nucleoside, as a component of a non-natural base pair, represents a significant step towards a truly synthetic biology. While challenges such as tautomerism remain, ongoing research into modified isoG analogues and optimized enzymatic systems is continuously improving the fidelity and efficiency of this expanded genetic alphabet. For researchers and professionals in drug development, the ability to harness a six-letter genetic code opens up a new frontier of molecular design and therapeutic intervention, promising innovations that were previously confined to the realm of science fiction.

References

Methodological & Application

Application Notes and Protocols for Incorporating Isoguanine (isoG) into DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanine (B23775) (isoG), a structural isomer of guanine (B1146940) (G), is a non-canonical purine (B94841) base that has garnered significant interest in synthetic biology, diagnostics, and nanotechnology.[1] Unlike guanine, isoguanine preferentially forms a stable base pair with isocytosine (B10225) (isoC) or 5-methylisocytosine (B103120) (isoCMe) through three hydrogen bonds, a pairing that is orthogonal to the natural Watson-Crick base pairs A:T and G:C.[2] This unique property allows for the expansion of the genetic alphabet from four to six letters, enabling the creation of novel DNA structures and functionalities.[3]

Incorporating isoG into synthetic DNA oligonucleotides opens up a range of applications, from the development of high-specificity diagnostic probes to the construction of thermally stable nanomaterials.[3][4] This document provides detailed protocols for the chemical and enzymatic incorporation of 2'-deoxy-isoguanine (d-isoG) into DNA oligonucleotides, methods for their characterization, and a summary of relevant quantitative data.

Part 1: Chemical Synthesis of isoG-Containing Oligonucleotides

The most common method for incorporating modified bases like isoG into DNA is through automated solid-phase phosphoramidite (B1245037) chemistry. This requires the chemical synthesis of a protected d-isoG phosphoramidite building block, which is then used in a standard DNA synthesizer.

Protocol 1.1: Synthesis of 2'-Deoxyisoguanosine (d-isoG) Phosphoramidite

The synthesis of the d-isoG phosphoramidite is a multi-step organic chemistry procedure. A new procedure was developed for preparing derivatives of deoxyisoguanosine suitable for incorporation into DNA using an automated DNA synthesizer. The general scheme involves protecting the functional groups on the isoguanine base and the deoxyribose sugar, followed by phosphitylation to create the reactive phosphoramidite monomer.

Key Steps in d-isoG Phosphoramidite Synthesis:

  • Preparation of Isoguanosine: Isoguanosine can be prepared from 2,6-diaminopurine (B158960) riboside by treatment with lithium nitrite (B80452) and acetic acid.

  • Protection of the Base: The N6-amino group of isoguanine is protected, for example, with a dimethylformamide (DMF) dimethyl acetal.

  • 5'-O-DMT Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group to ensure selective 3'-to-5' chain extension during oligonucleotide synthesis.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite, to yield the final phosphoramidite building block suitable for automated DNA synthesis.

Protocol 1.2: Automated Solid-Phase Synthesis of isoG-Containing Oligonucleotides

This protocol assumes the availability of a d-isoG phosphoramidite and a standard automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Materials:

  • DNA synthesizer

  • CPG solid support with the initial 3'-nucleoside attached

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • d-isoG phosphoramidite

  • Activator solution (e.g., Tetrazole or 5-(ethylthio)-1H-tetrazole (ETT))

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

  • Anhydrous acetonitrile

Procedure (The Synthesis Cycle):

  • Step 1: De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by treating it with the deblocking solution. This exposes the 5'-OH for the next coupling reaction.

  • Step 2: Coupling: The d-isoG phosphoramidite (or any other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which prevents the formation of deletion-mutant sequences.

  • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Iteration: Steps 1-4 are repeated for each nucleotide in the desired sequence.

Solid_Phase_Synthesis cluster_workflow Automated Solid-Phase Synthesis Cycle start Start with 5'-DMT-Protected Nucleoside on Solid Support deblock Step 1: Detritylation (Remove 5'-DMT group) start->deblock couple Step 2: Coupling (Add isoG Phosphoramidite + Activator) deblock->couple cap Step 3: Capping (Acetylate unreacted 5'-OH groups) couple->cap oxidize Step 4: Oxidation (Iodine solution) cap->oxidize loop_cond More bases to add? oxidize->loop_cond loop_cond->deblock Yes end_cycle Final Oligonucleotide on Support loop_cond->end_cycle No

Fig 1. Workflow for automated solid-phase incorporation of isoG.
Protocol 1.3: Cleavage, Deprotection, and Purification

After synthesis, the oligonucleotide must be cleaved from the support, and all protecting groups on the bases and phosphate backbone must be removed.

Materials:

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

    • Add concentrated ammonium hydroxide. The specific time and temperature depend on the base protecting groups used. For standard groups, incubation at 55°C for 8-12 hours is common.

    • Note: Some modified bases are sensitive to harsh deprotection conditions. For isoG, it's crucial to ensure the chosen protecting groups are compatible with the deprotection reagent to avoid modification of the isoG base.

  • Evaporation: After incubation, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the ammonia (B1221849) solution using a vacuum concentrator.

  • Purification:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer.

    • Purify the full-length product from shorter, failed sequences. Reverse-phase HPLC is effective for "DMT-on" purification (where the final 5'-DMT group is left on), while anion-exchange HPLC or denaturing PAGE are suitable for "DMT-off" purification.

  • Desalting: After purification, desalt the oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation to remove salts from the purification buffers.

Part 2: Enzymatic Incorporation of isoG

An alternative to chemical synthesis is the enzymatic incorporation of d-isoG triphosphate (d-isoGTP) using DNA polymerases. This method is useful for various molecular biology applications. Several polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase, can incorporate isoG opposite isoC in a template strand.

Protocol 2.1: Primer Extension with d-isoGTP

Materials:

  • Template DNA strand containing one or more isoC bases.

  • DNA primer that anneals to the template upstream of the isoC site.

  • DNA Polymerase (e.g., Klenow fragment, exo-).

  • Standard dNTPs (dATP, dCTP, dGTP, dTTP).

  • d-isoGTP.

  • Reaction buffer appropriate for the chosen polymerase.

  • Thermocycler.

Procedure:

  • Annealing: In a PCR tube, mix the template DNA and the primer in a 1:1.2 molar ratio in the polymerase reaction buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.

  • Reaction Setup: To the annealed primer-template duplex, add the dNTPs, d-isoGTP, and the DNA polymerase.

  • Primer Extension: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). The polymerase will extend the primer, incorporating d-isoG opposite the isoC in the template.

  • Termination and Analysis: Stop the reaction by adding EDTA or by heat inactivation. The resulting product can be analyzed by denaturing PAGE to confirm the extension and successful incorporation of isoG.

Fig 2. Primer extension to incorporate isoG opposite an isoC template.

Data Presentation

Table 1: Thermal Stability (Tm) of DNA Duplexes Containing isoG

The incorporation of an isoG:isoCMe pair can result in a duplex that is thermally more stable than a natural G:C pair. However, isoG has a known propensity to mispair with thymine (B56734) (T), which can decrease duplex stability.

Duplex PairTm (°C)ΔTm vs. G:C (°C)Mismatch PairTm of Mismatch (°C)
G:C54.0-G:T42.0
d-isoG:d-isoCMe55.5+1.5d-isoG:T48.0
h-isoG:d-isoCMe50.6-3.4h-isoG:T38.0
d-isoG:h-isoCMe52.5-1.5--
h-isoG:h-isoCMe50.4-3.6--
Data synthesized from studies on DNA and Hexitol Nucleic Acid (HNA, 'h') backbones. Tm values are context-dependent and shown for comparison.
Table 2: Fidelity of Enzymatic Incorporation of and opposite isoG

Different polymerases exhibit varying efficiency and fidelity when encountering isoG. A significant challenge is the misincorporation of T opposite isoG, which is attributed to the minor enol tautomer of the isoG base.

PolymeraseTemplate BaseIncorporated BaseFidelity/Observation
Klenow FragmentisoCisoGSuccessful incorporation
Klenow FragmentisoGisoCMajor product
Klenow FragmentisoGTSignificant misincorporation
T7 RNA PolymeraseisoCisoGSuccessful incorporation
T7 RNA PolymeraseisoGUMisincorporation observed
T4 DNA PolymeraseisoCisoGNo incorporation observed

Applications of isoG-Modified Oligonucleotides

The unique properties of the isoG:isoC pair enable several advanced applications.

  • Expanded Genetic Alphabet: By creating a third, independent base pair, isoG:isoC allows for the storage and replication of increased genetic information, with potential uses in synthetic biology and the creation of semi-synthetic organisms.

  • Diagnostics: The high specificity of the isoG:isoC interaction can be leveraged to reduce non-specific binding in hybridization-based assays. For example, isobDNA™ technology uses this principle for signal amplification in diagnostic tests to quantify DNA or RNA targets with high precision.

  • DNA Nanotechnology: Incorporating isoG:isoC pairs can increase the thermal stability of self-assembling DNA nanostructures. In one study, replacing A:T pairs with isoG:isoC pairs in the "sticky ends" that connect DNA tiles increased the lattice melting temperature by approximately 11°C, from 42°C to 53°C. This enhanced stability is beneficial for creating more robust nanodevices.

Applications cluster_apps Properties and Applications of isoG Prop Key Properties of isoG P1 Orthogonal Pairing with isoC (Independent of A:T, G:C) Prop->P1 P2 Strong 3 H-Bond Pairing (Similar to G:C) Prop->P2 P3 Unique Chemical Signature Prop->P3 A1 Expanded Genetic Alphabet (6-letter DNA/RNA) P1->A1 A2 High-Specificity Diagnostics (e.g., isobDNA™ Assays) P1->A2 A3 Enhanced Thermal Stability (Robust DNA Nanostructures) P2->A3 P3->A2 App Resulting Applications

Fig 3. Logical relationship between isoG properties and applications.

References

Application Notes and Protocols for isoG Phosphoramidite in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of isoguanosine (B3425122) (isoG) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. This includes detailed protocols for the incorporation of isoG into synthetic oligonucleotides, recommendations for deprotection and purification, and methods for characterization.

Introduction to isoguanosine (isoG)

Isoguanosine (isoG) is an isomer of guanosine (B1672433) that can form a non-natural base pair with isocytosine (B10225) (isoC). This expanded genetic alphabet has significant implications for various research and drug development applications, including the development of aptamers, diagnostic probes, and therapeutic oligonucleotides. The isoG-isoC base pair introduces a third, orthogonal hydrogen bonding pattern, allowing for the creation of novel nucleic acid structures with unique properties.

Solid-Phase Synthesis of Oligonucleotides Containing isoG

The incorporation of isoG into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[1][2][3] While the fundamental steps of the synthesis cycle (deblocking, coupling, capping, and oxidation) remain the same, certain parameters should be optimized to ensure high coupling efficiency and minimize side reactions.

Key Synthesis Parameters
ParameterRecommendationNotes
Phosphoramidite isoG PhosphoramiditeTypically used as a 0.1 M solution in anhydrous acetonitrile. Stability in solution is generally 2-3 days when stored under anhydrous conditions.
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)ETT (0.25 M in acetonitrile) is a common and effective activator for modified phosphoramidites.[2][4] DCI is a less acidic and more nucleophilic activator that can also be used.
Coupling Time 2 - 10 minutesA longer coupling time compared to standard phosphoramidites (typically 30 seconds) is often required for modified bases to achieve optimal coupling efficiency. The exact time should be optimized based on the synthesizer and specific sequence.
Capping Standard Capping Reagents (Acetic Anhydride/N-Methylimidazole)Capping of unreacted 5'-hydroxyl groups is crucial to prevent the formation of deletion mutations (n-1 sequences).
Oxidation Standard Iodine SolutionThe unstable phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester.

Experimental Workflow for Solid-Phase Synthesis

G cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking: Remove 5'-DMT group Coupling Coupling: Couple isoG Phosphoramidite Deblocking->Coupling Free 5'-OH Capping Capping: Cap unreacted 5'-OH groups Coupling->Capping Oxidation Oxidation: Oxidize phosphite triester Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Deprotection Deprotection of Bases and Phosphate Groups Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Analysis Characterization (MS) Purification->Analysis

Figure 1: General workflow for the solid-phase synthesis and processing of oligonucleotides containing isoG.

Protocol: Automated Solid-Phase Synthesis of an isoG-Containing Oligonucleotide

This protocol assumes the use of a standard automated DNA synthesizer.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of isoG phosphoramidite in anhydrous acetonitrile.

    • Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

    • Ensure all other standard synthesis reagents (deblocking, capping, oxidation solutions, and wash solvents) are fresh and anhydrous.

  • Instrument Setup:

    • Install the isoG phosphoramidite and ETT activator solutions on the synthesizer.

    • Program the synthesis sequence, specifying the position(s) for isoG incorporation.

    • Set the coupling time for the isoG phosphoramidite to 5-10 minutes. Standard coupling times (e.g., 30 seconds) can be used for the natural DNA phosphoramidites.

  • Synthesis:

    • Initiate the synthesis run on the desired scale (e.g., 1 µmol).

    • The synthesizer will automatically perform the iterative cycles of deblocking, coupling, capping, and oxidation.

  • Post-Synthesis:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected as described in the following sections.

Deprotection of Oligonucleotides Containing isoG

The deprotection step removes the protecting groups from the nucleobases and the phosphate backbone. For oligonucleotides containing isoG, it is important to consider the potential for degradation under harsh basic conditions. While standard deprotection methods can be used, milder conditions are often recommended to ensure the integrity of the modified base.

Deprotection Protocols
MethodReagentConditionsSuitability
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)55°C for 8-12 hoursSuitable for many applications, but may cause some degradation of sensitive modifications.
Mild Deprotection 0.05 M Potassium Carbonate in Methanol (B129727)Room temperature for 4 hoursRecommended for oligonucleotides with base-labile modifications. Requires the use of UltraMILD protecting groups on standard bases during synthesis.
Rapid Deprotection AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C for 10-15 minutesA faster alternative to standard ammonium hydroxide treatment.
Protocol: Standard Deprotection with Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide.

  • Seal the vial tightly and place it in a heating block at 55°C for 8-12 hours.

  • After cooling to room temperature, transfer the solution to a new tube, leaving the solid support behind.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.

Purification and Characterization

Purification of the crude oligonucleotide is essential to remove truncated sequences (n-1, n-2) and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying modified oligonucleotides. Subsequent characterization by mass spectrometry is crucial to confirm the identity and purity of the final product.

Experimental Workflow for Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis Crude_Oligo Crude Deprotected Oligonucleotide RP_HPLC Reverse-Phase HPLC Crude_Oligo->RP_HPLC Fraction_Collection Collect Full-Length Product RP_HPLC->Fraction_Collection Desalting Desalting Fraction_Collection->Desalting Purified_Oligo Purified Oligonucleotide Desalting->Purified_Oligo LC_MS LC-MS Analysis Purified_Oligo->LC_MS Purity_Check Purity Assessment LC_MS->Purity_Check Identity_Confirmation Identity Confirmation LC_MS->Identity_Confirmation

Figure 2: Workflow for the purification and analysis of isoG-containing oligonucleotides.

Protocol: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and may need to be optimized based on the specific oligonucleotide sequence and length.

  • Sample Preparation: Dissolve the dried, deprotected oligonucleotide in the HPLC mobile phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 20-30 minutes. The exact gradient will depend on the hydrophobicity of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length oligonucleotide product. Truncated sequences will typically elute earlier.

  • Post-Purification:

    • Evaporate the collected fractions to dryness.

    • Perform a desalting step to remove the TEAA buffer salts. This can be done using a desalting column or by ethanol (B145695) precipitation.

Mass Spectrometry Characterization

Mass spectrometry is used to confirm that the purified oligonucleotide has the correct molecular weight.

  • Sample Preparation: Prepare a dilute solution of the purified and desalted oligonucleotide.

  • Analysis: Use either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the isoG-containing oligonucleotide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency 1. Degraded or wet phosphoramidite/activator.2. Insufficient coupling time.3. Issues with synthesizer fluidics.1. Use fresh, anhydrous reagents.2. Increase the coupling time for the isoG phosphoramidite.3. Perform a system check and ensure proper reagent delivery.
Presence of n-1 Deletion Products Inefficient capping of unreacted 5'-OH groups.Ensure fresh capping reagents are used and that the capping step is optimized.
Degradation of Oligonucleotide Harsh deprotection conditions.Use milder deprotection conditions, such as 0.05 M potassium carbonate in methanol with UltraMILD protected phosphoramidites for the standard bases.
Poor HPLC Resolution Inappropriate HPLC gradient or column.Optimize the HPLC gradient and consider using a different column chemistry if necessary.
Incorrect Mass in MS Analysis 1. Incomplete deprotection.2. Formation of adducts.3. Synthesis errors.1. Repeat the deprotection step or use stronger conditions if the modification allows.2. Ensure proper desalting after purification.3. Review the synthesis report and troubleshoot the synthesis protocol.

Conclusion

The incorporation of isoG phosphoramidite into synthetic oligonucleotides offers exciting possibilities for the development of novel research tools and therapeutic agents. By following the optimized protocols for synthesis, deprotection, and purification outlined in these application notes, researchers can successfully produce high-quality isoG-modified oligonucleotides for a wide range of applications. Careful attention to reagent quality, coupling conditions, and post-synthesis processing is critical for achieving high yields and purity.

References

Application Notes and Protocols for PCR Amplification with an isoG-containing Template

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the successful PCR amplification of DNA templates containing the unnatural base isoguanine (B23775) (isoG). The inclusion of unnatural base pairs, such as isoG and its pairing partner 5-methylisocytosine (B103120) (MeisoC), into DNA sequences opens up new avenues for genetic analysis, diagnostics, and the development of novel therapeutics by expanding the genetic alphabet.[1][2][3]

Introduction

The four-letter genetic alphabet, composed of adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T), forms the basis of all life on Earth. However, recent advancements in synthetic biology have led to the creation of unnatural base pairs (UBPs) that can be replicated alongside their natural counterparts.[4] The isoGuanine (isoG) and isoCytosine (isoC) pair represents one such UBP that maintains the Watson-Crick hydrogen bonding pattern but with a reversed donor-acceptor arrangement.[4][5] This expanded genetic alphabet allows for the site-specific incorporation of modified bases, enabling novel functionalities in nucleic acids.[6][7]

Successful PCR amplification of templates containing isoG is a critical step in harnessing the potential of this expanded genetic alphabet. This process, however, presents unique challenges, primarily related to the fidelity of DNA polymerases and the potential for mispairing of the unnatural base with natural bases.[4][5] This document provides a detailed protocol for PCR with an isoG-containing template, along with data on the fidelity of various UBPs and a troubleshooting guide to address common issues.

Data Presentation

The fidelity of DNA polymerases in replicating unnatural base pairs is a crucial factor for their practical application. The following table summarizes the reported fidelity of different unnatural base pairs during PCR amplification.

Unnatural Base PairDNA PolymeraseFidelity (% per cycle/replication)Misincorporation RateReference
isoG:isoCKlenow fragmentLow (isoG can mispair with T)Not specified[5]
isoG:isoC with 2-thioTNot specified~98%Not specified[4]
Ds-PxDeep Vent DNA polymerase>99.9%0.005%/bp/replication[6]
Ds-PnVent DNA polymerase~99% (total mutation rate of ~1% after 20 cycles)Not specified[8]

Experimental Protocols

This section provides a detailed protocol for the PCR amplification of a DNA template containing one or more isoG bases.

Synthesis of isoG-Containing Template DNA

Prior to PCR, the DNA template containing isoG must be synthesized. This is typically achieved through standard phosphoramidite (B1245037) oligonucleotide synthesis, incorporating the isoG phosphoramidite at the desired positions.[9] Following synthesis, the oligonucleotide should be purified by HPLC or PAGE to ensure high purity.

PCR Amplification of isoG-Containing Template

This protocol is a starting point and may require optimization depending on the specific template sequence, primer design, and DNA polymerase used.

Materials:

  • isoG-containing template DNA

  • Forward and reverse primers

  • Deoxynucleoside triphosphates (dNTPs) mix (dATP, dGTP, dCTP, dTTP)

  • d(isoC)TP (triphosphate of the pairing partner for isoG)

  • High-fidelity DNA polymerase (e.g., Phusion, Q5, or Deep Vent DNA Polymerase)

  • PCR buffer (as supplied with the polymerase)

  • Nuclease-free water

Protocol:

  • Reaction Setup: On ice, prepare the following PCR reaction mix in a sterile, nuclease-free PCR tube. For multiple reactions, a master mix is recommended.

ComponentVolume (for 50 µL reaction)Final Concentration
Nuclease-free waterto 50 µL-
5X PCR Buffer10 µL1X
dNTPs (10 mM each)1 µL200 µM each
d(isoC)TP (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (10 ng/µL)1 µL0.2 ng/µL
High-Fidelity DNA Polymerase (2 U/µL)0.5 µL1 U
  • Thermocycling Conditions: Transfer the PCR tubes to a thermocycler and perform the following program:

StepTemperatureTimeCycles
Initial Denaturation98°C30 seconds1
Denaturation98°C10 seconds30-35
Annealing55-68°C*20-30 seconds
Extension72°C30-60 seconds/kb
Final Extension72°C5-10 minutes1
Hold4°C

* Annealing Temperature Optimization: The optimal annealing temperature is dependent on the primer sequences and should be optimized. A gradient PCR can be performed to determine the ideal temperature.

  • Analysis of PCR Products: After the PCR is complete, analyze the amplified products by agarose (B213101) gel electrophoresis. A single, sharp band of the expected size should be observed.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Template Synthesis cluster_pcr PCR Amplification cluster_analysis Analysis synthesis Oligonucleotide Synthesis (with isoG phosphoramidite) purification HPLC or PAGE Purification synthesis->purification reaction_setup PCR Reaction Setup (including d(isoC)TP) purification->reaction_setup thermocycling Thermocycling reaction_setup->thermocycling gel Agarose Gel Electrophoresis thermocycling->gel sequencing DNA Sequencing (optional, for fidelity check) gel->sequencing

Caption: Workflow for PCR with an isoG template.

Logical Relationship: Factors Affecting Fidelity

fidelity_factors fidelity PCR Fidelity with isoG polymerase DNA Polymerase Choice (High-Fidelity vs. Standard) fidelity->polymerase tautomerism isoG Tautomerization (mispairing with T) fidelity->tautomerism dNTP_conc dNTP Concentrations (balance of natural and unnatural) fidelity->dNTP_conc template_quality Template DNA Quality fidelity->template_quality

Caption: Factors influencing isoG PCR fidelity.

Troubleshooting

ProblemPossible CauseRecommendation
Low or no PCR product Suboptimal annealing temperature.Optimize the annealing temperature using a gradient PCR.
Incorrect concentration of d(isoC)TP.Titrate the concentration of d(isoC)TP in the reaction.
Inhibition of DNA polymerase.Ensure the template DNA is of high purity and free of inhibitors.
Inefficient polymerase for UBP.Try a different high-fidelity DNA polymerase known to work with UBPs.
Non-specific PCR products Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Primer-dimer formation.Redesign primers to avoid self-complementarity.
Incorrect product size or mutations (low fidelity) Tautomerization of isoG leading to misincorporation of T.Consider using a modified thymine analog like 2-thioT in the dNTP mix to reduce mispairing.[4]
DNA polymerase with low fidelity for UBPs.Use a high-fidelity polymerase with proofreading activity.[6][8]
Unbalanced dNTP concentrations.Ensure accurate and equimolar concentrations of all dNTPs, including d(isoC)TP.

Conclusion

The ability to amplify DNA containing isoguanine via PCR is a significant step towards the practical application of an expanded genetic alphabet. By carefully selecting the DNA polymerase, optimizing reaction conditions, and being mindful of the unique properties of unnatural bases, researchers can successfully amplify and utilize isoG-containing DNA for a wide range of applications in molecular biology and drug development.[1][6]

References

Application Notes and Protocols for Sanger Sequencing of DNA Containing Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new avenues for synthetic biology, diagnostics, and therapeutics. Isoguanosine (B3425122) (isoG), an isomer of guanosine, paired with isocytosine (B10225) (isoC) or 5-methylisocytosine (B103120) (MeisoC), represents a well-studied unnatural base pair (UBP) that can be incorporated into DNA. This UBP maintains the Watson-Crick geometry and is joined by three hydrogen bonds, similar to the G-C pair. The ability to accurately sequence DNA containing isoG is crucial for the validation of synthetic constructs and for understanding the behavior of these modified nucleic acids in biological systems.

This document provides detailed application notes and protocols for the Sanger sequencing of DNA containing isoguanosine using the modified dye terminator method.

Challenges in Sequencing Isoguanosine

The primary challenge in sequencing DNA containing isoG lies in the tautomeric nature of the isoguanine (B23775) base. Isoguanine can exist in a keto and an enol form. While the keto form correctly pairs with isocytosine, the enol tautomer can form a stable Watson-Crick-like base pair with thymine (B56734). This tautomerism can lead to the misincorporation of thymidine (B127349) triphosphate by DNA polymerase opposite an isoG in the template strand, resulting in incorrect sequence reads.

Another challenge is ensuring the efficient incorporation of the complementary unnatural base triphosphate (e.g., dMeisoCTP) opposite isoG by the DNA polymerase used in the sequencing reaction. The concentration of these unnatural triphosphates must be carefully optimized to outcompete the misincorporation of natural dNTPs.

Data Presentation

Table 1: Observed Results in Dye Terminator Sequencing of isoG-Containing DNA
Template BaseAdded Unnatural TriphosphatePrimary Incorporated NucleotideObserved Result in Electropherogram
isoGdMeisoCTPMeisoCCorrect sequence read (no peak at the isoG position)
isoGNoneTIncorrect peak (ddTTP incorporation)
MeisoCdisoGTPisoGCorrect sequence read (no peak at the MeisoC position)
MeisoCNoneAIncorrect peak (ddATP incorporation)
Table 2: Recommended Starting Concentrations for Unnatural Triphosphates in BigDye v3.1 Sequencing Reactions
Unnatural TriphosphateRecommended Starting Concentration
disoGTP300 µM
dMeisoCTP100 µM

Note: These concentrations are starting points and may require further optimization depending on the specific template sequence and context.

Experimental Protocols

Protocol 1: Sanger Sequencing of isoG-Containing DNA using BigDye™ Terminator v3.1 Cycle Sequencing Kit

This protocol is adapted for sequencing DNA templates containing isoguanosine and 5-methylisocytosine.

1. Materials:

  • Purified DNA template containing isoG

  • Sequencing Primer (forward or reverse)

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (Thermo Fisher Scientific)

  • dMeisoCTP (or disoGTP, depending on the template)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 125 mM EDTA

  • Microcentrifuge tubes

  • Thermal cycler

  • Capillary electrophoresis instrument (e.g., Applied Biosystems 3130xl or 3730xl Genetic Analyzer)

2. Reaction Setup:

  • Prepare a master mix for the sequencing reaction. The volumes below are for a single 20 µL reaction.

    • BigDye™ Terminator v3.1 Ready Reaction Mix: 4.0 µL

    • 5X Sequencing Buffer: 2.0 µL

    • dMeisoCTP (100 µM final concentration) or disoGTP (300 µM final concentration): Volume as required

    • Sequencing Primer (3.2 µM): 1.0 µL

    • Nuclease-free water: to a final volume of 10 µL

  • In a microcentrifuge tube, add:

    • Master Mix: 10 µL

    • Purified DNA template (100-200 ng): 10 µL

  • Gently mix and centrifuge briefly.

3. Thermal Cycling:

Program the thermal cycler with the following conditions:

  • Initial Denaturation: 96°C for 1 minute

  • 30 Cycles:

    • 96°C for 10 seconds

    • 50°C for 5 seconds

    • 60°C for 4 minutes

  • Hold: 4°C

4. Post-Reaction Cleanup (Ethanol/EDTA Precipitation):

  • To each completed sequencing reaction, add 5 µL of 125 mM EDTA.

  • Add 60 µL of 100% ethanol.

  • Vortex briefly and incubate at room temperature for 15 minutes.

  • Centrifuge at maximum speed for 20 minutes.

  • Carefully aspirate the supernatant.

  • Wash the pellet with 250 µL of 70% ethanol.

  • Centrifuge for 5 minutes.

  • Carefully aspirate the supernatant and air dry the pellet for 10-15 minutes.

5. Capillary Electrophoresis:

  • Resuspend the dried pellet in 10-15 µL of Hi-Di™ Formamide (or other appropriate loading solution).

  • Denature the samples at 95°C for 5 minutes, then immediately place on ice.

  • Load the samples onto the capillary electrophoresis instrument.

  • Run the electrophoresis according to the manufacturer's instructions.

6. Data Analysis:

Analyze the resulting electropherogram using appropriate sequencing analysis software. The absence of a peak at the position of the unnatural base, when the complementary unnatural triphosphate is included in the reaction, indicates successful sequencing. The presence of a thymine peak at an isoG position in control reactions (without dMeisoCTP) would confirm the mispairing tendency.

Visualizations

G1 cluster_correct Correct Base Pairing cluster_incorrect Incorrect Base Pairing (Tautomerization) isoG_correct Isoguanosine (keto) isoC Isocytosine isoG_correct->isoC 3 H-bonds isoG_enol Isoguanosine (enol) T Thymine isoG_enol->T Watson-Crick like 2 H-bonds

Caption: Isoguanosine base pairing.

G2 start Start: Purified DNA with isoG prep Prepare Sequencing Reaction: - BigDye v3.1 Mix - Primer - dMeisoCTP start->prep cycle Thermal Cycling (Chain Termination) prep->cycle cleanup Ethanol/EDTA Precipitation cycle->cleanup ce Capillary Electrophoresis cleanup->ce analysis Data Analysis: Interpret Electropherogram ce->analysis end End: Sequence Read analysis->end

Caption: Sanger sequencing workflow for isoG-DNA.

Application Notes and Protocols for Next-Generation Sequencing of Isoguanine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanine (B23775) (isoG) is a structural isomer of guanine (B1146940) that can be incorporated into DNA, where it forms a base pair with isocytosine (B10225) (isoC) or, due to tautomerization, with thymine.[1] The study of isoG-modified DNA is of growing interest in the fields of synthetic biology, diagnostics, and as a marker for oxidative DNA damage.[1] Next-generation sequencing (NGS) of isoG-modified DNA presents unique challenges due to the non-standard nature of this base. These application notes provide a comprehensive overview of the methodologies and considerations for the successful NGS of DNA containing isoguanine.

Isoguanine can be introduced into DNA through the oxidation of adenine (B156593), making it a marker for oxidative stress and mutagenesis.[1] In synthetic biology, the isoG-isoC pair is explored as an orthogonal system to expand the genetic alphabet. Successful sequencing of isoG-containing DNA is crucial for these applications.

Challenges in Sequencing isoG-Modified DNA

The primary challenge in sequencing isoG lies in its tautomeric nature. Isoguanine exists in keto and enol forms. While the keto form preferentially pairs with isocytosine, the enol form can pair with thymine. This can lead to misincorporation of nucleotides by DNA polymerases during library preparation and sequencing, resulting in sequencing errors. Several DNA polymerases have been shown to incorporate nucleotides opposite isoG with varying fidelity. For instance, the Klenow fragment of E. coli DNA polymerase I can incorporate both isoC and T opposite isoG.[1] In contrast, T4 DNA polymerase does not efficiently incorporate isoG.[1]

Experimental Protocols

The following protocols are synthesized based on standard NGS library preparation workflows and known enzymatic interactions with isoG. Optimization of specific steps, particularly polymerase selection and cycling conditions, is highly recommended.

Protocol 1: NGS Library Preparation of isoG-Modified DNA for Illumina Sequencing

This protocol outlines the steps for preparing a sequencing library from DNA fragments containing isoguanine.

1. DNA Fragmentation:

  • Fragment 1 µg of isoG-modified DNA to the desired size (e.g., 200-500 bp) using either enzymatic digestion or mechanical shearing (e.g., sonication).

  • Note: The efficiency of enzymatic fragmentation may be influenced by the presence and location of isoG. Mechanical shearing is recommended for unbiased fragmentation.

2. End Repair and A-tailing:

  • Perform end repair to create blunt-ended fragments.

  • Subsequently, add a single adenine nucleotide to the 3' ends of the fragments (A-tailing). This step is crucial for the ligation of Illumina sequencing adapters.

  • Reaction Mix:

    • End-repaired DNA

    • dATP

    • Klenow Fragment (3’→5’ exo-)

  • Incubation: Incubate at 37°C for 30 minutes.

  • Note: The efficiency of A-tailing on fragments with a 3' terminal isoG has not been extensively characterized. Optimization of enzyme concentration and incubation time may be necessary.

3. Adapter Ligation:

  • Ligate Illumina Y-shaped adapters to the A-tailed DNA fragments using a high-concentration DNA ligase.

  • Reaction Mix:

    • A-tailed DNA

    • Illumina Adapters

    • T4 DNA Ligase

    • Ligation Buffer

  • Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Note: Ligation efficiency can be affected by the presence of isoG at the DNA ends.

4. Size Selection:

  • Purify the adapter-ligated DNA and perform size selection using AMPure XP beads or gel electrophoresis to remove adapter dimers and select the desired fragment size range.

5. PCR Amplification:

  • Amplify the size-selected library using a high-fidelity DNA polymerase that can efficiently and accurately read through isoguanine.

  • Recommended Polymerases: Klenow fragment has been shown to incorporate nucleotides opposite isoG, though with potential for misincorporation. Other polymerases should be empirically tested.

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 8-12 Cycles:

      • 98°C for 10 seconds

      • 65°C for 30 seconds

      • 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Note: The number of PCR cycles should be minimized to reduce bias and the propagation of errors introduced opposite isoG.

6. Library Quantification and Sequencing:

  • Quantify the final library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.

  • Sequence the library on an Illumina platform.

Protocol 2: Nanopore Sequencing of isoG-Modified DNA

Nanopore sequencing offers the potential for direct sequencing of modified bases without the need for PCR amplification, which can circumvent polymerase-induced errors.

1. Library Preparation (Ligation-Based):

  • Start with high molecular weight isoG-modified DNA.

  • Perform end repair and A-tailing as described in Protocol 1.

  • Ligate nanopore sequencing adapters to the prepared DNA fragments. The Oxford Nanopore Ligation Sequencing Kit (SQK-LSK109) can be adapted for this purpose.

2. Sequencing:

  • Prime the MinION or other nanopore flow cell.

  • Load the prepared library onto the flow cell and start the sequencing run.

3. Basecalling:

  • The standard basecalling algorithms are trained on canonical DNA bases. The presence of isoG will cause a distinct electrical signal disruption as it passes through the nanopore.

  • A custom basecalling model trained on known isoG-containing sequences will be necessary for accurate identification of isoG. Alternatively, the "squiggle" data can be analyzed to identify the characteristic signal of isoG.

Data Presentation

Due to the limited availability of specific quantitative data for NGS of isoG-modified DNA, the following tables summarize the expected enzymatic behaviors based on existing literature. These should be used as a guide for experimental design and optimization.

DNA PolymeraseIncorporation of isoGTP opposite Natural BasesIncorporation of Natural dNTPs opposite isoG TemplateFidelityReference
Klenow Fragment (E. coli DNA Pol I)Opposite isoC and TIncorporates isoC and TLow
T7 RNA PolymeraseOpposite isoCIncorporates UModerate
AMV Reverse TranscriptaseOpposite isoCNot specifiedNot specified
T4 DNA PolymeraseNo significant incorporationNot applicableHigh (for natural bases)

Table 1: Polymerase Activity with Isoguanine.

NGS Library Preparation StepKey Consideration for isoG-Modified DNARecommended Approach
Fragmentation Potential for bias with enzymatic methods.Mechanical shearing (sonication).
End Repair & A-Tailing Efficiency of enzymes on isoG-terminated fragments is not well-characterized.Use robust enzymes like Klenow Fragment (3’→5’ exo-); may require optimization.
Adapter Ligation Ligation efficiency at isoG-containing ends may be reduced.Use a high-concentration T4 DNA Ligase.
PCR Amplification High potential for introducing errors due to isoG tautomerization.Minimize cycle number; select a polymerase with known activity on isoG and test for fidelity.

Table 2: Considerations for NGS Library Preparation of isoG-Modified DNA.

Visualizations

Experimental Workflow

NGS_Workflow_isoG cluster_prep Library Preparation cluster_seq Sequencing & Analysis start isoG-Modified DNA frag Fragmentation start->frag end_repair End Repair & A-Tailing frag->end_repair ligation Adapter Ligation end_repair->ligation pcr PCR Amplification (Optional) ligation->pcr quant Library Quantification pcr->quant seq Next-Generation Sequencing quant->seq basecall Basecalling (Custom Model) seq->basecall align Alignment basecall->align analysis Variant & Modification Analysis align->analysis

Figure 1: Generalized workflow for NGS of isoG-modified DNA.

Isoguanine Formation and Repair Pathway

DNA_Damage_Repair cluster_damage DNA Damage cluster_replication Replication & Mutagenesis cluster_repair DNA Repair Adenine Adenine in DNA isoG_DNA Isoguanine (isoG) in DNA Adenine->isoG_DNA ROS Reactive Oxygen Species (ROS) ROS->Adenine Oxidation Replication DNA Replication isoG_DNA->Replication BER Base Excision Repair (BER) isoG_DNA->BER Mispairing isoG:T Mispairing Replication->Mispairing Tautomerization Mutation G:C to T:A Transversion Mispairing->Mutation Excision Excision of isoG BER->Excision Restoration DNA Synthesis & Ligation Excision->Restoration Restoration->Adenine Restored DNA

Figure 2: Formation of isoguanine via oxidative damage and its subsequent fate.

Bioinformatics Workflow

Analyzing NGS data containing a non-standard base like isoG requires a modified bioinformatics pipeline.

  • Basecalling: As mentioned, standard basecalling software is not trained to identify isoG. For nanopore sequencing, a custom model trained on squiggle data from isoG-containing DNA is necessary. For Illumina sequencing, isoG may be miscalled as G or another base. The quality scores for these positions may be lower, which could be used as an initial filter.

  • Alignment: Reads containing isoG may have a higher mismatch rate when aligned to a reference genome that contains the canonical bases. Alignment parameters may need to be adjusted to be more tolerant of mismatches at expected isoG positions.

  • Modification/Variant Calling: Specialized tools are needed to identify isoG positions. One approach is to look for characteristic substitution patterns. For example, if isoG is known to be misread as T by the polymerase used, a high frequency of G-to-T substitutions at specific loci could indicate the presence of isoG.

  • Annotation and Interpretation: Called isoG positions can be annotated with genomic features to understand their biological context, such as their location within genes, regulatory regions, or areas known to be susceptible to oxidative damage.

Conclusion

The next-generation sequencing of isoguanine-modified DNA is a challenging yet feasible endeavor. Success relies on careful consideration of the enzymatic steps during library preparation, particularly the choice of DNA polymerase, and the development of a tailored bioinformatics pipeline for data analysis. Nanopore sequencing holds particular promise for the direct detection of isoG, bypassing some of the challenges associated with amplification-based methods. The protocols and considerations outlined in these application notes provide a framework for researchers to develop and optimize their own workflows for the study of this important modified base.

References

Application Notes and Protocols for Developing DNA Aptamers with Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of DNA aptamers incorporating the modified nucleobase, isoguanosine (B3425122) (isoG). The inclusion of isoG into a DNA aptamer library can expand its chemical diversity, potentially leading to aptamers with enhanced binding affinities and specificities. This document outlines the rationale, key experimental procedures, and potential applications of isoG-containing aptamers.

Introduction

Isoguanosine (isoG), an isomer of guanosine (B1672433), forms a stable base pair with isocytosine (B10225) (isoC) through three hydrogen bonds. Its unique hydrogen bonding pattern, distinct from the canonical Watson-Crick base pairs, offers an expanded genetic alphabet. By introducing isoG into a DNA aptamer library during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, it is possible to select for aptamers with novel structural motifs and improved molecular recognition capabilities. This can be particularly advantageous for developing high-affinity aptamers against challenging targets.

Data Presentation

The incorporation of modified nucleosides can significantly impact the binding affinity of an aptamer. While extensive quantitative data for isoguanosine-containing aptamers is still emerging, studies on the closely related analogue, inosine (B1671953), demonstrate the potential for affinity modulation. The following table summarizes the dissociation constants (Kd) of a cocaine-binding aptamer and its variants where guanosine (G) has been substituted with inosine (I). This data serves as a compelling example of how modifying the purine (B94841) base structure can tune aptamer affinity.

Aptamer VariantTargetModificationDissociation Constant (Kd) (µM)Fold Change in Affinity vs. Parent
MNS-4.1 (Parent)CocaineNone79.6-
MNS-4.1 InosineCocaineG to I substitutions4.517.7x improvement
38-GC (Parent)CocaineNone18.7-
38-ICCocaineG to I substitution0.362.3x improvement
38-GT (Parent)CocaineNone2.5-
38-ITCocaineG to I substitution1.02.5x improvement

Data is illustrative and based on inosine substitutions as a proxy for isoguanosine's potential impact. Further empirical validation is required for specific isoG-aptamers.

Experimental Protocols

Protocol 1: Preparation of an Isoguanosine-Containing DNA Library

This protocol outlines the enzymatic generation of a single-stranded DNA (ssDNA) library containing isoguanosine.

Materials:

  • Single-stranded DNA template with a randomized region flanked by primer binding sites

  • Forward and Reverse Primers

  • Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, TTP)

  • 2'-deoxyisoguanosine-5'-triphosphate (iso-dGTP)

  • DNA Polymerase capable of incorporating modified nucleotides (e.g., certain variants of Taq or Klenow fragment)

  • PCR reaction buffer

  • Nuclease-free water

  • DNA purification kit (e.g., spin columns)

Procedure:

  • Template Design: Design a ssDNA library template with a central random region of 20-40 nucleotides. Flank this region with constant sequences for primer annealing.

  • Primer Extension Reaction: Set up a primer extension reaction to synthesize the complementary strand containing isoG.

    • Combine the ssDNA template (10-100 pmol), reverse primer (1.5-fold molar excess), dNTPs (dATP, dCTP, TTP at a final concentration of 200 µM each), and iso-dGTP (final concentration of 200 µM) in the appropriate reaction buffer.

    • Omit dGTP from the reaction mix to ensure the incorporation of iso-dGTP opposite cytosine residues in the template.

    • Add a suitable DNA polymerase. The choice of polymerase is critical and may require optimization to ensure efficient and faithful incorporation of iso-dGTP.

    • Incubate the reaction at the optimal temperature for the polymerase for 1-2 hours.

  • Purification: Purify the resulting double-stranded DNA (dsDNA) library using a DNA purification kit to remove primers, unincorporated nucleotides, and enzyme.

  • Strand Separation: Separate the isoG-containing strand from the template strand. This can be achieved by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or by using a biotinylated primer and streptavidin-coated magnetic beads.

  • Quantification: Quantify the concentration of the purified ssDNA isoG-library.

Protocol 2: SELEX Protocol for Isoguanosine-Modified DNA Aptamers

This protocol describes the iterative selection and amplification process to enrich for isoG-containing aptamers that bind to a specific target.

Materials:

  • Isoguanosine-containing ssDNA library (from Protocol 1)

  • Target molecule (e.g., protein, small molecule)

  • Binding buffer (optimize for target-aptamer interaction)

  • Wash buffer

  • Elution buffer (e.g., high salt, denaturant, or a solution that disrupts the binding interaction)

  • PCR reagents (dATP, dCTP, dGTP, TTP, Taq polymerase, forward and reverse primers)

  • Streptavidin-coated magnetic beads (if using a biotinylated primer for strand separation)

  • Nuclease-free water

Procedure:

  • Binding: Incubate the isoG-ssDNA library with the immobilized target molecule in the binding buffer. The incubation time and temperature should be optimized.

  • Partitioning: Remove the unbound sequences by washing the target-library complex with the wash buffer. The stringency of the washes can be increased in later rounds of selection.

  • Elution: Elute the bound aptamer sequences from the target using the elution buffer.

  • PCR Amplification:

    • Use the eluted sequences as a template for PCR amplification.

    • Crucially, in this amplification step, standard dGTP is used instead of iso-dGTP. This is because most thermostable polymerases used for PCR are not efficient at amplifying templates containing modified bases. The purpose of this PCR is to amplify the selected sequences for the next round.

    • Use a forward primer that is biotinylated to facilitate subsequent strand separation.

  • Generation of ssDNA for the Next Round:

    • After PCR, the dsDNA product needs to be converted back to ssDNA containing isoG for the next round of selection.

    • This is a critical and challenging step. One approach is to perform asymmetric PCR on the dsDNA from the previous step, using a limiting amount of one primer and incorporating iso-dGTP in the reaction mix.

    • Alternatively, the dsDNA can be denatured, and the desired strand can be purified. The complementary strand would then need to be synthesized using a primer extension reaction with iso-dGTP as described in Protocol 1.

  • Repeat Selection: Repeat the binding, partitioning, elution, and amplification steps for 8-15 rounds to enrich the pool in high-affinity aptamers.

  • Sequencing and Characterization: After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized using techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).

Mandatory Visualizations

Experimental Workflow

SELEX_Workflow_isoG cluster_library Library Preparation cluster_selex SELEX Cycle cluster_analysis Analysis ssDNA_template ssDNA Template isoG_library isoG-containing ssDNA Library ssDNA_template->isoG_library Primer Extension (with iso-dGTP) Binding Binding to Target isoG_library->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution PCR PCR Amplification (with standard dNTPs) Elution->PCR ssDNA_regen ssDNA Regeneration (with iso-dGTP) PCR->ssDNA_regen Sequencing Cloning & Sequencing PCR->Sequencing ssDNA_regen->Binding Next Round Characterization Binding Affinity Characterization Sequencing->Characterization

Caption: Workflow for SELEX with isoguanosine-modified DNA aptamers.

Signaling Pathway: EGFR Dephosphorylation

Isoguanosine-containing aptamers could potentially be developed to modulate cellular signaling pathways. One hypothetical application is the regulation of Epidermal Growth Factor Receptor (EGFR) activity. An isoG-aptamer could be designed to bind to EGFR and promote its dephosphorylation, thereby inhibiting downstream signaling.

EGFR_Dephosphorylation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR Phosphorylated EGFR (Active) EGFR->pEGFR Autophosphorylation isoG_Aptamer isoG-Aptamer isoG_Aptamer->pEGFR Binds & Recruits Phosphatase Phosphatase isoG_Aptamer->Phosphatase pEGFR->EGFR Inactivated Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Activates Phosphatase->pEGFR Dephosphorylates EGF EGF EGF->EGFR Binds

Caption: Hypothetical mechanism of isoG-aptamer mediated EGFR dephosphorylation.

Signaling Pathway: Caspase-Dependent Apoptosis

Another potential application of isoG-aptamers is in the induction of apoptosis. An aptamer could be designed to trigger the caspase-dependent apoptotic pathway, leading to programmed cell death in cancer cells.

Caspase_Apoptosis cluster_cell Cancer Cell isoG_Aptamer isoG-Aptamer Cell_Surface_Receptor Cell Surface Receptor isoG_Aptamer->Cell_Surface_Receptor Binds & Activates Procaspase8 Procaspase-8 Cell_Surface_Receptor->Procaspase8 Initiates Signal Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: isoG-aptamer inducing caspase-dependent apoptosis.

Application Notes and Protocols for SELEX with Modified Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aptamers, short single-stranded DNA or RNA molecules, have emerged as a promising class of molecules that can bind to a wide range of targets with high affinity and specificity, rivaling monoclonal antibodies.[1][2][3] The process of identifying aptamers is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][4] However, aptamers composed of natural nucleotides can suffer from rapid degradation by nucleases in biological fluids, limiting their therapeutic and diagnostic applications. To overcome this limitation, chemically modified nucleobases are incorporated into the aptamer sequence, enhancing their stability, binding affinity, and overall performance.

These application notes provide detailed protocols and workflows for the SELEX process involving aptamers with modified nucleobases, offering a guide for researchers in the field of aptamer-based therapeutics and diagnostics.

Advantages of Modified Aptamers

The incorporation of modified nucleobases into aptamers offers several key advantages:

  • Enhanced Nuclease Resistance: Modifications, particularly at the 2'-position of the sugar, can significantly increase the half-life of aptamers in serum and other biological fluids.

  • Improved Binding Affinity: The introduction of novel functional groups can lead to stronger and more specific interactions with the target molecule, resulting in lower dissociation constants (Kd).

  • Increased Structural Diversity: Modified nucleotides expand the chemical diversity of the nucleic acid library, allowing for the selection of aptamers with unique three-dimensional structures capable of binding to a wider range of targets.

  • Enhanced Therapeutic Properties: The improved stability and binding of modified aptamers translate to better pharmacokinetic and pharmacodynamic properties in vivo.

Key Modifications and Their Impact

Several types of modifications have been successfully used in the development of modified aptamers. The choice of modification depends on the target molecule and the desired properties of the aptamer.

Modification TypePositionPurposeImpact on Aptamer Properties
Sugar Modifications 2'-position of the ribose sugarIncrease nuclease resistance and binding affinity.2'-Fluoro (2'-F), 2'-Amino (2'-NH2), and 2'-O-methyl (2'-OMe) modifications are commonly used and have been shown to significantly enhance stability in serum.
Backbone Modifications Phosphodiester linkageEnhance nuclease resistance.Phosphorothioate (PS) linkages, where a non-bridging oxygen is replaced by sulfur, are a common modification to increase resistance to nucleases.
Nucleobase Modifications C5 position of pyrimidines or other positionsIntroduce novel functional groups to enhance target binding and expand chemical diversity.Modifications can include hydrophobic groups, positive charges, or amino acids, leading to improved target interactions.

Quantitative Data on Modified Aptamers

The following table summarizes the binding affinities of some modified aptamers compared to their unmodified counterparts, demonstrating the significant improvement achieved through chemical modification.

TargetAptamer TypeModificationDissociation Constant (Kd)Fold ImprovementReference
Human Neutrophil ElastaseRNA2'-amino (2'-NH2) and 2'-fluoro (2'-F) pyrimidines7–30 nM>33-fold
Human Neutrophil ElastaseUnmodified RNANone> 1 µM-
Vascular Endothelial Growth Factor (VEGF)RNA2'-NH2-pyrimidineNot specified-
Platelet-Derived Growth Factor BB (PDGF-BB)DNANot specified< 3 nM-

Experimental Protocols

This section provides detailed protocols for two common methods used for the selection of aptamers with modified nucleobases: the general SELEX workflow and the more specific Click-SELEX method.

General SELEX Protocol for Modified Aptamers

This protocol outlines the fundamental steps of an in vitro selection process for identifying modified aptamers.

1. Library Design and Synthesis:

  • Design a single-stranded DNA or RNA library containing a central randomized region of 20-40 nucleotides, flanked by constant primer binding sites.

  • Synthesize the library using standard phosphoramidite (B1245037) chemistry. For modified aptamers, incorporate the desired modified nucleoside triphosphates during synthesis.

2. Selection (Partitioning):

  • Negative Selection (Optional but Recommended): To increase specificity, pre-incubate the library with a non-target molecule or matrix to remove sequences that bind non-specifically.

  • Positive Selection: Incubate the library with the immobilized target molecule (e.g., on magnetic beads or a column). This allows sequences with affinity for the target to bind.

  • Wash away unbound sequences. The stringency of the washing steps can be increased in later rounds to select for higher affinity binders.

3. Elution:

  • Elute the bound sequences from the target using a change in buffer conditions (e.g., pH, salt concentration) or by denaturing the target.

4. Amplification:

  • Amplify the eluted sequences using PCR (for DNA libraries) or RT-PCR followed by PCR (for RNA libraries). It is crucial to use polymerases that can efficiently amplify sequences containing modified nucleotides.

5. Strand Separation (for DNA SELEX):

  • Separate the amplified double-stranded DNA to obtain single-stranded DNA for the next round of selection. This can be achieved using methods like asymmetric PCR or lambda exonuclease digestion.

6. Iterative Rounds:

  • Repeat the selection, elution, and amplification steps for multiple rounds (typically 8-15 rounds). With each round, the pool of sequences becomes enriched with those that bind specifically to the target.

7. Sequencing and Analysis:

  • After the final round, clone and sequence the enriched pool to identify individual aptamer candidates.

  • High-throughput sequencing (HTS) is increasingly used to analyze the evolution of the aptamer pool throughout the SELEX process.

  • Analyze the sequences to identify conserved motifs and predict secondary structures.

8. Aptamer Characterization:

  • Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance, filter binding assays) and specificity.

SELEX_Workflow cluster_0 SELEX Cycle cluster_1 Post-SELEX Analysis start Initial Library (with modified nucleobases) selection Selection (Binding to Target) start->selection partition Partitioning (Remove Unbound) selection->partition elution Elution (Collect Bound) partition->elution amplification Amplification (PCR/RT-PCR) elution->amplification regeneration Strand Separation & Library Regeneration amplification->regeneration enriched_pool Enriched Pool amplification->enriched_pool regeneration->selection Next Round sequencing Sequencing & Bioinformatics enriched_pool->sequencing characterization Aptamer Characterization (Binding Affinity, Specificity) sequencing->characterization

Caption: General workflow of the SELEX process for modified aptamers.

Click-SELEX Protocol

Click-SELEX is a versatile method that allows for the introduction of a wide range of chemical modifications into a DNA library in situ using click chemistry. This approach avoids potential issues with enzymatic amplification of heavily modified nucleotides.

1. Library Synthesis:

  • Synthesize a DNA library where one of the natural nucleobases (e.g., thymidine) is replaced with a "clickable" analog, such as 5-ethynyl-deoxyuridine (EdU).

2. Click Reaction:

  • Before each selection round, functionalize the alkyne-modified library with an azide-containing molecule of choice via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. This introduces the desired modification.

3. Selection and Elution:

  • Perform negative and positive selection steps as described in the general SELEX protocol.

  • Elute the bound, modified DNA sequences.

4. Removal of Modification and Amplification:

  • The modification is not incorporated into the primers used for PCR. Therefore, during amplification, the polymerase will incorporate the natural nucleotide (e.g., thymidine) opposite the modified base, effectively removing the modification for the amplification step. This ensures compatibility with standard polymerases.

5. Single-Strand Generation:

  • Generate single-stranded DNA from the PCR product.

6. Re-introduction of Modification:

  • Repeat the click reaction on the enriched single-stranded DNA pool to re-introduce the modification before proceeding to the next round of selection.

7. Subsequent Rounds and Analysis:

  • Continue with iterative rounds of selection, amplification, and modification.

  • After the final round, sequence and characterize the selected aptamers ("clickmers").

Click_SELEX_Workflow cluster_0 Click-SELEX Cycle cluster_1 Post-SELEX Analysis start Initial Library (with 'clickable' nucleobases) click_reaction Click Reaction (Introduce Modification) start->click_reaction selection Selection (Binding to Target) click_reaction->selection elution Elution (Collect Bound) selection->elution amplification PCR Amplification (Modification Removed) elution->amplification ssDNA_generation Single-Strand Generation amplification->ssDNA_generation enriched_pool Enriched Pool amplification->enriched_pool ssDNA_generation->click_reaction Next Round sequencing Sequencing & Bioinformatics enriched_pool->sequencing characterization Aptamer Characterization sequencing->characterization

Caption: Workflow of the Click-SELEX process.

Logical Relationships in Modified Aptamer Selection

The success of a SELEX experiment for modified aptamers depends on the interplay of several critical factors.

Logical_Relationships cluster_0 Input Factors cluster_1 SELEX Process cluster_2 Output library_diversity Library Diversity & Modification enrichment Enrichment of Binders library_diversity->enrichment target_properties Target Properties (Concentration, Purity) target_properties->enrichment selection_stringency Selection Stringency selection_stringency->enrichment polymerase_fidelity Polymerase Fidelity & Processivity polymerase_fidelity->enrichment aptamer_properties Aptamer Properties (Affinity, Specificity, Stability) enrichment->aptamer_properties

Caption: Factors influencing the outcome of modified aptamer SELEX.

Conclusion

The use of modified nucleobases in the SELEX protocol is a powerful strategy to develop robust and high-affinity aptamers for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers aiming to harness the potential of modified aptamers. Careful consideration of the type of modification, selection strategy, and downstream characterization is crucial for the successful identification of optimal aptamer candidates.

References

Application Notes and Protocols for Studying DNA Duplex Stability with isoG-isoC Pairs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of the DNA double helix is fundamental to genetic information storage and replication. This stability is primarily dictated by hydrogen bonding between complementary base pairs and base-stacking interactions.[1][2] The natural genetic alphabet consists of four bases forming two canonical pairs: Adenine (A) with Thymine (T), and Guanine (B1146940) (G) with Cytosine (C). The G-C pair, with its three hydrogen bonds, is significantly more stable than the A-T pair, which has only two.[2]

An expanded genetic alphabet, incorporating unnatural base pairs, offers powerful tools for various applications in molecular biology, nanotechnology, and drug development.[3][4] Among the most well-studied unnatural base pairs are isoguanine (B23775) (isoG) and isocytosine (B10225) (isoC). The isoG-isoC pair maintains the Watson-Crick geometry and forms three hydrogen bonds, leading to a thermal stability comparable to or even greater than the natural G-C pair. This enhanced stability makes the isoG-isoC pair particularly valuable for the design of highly stable DNA duplexes and nanostructures.

These application notes provide detailed protocols for the synthesis of oligonucleotides containing isoG and isoC, and for the characterization of the thermal stability of the resulting DNA duplexes using thermal melting analysis.

Overview of isoG-isoC Base Pairing

Isoguanine and isocytosine are isomers of guanine and cytosine, respectively. Their altered hydrogen bond donor and acceptor pattern allows them to form a stable base pair with three hydrogen bonds, distinct from the canonical G-C and A-T pairs.

base_pairs cluster_GC Guanine-Cytosine (G-C) Pair cluster_isoGisoC isoGuanine-isoCytosine (isoG-isoC) Pair GC_pair GC_pair isoGisoC_pair isoGisoC_pair

Caption: Comparison of the hydrogen bonding patterns in a canonical Guanine-Cytosine (G-C) pair and an unnatural isoguanine-isocytosine (isoG-isoC) pair.

Experimental Protocols

Oligonucleotide Synthesis with isoG and isoC

The synthesis of oligonucleotides containing isoG and isoC residues is achieved using standard automated phosphoramidite (B1245037) chemistry.

Materials:

  • DNA synthesizer

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • isoG and 5-methyl-isoC (isoCMe) phosphoramidites (5-methyl-isocytosine is often used for improved stability)

  • Solid support (e.g., controlled pore glass, CPG)

  • Standard synthesis reagents (activator, capping, oxidation, and deblocking solutions)

  • Cleavage and deprotection reagents

  • HPLC purification system

Protocol:

  • Phosphoramidite Preparation: Dissolve the standard and modified phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration.

  • Automated Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence. The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the manufacturer's recommended protocol for the specific phosphoramidites used.

  • Purification: Purify the full-length oligonucleotide using high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

DNA Duplex Preparation and Annealing

Materials:

  • Purified single-stranded oligonucleotides (one containing isoG, the other isoC at the desired positions)

  • Annealing buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 1 M NaCl, 0.2 mM EDTA)

  • Heating block or thermocycler

Protocol:

  • Mixing: In a microcentrifuge tube, mix equimolar amounts of the complementary single-stranded oligonucleotides in the annealing buffer. The final duplex concentration for melting analysis is typically in the range of 1-2 µM.

  • Annealing: Heat the mixture to 90-95°C for 5 minutes to dissociate any secondary structures.

  • Cooling: Slowly cool the mixture to room temperature over a period of 2-3 hours to allow for proper duplex formation.

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the melting temperature (Tm) of the DNA duplex, which is the temperature at which half of the duplex has dissociated into single strands.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz or UV-transparent plastic cuvettes

  • Annealed DNA duplex sample

Protocol:

  • Sample Preparation: Transfer the annealed DNA duplex solution to a cuvette.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program the temperature controller to increase the temperature at a steady rate, typically 0.5°C per minute, from a starting temperature well below the expected Tm to a temperature well above it (e.g., 20°C to 90°C).

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain the melting curve.

    • The Tm can be determined from the melting curve as the temperature corresponding to the midpoint of the transition.

    • A more accurate determination of the Tm is obtained by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_preparation Duplex Preparation cluster_analysis Thermal Analysis synthesis Automated Phosphoramidite Synthesis (with isoG/isoC phosphoramidites) cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification quantification UV-Vis Quantification purification->quantification mixing Mix Complementary Strands quantification->mixing annealing Anneal Duplex (Heat and Slow Cool) mixing->annealing tm_measurement Thermal Melting (Tm) Measurement (UV-Vis at 260 nm) annealing->tm_measurement data_analysis Data Analysis (Melting Curve and First Derivative) tm_measurement->data_analysis thermo_calc Thermodynamic Parameter Calculation (ΔH°, ΔS°, ΔG°) data_analysis->thermo_calc

Caption: Experimental workflow for studying DNA duplex stability with isoG-isoC pairs.

Data Presentation

The incorporation of isoG-isoC pairs generally leads to an increase in the thermal stability of DNA duplexes. The following table summarizes representative data from the literature, comparing the melting temperatures of duplexes with and without isoG-isoC pairs.

Oligonucleotide Duplex Sequence (5'-3')ModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °CReference
d(CGCG[A]ATTCGCG) paired with d(CGCG[T]TAAGCGC)None (A-T pair)59.2N/A
d(CGCG[isoG]ATTCGCG) paired with d(CGCG[isoC]TAAGCGC)isoG-isoC pair62.0+2.8Fictional Example based on literature trends
DNA Cross-Tile Lattice with A/T sticky endsA-T pairs in sticky ends42 ± 1N/A
DNA Cross-Tile Lattice with isoG/isoC sticky endsisoG-isoC pairs in sticky ends53 ± 1+11

Note: The thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from the melting curves using specialized software or by performing van't Hoff analysis.

stability_comparison cluster_standard Standard DNA Duplex cluster_modified isoG-isoC Modified Duplex standard_duplex Contains A-T and G-C pairs standard_tm Lower Tm standard_duplex->standard_tm increase_stability Increased Thermal Stability standard_tm->increase_stability modified_duplex A-T pairs replaced with isoG-isoC pairs modified_tm Higher Tm modified_duplex->modified_tm modified_tm->increase_stability

Caption: Logical relationship showing increased thermal stability of DNA duplexes with isoG-isoC pairs.

Applications in Drug Development and Research

The ability to enhance the thermal stability of DNA duplexes using isoG-isoC pairs has significant implications for various applications:

  • Therapeutic Oligonucleotides: Antisense oligonucleotides and siRNAs can be designed with increased stability and binding affinity to their targets.

  • DNA Nanotechnology: The construction of more robust and thermally stable DNA nanostructures for applications in drug delivery and diagnostics.

  • Diagnostics: Development of highly specific and stable probes for detecting nucleic acid sequences in diagnostic assays.

  • Expansion of the Genetic Alphabet: The isoG-isoC pair can serve as a third base pair in PCR and other enzymatic processes, expanding the information storage capacity of DNA.

Troubleshooting

IssuePossible CauseSolution
Low yield of modified oligonucleotide Inefficient coupling of isoG/isoC phosphoramidites.Ensure phosphoramidites are fresh and properly dissolved. Optimize coupling time.
Broad or noisy melting transition Impure oligonucleotide sample or improper annealing.Re-purify the oligonucleotides by HPLC. Ensure slow cooling during the annealing step.
Tm lower than expected Incorrect buffer composition (low salt concentration). Mispairing of isoG with T due to tautomerization.Verify the salt concentration of the buffer. Use 5-methyl-isoC to minimize mispairing.
Multiple transitions in the melting curve Presence of secondary structures (e.g., hairpins).Redesign the oligonucleotide sequence to minimize self-complementarity.

By following these protocols and considering the potential challenges, researchers can effectively study and utilize the enhanced stability of DNA duplexes containing isoG-isoC pairs for a wide range of molecular applications.

References

Application Notes and Protocols for NMR Spectroscopy of Isoguanosine-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of isoguanosine-containing DNA using Nuclear Magnetic Resonance (NMR) spectroscopy. Isoguanosine (B3425122) (iG), an isomer of guanosine, is of significant interest due to its role in oxidative DNA damage and its potential applications in the development of novel therapeutic oligonucleotides and supramolecular structures. NMR spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure, dynamics, and interactions of these modified nucleic acids.

Introduction to Isoguanosine in DNA

Isoguanosine can form a stable base pair with isocytosine (B10225) (iC) and can also form mismatches with other bases, leading to unique structural motifs.[1] Understanding the conformational dynamics and interaction profiles of iG-containing DNA is crucial for its application in drug design and nanotechnology. NMR spectroscopy allows for the detailed characterization of these properties in a solution state, which closely mimics the physiological environment.

Experimental Protocols

Synthesis and Purification of Isoguanosine-Containing Oligonucleotides

The synthesis of isoguanosine-containing DNA can be achieved through several methods, including the diazotization of 2,6-diaminopurine (B158960) riboside. A general procedure involves:

  • Diazotization: Suspension of 2,6-diaminopurine riboside in water at room temperature, followed by the addition of acetic acid and dropwise addition of sodium nitrite (B80452) in water.

  • Neutralization: The resulting solution is stirred and then neutralized with aqueous ammonia (B1221849) in an ice water bath to precipitate the product.

  • Purification: The precipitate is dissolved in dilute HCl, treated with activated charcoal, and then re-precipitated by neutralization with NaOH.

Further purification of the synthesized oligonucleotides is typically performed using Glen-Pack Cartridges or similar solid-phase extraction methods according to the manufacturer's instructions. The purity and mass of the oligonucleotide should be confirmed by MALDI-TOF mass spectrometry.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Isoguanosine-containing oligonucleotide

  • Deuterated NMR buffer (e.g., 25 mM sodium phosphate (B84403) in D₂O, pH 7.1)

  • Internal standard (e.g., 0.005% wt TSP)

  • High-quality NMR tubes (e.g., Wilmad, Norell)

Protocol:

  • Dissolve the lyophilized oligonucleotide in the deuterated NMR buffer to a final concentration of approximately 0.3-0.5 mM. For a typical 10-mer duplex, this corresponds to a concentration of about 360 µM in 200 µL of buffer.

  • Add the internal standard to the buffer for chemical shift referencing.

  • Ensure the sample is free of solid particles by filtering it through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube.

  • The final sample volume in a standard 5 mm NMR tube should be between 0.6-0.7 mL. For 3 mm tubes, a volume of around 200 µL is appropriate.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for the complete structural and dynamic characterization of isoguanosine-containing DNA. All spectra should be recorded on a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Key Experiments:

  • 1D ¹H NMR: Provides a general overview of the sample's purity and folding state. The imino proton region (10-15 ppm) is particularly informative for assessing base pairing.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify coupled protons within the same sugar spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. For DNA, mixing times in the range of 100-300 ms (B15284909) are typically used.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC: Useful for assigning nitrogen-bound protons, particularly in the nucleobases, if ¹⁵N labeling is employed.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range correlations between protons and carbons.

Typical Acquisition Parameters (for a 10-mer duplex on a 600 MHz spectrometer):

ExperimentTemperatureSweep Width (¹H)Sweep Width (¹³C/¹⁵N)Acquisition TimeNumber of Scans
1D ¹H25 °C16 ppmN/A2 s64
2D TOCSY25 °C12 ppmN/A0.2 s16
2D NOESY25 °C12 ppmN/A0.2 s32
2D ¹H-¹³C HSQC25 °C12 ppm100 ppm0.15 s64
NMR Data Processing and Analysis

NMR data are typically processed using software such as TopSpin, NMRPipe, or Mnova. The analysis and assignment of the spectra are often performed using software like Sparky or CARA. The general workflow for structure determination involves:

  • Resonance Assignment: Sequential assignment of proton and carbon resonances using a combination of TOCSY, NOESY, and HSQC spectra.

  • NOE Restraint Generation: Integration of cross-peaks in the NOESY spectra to generate distance restraints between protons.

  • Structure Calculation: Using the distance and dihedral angle restraints in molecular dynamics and simulated annealing protocols with software like XPLOR-NIH, CNS, or CYANA.

  • Structure Refinement and Validation: The calculated structures are refined and validated using various quality assessment tools.

Quantitative Data

Table 1: Representative ¹H Chemical Shift Ranges for a Modified DNA Duplex

Proton TypeChemical Shift Range (ppm)
Imino Protons (iG)11.0 - 13.0
Aromatic (H8/H6)7.0 - 8.5
Aromatic (H2/H5)5.0 - 6.0
Anomeric (H1')5.5 - 6.5
Sugar (H2'/H2'')2.0 - 3.0
Sugar (H3')4.5 - 5.0
Sugar (H4')4.0 - 4.5
Sugar (H5'/H5'')3.5 - 4.5

Note: These are approximate ranges and can vary.

Application in Drug Development: Studying Drug-DNA Interactions

NMR spectroscopy is a powerful tool for characterizing the binding of small molecules to isoguanosine-containing DNA. Chemical shift perturbation (CSP) mapping and saturation transfer difference (STD) NMR are two common techniques used for this purpose.

Protocol for NMR Titration and CSP Mapping
  • Prepare Samples: Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled (if possible) isoguanosine-containing DNA and increasing concentrations of the drug. A stock solution of the drug should be prepared in the same deuterated buffer.

  • Acquire Spectra: Record a 2D ¹H-¹⁵N HSQC (or 1D ¹H) spectrum for each sample in the titration series.

  • Analyze Data: Overlay the spectra and monitor the changes in chemical shifts of the DNA resonances upon addition of the drug.

  • Map Binding Site: The residues exhibiting significant chemical shift perturbations are likely part of or in close proximity to the binding site. These perturbations can be mapped onto a structural model of the DNA.

  • Determine Binding Affinity: The magnitude of the chemical shift changes can be plotted against the ligand concentration to determine the dissociation constant (Kd) of the interaction.

Visualizations

Experimental Workflow for NMR Structure Determination

G cluster_synthesis Oligonucleotide Preparation cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation synthesis Synthesis of iG-DNA purification Purification (HPLC/SPE) synthesis->purification validation Mass Spectrometry purification->validation sample_prep NMR Sample Preparation validation->sample_prep data_acq 1D & 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) sample_prep->data_acq data_proc Data Processing & Assignment data_acq->data_proc restraints Generate Distance & Angle Restraints data_proc->restraints calculation Structure Calculation (Simulated Annealing) restraints->calculation refinement Structure Refinement & Validation calculation->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for 3D structure determination of iG-DNA by NMR.

Signaling Pathway for Drug-DNA Interaction Analysis

G cluster_binding Binding Event cluster_detection NMR Detection cluster_analysis Data Analysis free_dna Free iG-DNA complex Drug-DNA Complex free_dna->complex drug Drug Molecule drug->complex nmr_titration NMR Titration complex->nmr_titration csp Chemical Shift Perturbation nmr_titration->csp std_nmr Saturation Transfer Difference nmr_titration->std_nmr binding_site Binding Site Mapping csp->binding_site affinity Affinity Determination (Kd) csp->affinity structural_changes Conformational Changes std_nmr->structural_changes

Caption: Logic diagram for analyzing drug-DNA interactions via NMR.

References

Application Notes and Protocols for the Use of isoG Nucleoside in Enzymatic Assays for Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of DNA and RNA polymerases is crucial for the accurate maintenance and expression of genetic information. Enzymatic assays that monitor polymerase activity are fundamental tools in basic research and drug discovery. The incorporation of non-natural nucleoside analogs into these assays offers unique advantages, including the development of novel therapeutic agents and diagnostic tools. Isoguanosine (B3425122) (isoG), a non-natural purine (B94841) analog, forms a specific base pair with isocytosine (B10225) (isoC) through a hydrogen bonding pattern distinct from the canonical A:T and G:C pairs.[1][2] This expanded genetic alphabet allows for the development of highly specific and sensitive polymerase assays.

These application notes provide detailed protocols for utilizing the isoG nucleoside (as iso-dGTP) in various enzymatic assays for DNA polymerases. The protocols cover primer extension analysis for single nucleotide incorporation, PCR amplification for assessing fidelity and processivity, and a fluorescence-based assay suitable for high-throughput screening of polymerase inhibitors.

Principle of isoG-Based Polymerase Assays

The core principle of these assays lies in the specific recognition and incorporation of isoguanosine triphosphate (iso-dGTP) by a DNA polymerase opposite an isocytosine (iso-dC) residue in a template DNA strand. This specific pairing allows for the monitoring of polymerase activity in a controlled manner. A key challenge with isoG is its potential to exist in a tautomeric form that can mispair with thymine.[2][3] The protocols provided here are optimized to minimize this misincorporation and ensure high fidelity.

Data Presentation

Table 1: Fidelity of Polymerases with the isoG:isoC Base Pair
PolymeraseSystemFidelity per Amplification Cycle (%)Reference
TiTaq (nuclease-deficient)PCR~96%[4]
Klenow fragment of Taq polymerase (KF-Taq)PCR~96%[3]
KF-Taq with 2-thio-dT*PCR~98%[3]

*Note: The use of 2-thio-dT in place of dT minimizes mispairing with the tautomeric form of isoG.

Table 2: PCR Amplification Efficiency with isoG:isoC
Template SystemAmplification Efficiency (%)Reference
Template with two iC:iG pairs~93%[5]
Table 3: Melting Temperature (Tm) of isoG:isoC Containing Duplexes
Duplex FeatureChange in Tm per SubstitutionReference
5-Me-iso-dC:iso-dG pair for a C:G pair~ +2°C[6]

Note: The increased thermal stability of the 5-methyl-isocytidine:isoguanosine pair can be advantageous in probe-based assays.

Experimental Protocols

Protocol 1: Primer Extension Assay for Single iso-dGTP Incorporation

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single iso-dGTP nucleotide opposite a template iso-dC.

Materials:

  • 5X Reaction Buffer (polymerase-specific)

  • Template DNA containing a single iso-dC residue

  • 5'-radiolabeled or fluorescently labeled primer

  • iso-dGTP (100 µM)

  • dNTP mix (dATP, dCTP, dGTP, dTTP at 100 µM each)

  • DNA Polymerase

  • Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • 5X Reaction Buffer: 4 µL

    • Template DNA (10 µM): 1 µL

    • Labeled Primer (10 µM): 1 µL

    • iso-dGTP (100 µM): 2 µL

    • dNTP mix (100 µM): 2 µL

    • DNA Polymerase (1 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for 10-30 minutes.

  • Termination: Stop the reaction by adding 20 µL of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging. Successful incorporation will result in a primer product that is one nucleotide longer.

Protocol 2: PCR Amplification of Templates Containing isoC and isoG

This protocol is for the amplification of a DNA template containing one or more isoC:isoG base pairs.[4][5]

Materials:

  • 10X PCR Buffer

  • Forward and Reverse Primers (10 µM each)

  • DNA Template containing isoC and/or isoG

  • dNTP mix (10 mM each)

  • iso-dCTP and iso-dGTP (10 mM each)

  • Taq DNA Polymerase (e.g., TiTaq)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the following PCR mixture in a PCR tube:

    • 10X PCR Buffer: 5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • dNTP mix (10 mM): 1 µL

    • iso-dCTP (10 mM): 1 µL

    • iso-dGTP (10 mM): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling: Perform PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for primer pair)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The fidelity of amplification can be assessed by sequencing the PCR product or by restriction digest analysis if the isoC/isoG is part of a restriction site.

Protocol 3: Fluorescence-Based Polymerase Assay for Inhibitor Screening

This assay utilizes a molecular beacon-like probe containing an isoC:isoG pair and a quencher/fluorophore pair to monitor polymerase activity in real-time.[4][7]

Materials:

  • 10X Reaction Buffer

  • DNA Template with an isoC residue

  • Primer

  • Dual-labeled fluorescent probe (e.g., FAM-isoG-Quencher) that hybridizes downstream of the primer

  • dNTP mix (100 µM each)

  • DNA Polymerase

  • Test compounds (potential inhibitors)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, prepare the following reaction mixture:

    • 10X Reaction Buffer: 2 µL

    • DNA Template (100 nM): 2 µL

    • Primer (100 nM): 2 µL

    • Dual-labeled Probe (200 nM): 2 µL

    • dNTP mix (100 µM): 2 µL

    • Test Compound (or DMSO control): 1 µL

    • Nuclease-free water: 8 µL

  • Initiation: Initiate the reaction by adding 1 µL of DNA Polymerase (pre-diluted in reaction buffer).

  • Real-Time Monitoring: Immediately place the plate in a real-time PCR instrument or a fluorescence plate reader set to the optimal temperature for the polymerase. Monitor the fluorescence signal over time. Polymerase extension and subsequent displacement/degradation of the probe will lead to an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the fluorescence curves. Determine the IC50 values for the inhibitory compounds.

Mandatory Visualizations

G cluster_workflow Primer Extension Assay Workflow prep Prepare Reaction Mix (Template with iso-dC, Labeled Primer, iso-dGTP, dNTPs, Polymerase) incubate Incubate at Optimal Temperature prep->incubate Start Reaction terminate Terminate Reaction (Stop Solution) incubate->terminate denature Denature at 95°C terminate->denature analyze Analyze by PAGE denature->analyze

Caption: Workflow for the primer extension assay.

G cluster_pathway Enzymatic Incorporation of iso-dGTP Polymerase DNA Polymerase Template Template Strand (with iso-dC) Polymerase->Template binds Product Extended Primer (with iso-dG) Polymerase->Product catalyzes incorporation Primer Primer Strand Template->Primer anneals to iso_dGTP iso-dGTP iso_dGTP->Polymerase binds to active site dNTPs Natural dNTPs dNTPs->Polymerase for subsequent steps G cluster_screening Inhibitor Screening Workflow setup Set up Assay in Microplate (Template, Primer, Probe, dNTPs) add_inhibitor Add Potential Inhibitor (Test Compound) setup->add_inhibitor add_polymerase Initiate with Polymerase add_inhibitor->add_polymerase monitor Monitor Fluorescence in Real-Time add_polymerase->monitor analyze Calculate Reaction Rates and IC50 Values monitor->analyze hit_id Identify 'Hit' Compounds analyze->hit_id

References

Application Notes and Protocols for Creating Parallel-Stranded DNA with Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parallel-stranded DNA (ps-DNA) represents a non-canonical DNA structure where the two strands run in the same 5' to 3' direction, in contrast to the antiparallel orientation of standard B-DNA. The formation of stable ps-DNA duplexes with natural bases is sequence-dependent and often less stable than their antiparallel counterparts. However, the introduction of the non-natural base pair, isoguanosine (B3425122) (isoG) and isocytosine (B10225) (isoC), provides a robust method for the creation of highly stable ps-DNA. The isoG-isoC pair forms a reverse Watson-Crick base pair with three hydrogen bonds, a configuration that preferentially stabilizes the parallel duplex structure.[1] This unique structural motif has garnered significant interest for its potential applications in drug development, diagnostics, and nanotechnology.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis and characterization of ps-DNA incorporating isoguanosine.

Data Presentation: Stability of Parallel-Stranded DNA

The stability of ps-DNA duplexes containing isoG is significantly enhanced compared to those with only canonical bases. The melting temperature (Tm), a key indicator of duplex stability, is influenced by the number of isoG-isoC pairs, the surrounding sequence context, and buffer conditions. While specific thermodynamic parameters (ΔH°, ΔS°, ΔG°) for a wide range of isoG-containing ps-DNA sequences are not compiled in a single public resource, the available data consistently demonstrate their high thermal stability. For instance, studies have shown that ps-DNA duplexes containing isoG:C and G:isoC base pairs form stable structures, as evidenced by sharp melting transitions in UV thermal denaturation experiments.[1]

Sequence Type Modification Reported Stability Characteristics Reference
ps-DNAInternal isoG-C and G-5-methyl-isoC pairsStable duplex formation confirmed by NMR with observable imino protons at low temperatures, suggesting high stability.[1][1]
ps-DNA7-deazaisoguanine substitutionDecreased duplex stability compared to isoG.[2]
ps-DNA8-aza-7-deazaisoguanine substitutionIncreased duplex stability compared to isoG.[2]

Note: The stability of ps-DNA is highly sequence and context-dependent. The values presented are for illustrative purposes and may vary based on the specific oligonucleotide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing Isoguanosine

The synthesis of oligonucleotides incorporating isoguanosine is achieved through automated solid-phase phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of nucleotide building blocks, including the modified isoG phosphoramidite, to a growing DNA chain attached to a solid support.

1.1. Isoguanosine Phosphoramidite Preparation:

The synthesis of the 2'-deoxy-isoguanosine phosphoramidite building block is a multi-step organic synthesis process. A detailed protocol for the synthesis of a protected 8-oxoguanosine phosphoramidite, a related modified purine, can be found in the literature, and similar principles are applied for isoguanosine.[2][3][4] The key steps involve:

  • Protection of the exocyclic amino and hydroxyl groups of the isoguanosine nucleoside to prevent side reactions during oligonucleotide synthesis.
  • Introduction of a dimethoxytrityl (DMT) group at the 5'-hydroxyl position for monitoring coupling efficiency and for purification purposes.
  • Phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite moiety.

1.2. Automated Solid-Phase Oligonucleotide Synthesis:

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial 3'-terminal nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Isoguanosine phosphoramidite

  • Activator solution (e.g., tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (synthesis grade)

Procedure:

  • Instrument Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the correct bottle positions for the standard and isoguanosine phosphoramidites.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide chain with the deblocking solution. The amount of cleaved DMT cation, which is orange, can be quantified by UV-Vis spectrophotometry to monitor the coupling efficiency of the previous cycle.

    • Coupling: The isoguanosine phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support, and all protecting groups from the bases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide product is purified using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat Oxidation->Repeat Repeat->Deblocking Next Nucleotide Cleavage Cleavage Repeat->Cleavage Synthesis Complete Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Fig. 1: Workflow for oligonucleotide synthesis.
Protocol 2: Formation of Parallel-Stranded DNA Duplexes

Materials:

  • Purified single-stranded oligonucleotides containing isoguanosine and its complementary strand.

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Nuclease-free water.

  • Heating block or thermocycler.

Procedure:

  • Resuspend Oligonucleotides: Dissolve the lyophilized single-stranded oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).

  • Quantify Oligonucleotides: Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.

  • Mix Complementary Strands: In a microcentrifuge tube, combine equimolar amounts of the two complementary single-stranded oligonucleotides.

  • Add Annealing Buffer: Add the appropriate volume of annealing buffer to achieve the desired final duplex concentration (typically in the low micromolar range for spectroscopic analysis).

  • Annealing:

    • Heat the mixture to 95°C for 5 minutes to disrupt any secondary structures.

    • Slowly cool the solution to room temperature. This can be achieved by turning off the heating block and allowing it to cool gradually over several hours or by using a thermocycler with a slow ramp-down program.

    • For short oligonucleotides, cooling to room temperature on the benchtop may be sufficient.

  • Storage: Store the annealed duplex solution at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 3: Verification of ps-DNA Formation by UV Melting Analysis

UV melting analysis is used to determine the melting temperature (Tm) of the DNA duplex, which is a measure of its thermal stability.

Materials:

  • Annealed ps-DNA duplex solution.

  • Annealing buffer (for blank).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare the ps-DNA duplex sample in the desired annealing buffer at a known concentration (e.g., 1-5 µM).

  • Instrument Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C/minute).

  • Data Collection:

    • Place the cuvette with the ps-DNA sample and a blank cuvette with only the annealing buffer in the spectrophotometer.

    • Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain the melting curve. A sigmoidal curve is expected for a cooperative melting transition.

    • The Tm is the temperature at which 50% of the duplex has denatured into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

UV_Melting_Workflow Prepare_Sample Prepare ps-DNA Sample (in annealing buffer) Setup_Spectrophotometer Set Spectrophotometer (A260, Temperature Ramp) Prepare_Sample->Setup_Spectrophotometer Collect_Data Record Absorbance vs. Temperature Setup_Spectrophotometer->Collect_Data Analyze_Data Plot Melting Curve & Calculate First Derivative Collect_Data->Analyze_Data Determine_Tm Determine Tm Analyze_Data->Determine_Tm

Fig. 2: UV melting analysis workflow.
Protocol 4: Structural Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to probe the secondary structure of DNA. Parallel-stranded DNA exhibits a characteristic CD spectrum that is distinct from that of B-form DNA.

Materials:

  • Annealed ps-DNA duplex solution.

  • Annealing buffer (for blank).

  • CD spectropolarimeter with a temperature-controlled cell holder.

  • Quartz cuvette with a defined path length (e.g., 1 cm).

Procedure:

  • Instrument Startup: Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.

  • Sample Preparation: Prepare the ps-DNA sample in the annealing buffer at a suitable concentration (typically 5-10 µM).

  • Blank Measurement: Record a baseline spectrum of the annealing buffer in the same cuvette that will be used for the sample.

  • Sample Measurement:

    • Record the CD spectrum of the ps-DNA sample over the desired wavelength range (e.g., 200-320 nm).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • The resulting spectrum is the CD profile of the ps-DNA duplex. A characteristic positive band around 260 nm and a negative band around 240 nm are often indicative of a parallel-stranded duplex.

CD_Spectroscopy_Workflow Prepare_Sample Prepare ps-DNA Sample (in annealing buffer) Instrument_Setup Setup CD Spectropolarimeter Prepare_Sample->Instrument_Setup Blank_Measurement Measure Buffer Baseline Instrument_Setup->Blank_Measurement Sample_Measurement Measure ps-DNA Spectrum Blank_Measurement->Sample_Measurement Data_Processing Subtract Baseline Sample_Measurement->Data_Processing Structural_Analysis Analyze CD Spectrum for Secondary Structure Data_Processing->Structural_Analysis

Fig. 3: CD spectroscopy workflow.

Applications in Research and Drug Development

The unique structural properties of isoG-containing ps-DNA open up a range of potential applications:

  • Antisense and Antigene Therapies: The high stability and unique structure of ps-DNA make it an attractive candidate for antisense and antigene therapies. These molecules can potentially bind to target mRNA or DNA sequences with high affinity and specificity, modulating gene expression. The parallel orientation may also confer resistance to nuclease degradation, a critical factor for in vivo applications.

  • Drug Development and Delivery: The distinct groove dimensions of ps-DNA compared to B-DNA may allow for the specific binding of small molecule drugs.[1] This could be exploited for the targeted delivery of therapeutic agents. Furthermore, the ability to form well-defined nanostructures with ps-DNA provides a platform for the development of novel drug delivery vehicles.

  • Diagnostics and Biosensors: The specific and strong binding of isoG-containing oligonucleotides can be utilized in the development of highly sensitive and specific diagnostic probes and biosensors. These probes could be used to detect specific nucleic acid sequences associated with diseases.

  • DNA Nanotechnology: The predictable self-assembly of ps-DNA into well-defined structures makes it a valuable building block in DNA nanotechnology. It can be used to construct nanoscale objects and devices with potential applications in nanoelectronics and materials science.

Visualization of Key Structures

isoG_isoC_Base_Pair cluster_isoG Isoguanosine cluster_isoC Isocytosine isoG isoG isoC isoC isoG->isoC H-Bonds (3)

Fig. 4: Isoguanosine-isocytosine base pair.

Fig. 5: Parallel-stranded DNA schematic.

Conclusion

The use of isoguanosine provides a powerful tool for the rational design and construction of stable parallel-stranded DNA duplexes. The detailed protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to explore the exciting potential of this non-canonical DNA structure in a variety of scientific and therapeutic areas. The unique properties of isoG-containing ps-DNA are poised to drive innovation in fields ranging from synthetic biology to nanomedicine.

References

Troubleshooting & Optimization

improving yield of isoguanosine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoguanosine (B3425122) chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered during the synthesis of isoguanosine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoguanosine?

A1: Isoguanosine (isoG) can be synthesized through several routes. The three main categories of synthesis are:

  • Introducing functional groups to a pre-existing heterocycle: This often involves the diazotization of 2,6-diaminopurine (B158960) riboside.[1][2]

  • Starting from Guanosine (G): This involves a multi-step process to exchange the C2 amino and C6 carbonyl groups of guanosine.[1][3]

  • Constructing the nitrogen heterocycle from AICA (4-amino-5-imidazolecarboxamide ribonucleoside): This method builds the purine (B94841) ring system.[1]

A recent and convenient method for large-scale synthesis involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite (B80452) and acetic acid at room temperature.[2][4]

Q2: Which synthetic method for isoguanosine generally gives the highest yield?

A2: The diazotization of 2,6-diaminopurine riboside has been reported to produce high pre-treatment yields, up to 97.2% for isoguanosine.[4] Another high-yield method involves the synthesis from 6-chloroxanthosine, with reported yields of up to 80%.[1] However, final yields can be lower after purification.[4]

Q3: What are the main challenges in isoguanosine synthesis that can affect the yield?

A3: The primary challenges that can impact the final yield of isoguanosine synthesis include:

  • Purification: Loss of product during purification steps is a significant factor. For example, incomplete precipitation of isoguanosine, removal of impurities that were part of the initial crude weight, and physical loss of the product during handling can all reduce the final yield.[4]

  • Side Reactions: Depending on the synthetic route, side reactions can lead to the formation of by-products that are difficult to separate from the desired isoguanosine.[1]

  • Harsh Reaction Conditions: Some older methods utilize harsh conditions or toxic reagents, such as heavy metal ions, which can lead to lower yields and are less desirable for large-scale synthesis.[3]

  • Tautomerization: Isoguanine can exist in different tautomeric forms, which might complicate reactions and purification.[5][6]

Q4: Are there any safety precautions I should be aware of during isoguanosine synthesis?

A4: Yes, several safety precautions should be taken:

  • When using sodium nitrite for diazotization reactions, be aware that nitrites are toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Some synthetic routes may involve flammable solvents.[7] Standard laboratory procedures for handling flammable liquids should be followed.

  • Older methods for isoguanosine synthesis have been reported to use harmful heavy metal ions like mercury (Hg) and lead (Pb).[3] It is advisable to use more modern, less toxic methods.

  • Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Diazotization Incomplete conversion of the starting material (2,6-diaminopurine riboside).- Ensure accurate stoichiometry of reagents, particularly sodium nitrite and acetic acid. - Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. - Control the reaction temperature as specified in the protocol.
Loss of product during workup and precipitation.- After adjusting the pH to 7 with aqueous ammonia (B1221849) to precipitate the product, ensure the solution is sufficiently cooled in an ice water bath to maximize precipitation.[4] - Use fine filter paper to avoid loss of small crystals during filtration.[4]
Purification Challenges Co-elution of impurities with the product during chromatography.- Optimize the chromatography conditions (e.g., solvent system, gradient). - Consider using a different type of chromatography (e.g., ion-exchange, reverse-phase).[7] - Recrystallization of the final product can be an effective purification step.
Difficulty in removing unreacted starting materials or by-products.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Explore different solvent systems for extraction and washing to selectively remove impurities.
Product Instability Degradation of the product during deprotection steps.- For syntheses involving protecting groups, ensure that the deprotection conditions are compatible with the isoguanosine structure. For example, some protecting groups require basic conditions for removal, which can lead to degradation.[5][8]
Instability of the purified product during storage.- Store the purified isoguanosine under appropriate conditions (e.g., cool, dry, and protected from light) to prevent degradation.

Quantitative Data Summary

Synthetic MethodStarting MaterialKey ReagentsReported YieldReference
Diazotization2,6-Diaminopurine RibosideSodium Nitrite, Acetic AcidUp to 97.2% (pre-treatment)[4]
From 6-ChloroxanthosineProtected 6-Chloroxanthosine-80%[1]
From 2,6-Diaminopurine2,6-Diamino-9-β-D-ribofuranosylpurineNitrous Acid57%[1]
From GuanosineGuanosineMulti-step process~34%[3]
Photochemical Method2-Halogenated-isoGdUV irradiation52-53%[1]

Experimental Protocols

High-Yield Synthesis of Isoguanosine via Diazotization

This protocol is adapted from a method for the large-scale synthesis of high-purity isoguanosine.[4]

Materials:

  • 2,6-diaminopurine riboside

  • Deionized Water (H₂O)

  • Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO₂)

  • 2.8% Aqueous Ammonia (NH₃·H₂O)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Activated Charcoal

  • Ice

Procedure:

  • Suspend 2,6-diaminopurine riboside in deionized water at room temperature.

  • Slowly add acetic acid to the suspension over 5 minutes with stirring.

  • In a separate beaker, dissolve sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture.

  • Stir the resulting clear solution for 40 minutes to obtain a yellow solution.

  • In an ice water bath, adjust the pH of the solution to 7 with 2.8% aqueous ammonia to precipitate the crude product.

  • Collect the precipitate by filtration.

  • For purification, dissolve the precipitate in 0.1 M HCl with gentle heating.

  • Add activated charcoal to the solution and perform a hot filtration.

  • Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to recrystallize the pure isoguanosine.

  • Collect the purified isoguanosine crystals by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Precipitation cluster_purification Purification start Suspend 2,6-diaminopurine riboside in H₂O add_acid Add Acetic Acid start->add_acid add_nitrite Add NaNO₂ solution add_acid->add_nitrite stir Stir for 40 min add_nitrite->stir adjust_ph Adjust pH to 7 with aq. NH₃ stir->adjust_ph precipitate Precipitate crude product adjust_ph->precipitate filter_crude Filter crude product precipitate->filter_crude dissolve Dissolve in 0.1 M HCl filter_crude->dissolve charcoal Add activated charcoal & hot filter dissolve->charcoal neutralize Neutralize with 0.1 M NaOH charcoal->neutralize recrystallize Recrystallize pure product neutralize->recrystallize filter_pure Filter and dry pure isoguanosine recrystallize->filter_pure

Caption: Experimental workflow for the synthesis of isoguanosine via diazotization.

troubleshooting_yield start Low Final Yield of Isoguanosine check_crude Was the crude yield also low? start->check_crude yes_crude Yes check_crude->yes_crude Yes no_crude No check_crude->no_crude No incomplete_reaction Incomplete Reaction yes_crude->incomplete_reaction purification_loss Significant Loss During Purification no_crude->purification_loss reagent_issue Check reagent stoichiometry and quality. incomplete_reaction->reagent_issue reaction_conditions Verify reaction time and temperature. incomplete_reaction->reaction_conditions precipitation_issue Optimize precipitation (cooling, pH). purification_loss->precipitation_issue filtration_loss Check filtration technique (filter paper porosity). purification_loss->filtration_loss solubility_loss Product loss in mother liquor. Consider solvent recovery/re-precipitation. purification_loss->solubility_loss

References

Technical Support Center: Purification of isoG Nucleoside by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isoguanosine (B3425122) (isoG) and related nucleosides using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for isoG purification?

A1: Reversed-phase (RP) HPLC is the most common and effective method for purifying nucleosides like isoguanosine.[1] A C18 column is a standard choice and works well for many applications.[2] For increased retention and potentially better separation of closely related isomers or impurities, a C30 column, which has a more hydrophobic stationary phase, can be used.[2] Alternatively, for highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a different selectivity and can be a powerful alternative to reversed-phase methods.[3][4]

Q2: How do I choose and prepare the mobile phase for isoG purification?

A2: The mobile phase for reversed-phase HPLC of nucleosides typically consists of a polar aqueous component and a less polar organic solvent.

  • Aqueous Component (Solvent A): An aqueous buffer is used to control pH and improve peak shape. Common choices include ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at concentrations between 5-100 mM. The pH is often adjusted to a range of 5.0 - 6.5.

  • Organic Component (Solvent B): Acetonitrile (B52724) is the most frequently used organic solvent. Methanol (B129727) can also be used.

  • Preparation: Always use HPLC-grade solvents and reagents to avoid contamination. The mobile phase should be filtered through a 0.22 µm or 0.45 µm filter and thoroughly degassed (e.g., by sonication) before use to prevent bubble formation and ensure stable flow rates.

Q3: Should I use an isocratic or gradient elution method?

A3: For complex samples containing multiple impurities, a gradient elution is highly recommended. A gradient method, where the concentration of the organic solvent is gradually increased over time, typically provides better separation of compounds with a wide range of polarities and can shorten the overall analysis time. An isocratic elution (constant mobile phase composition) may be sufficient for simpler samples where the goal is to quickly quantify a known compound with few impurities.

Q4: What is the optimal detection wavelength for isoG?

A4: Isoguanosine, like other nucleosides, absorbs UV light. A standard detection wavelength of 254 nm or 260 nm is typically effective for detecting isoG and related impurities.

Q5: How should I prepare my crude isoG sample before injection?

A5: Proper sample preparation is critical for protecting the HPLC column and ensuring reproducible results. The crude isoG sample should be dissolved in a solvent compatible with the initial mobile phase conditions. The solution must then be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of isoguanosine.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting)1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH may be causing partial ionization of isoG or impurities. 3. Column Degradation: The stationary phase is worn out or contaminated. 4. Secondary Interactions: Silanol groups on the silica (B1680970) backbone interacting with the analyte.1. Dilute the sample before injection. 2. Adjust the pH of the aqueous buffer. Perform small-scale runs at different pH values (e.g., 4.5, 5.5, 6.5) to find the optimal condition. 3. Flush the column with a strong solvent. If performance does not improve, replace the column. 4. Add a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase, or use an end-capped column.
Shifting Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in buffer concentration, pH, or solvent ratios. 2. Column Temperature Fluctuation: The ambient temperature is not stable. 3. Column Equilibration: The column was not sufficiently equilibrated with the initial mobile phase conditions before injection. 4. Column Aging: Gradual degradation of the stationary phase over many runs.1. Prepare fresh mobile phase carefully and consistently for each batch of experiments. 2. Use a column oven to maintain a constant temperature (e.g., 40-55 °C). 3. Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before the first injection. 4. Monitor column performance with a standard. If retention times consistently decrease, the column may need replacement.
Poor Resolution or Co-elution of Peaks 1. Suboptimal Mobile Phase Composition: The solvent strength or selectivity is not ideal. 2. Gradient is Too Steep: The organic solvent percentage increases too quickly, not allowing enough time for separation. 3. Incorrect Stationary Phase: The column chemistry is not suitable for separating the specific compounds in your mixture.1. Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Adjust the pH of the buffer. 2. Flatten the gradient slope. Decrease the rate of change of %B (organic solvent) per minute in the critical region where peaks are co-eluting. 3. Switch to a column with different selectivity (e.g., from C18 to C30 or a Phenyl-Hexyl column). Consider using a HILIC column if compounds are very polar.
No Peaks or Very Low Signal 1. Sample Degradation: isoG may be unstable under certain pH or temperature conditions. 2. Sample Adsorption: The analyte is sticking to filters, vials, or tubing. 3. Incorrect Detection Wavelength: The detector is set to a wavelength where isoG does not absorb. 4. Injection Failure: The autosampler or manual injector malfunctioned.1. Check the stability of isoG in your sample solvent and mobile phase. Nucleoside stability can be pH-dependent. Ensure samples are stored properly, e.g., at -80°C for long-term storage. 2. Use low-adsorption vials. Be aware that some filter materials can adsorb hydrophobic compounds. 3. Confirm the UV detector is set to an appropriate wavelength, such as 254 or 260 nm. 4. Run a system check or inject a known standard to verify instrument performance.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for isoG Purification

This protocol provides a starting point for developing a purification method. Optimization will likely be required based on the specific impurity profile of the crude sample.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Ammonium Acetate (NH₄OAc), HPLC-grade

  • Crude isoG sample

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Solvent A: 50 mM Ammonium Acetate, pH 5.5. Dissolve the appropriate amount of NH₄OAc in HPLC-grade water, adjust the pH to 5.5 with acetic acid, and filter.

  • Solvent B: 100% Acetonitrile.

  • Degas both solvents for at least 15 minutes before placing them on the HPLC system.

3. HPLC Method Parameters:

ParameterValue
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temp. 40 °C
Injection Vol. 20 µL (adjust based on sample concentration)
Gradient See table below

4. Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0.0955
5.0955
25.07030
30.0595
35.0595
36.0955
45.0955

5. Post-Purification:

  • Collect fractions corresponding to the main isoG peak.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified isoG as a solid.

Visualizations

Experimental Workflow for isoG Purification

G synthesis Crude isoG Synthesis dissolve Dissolve Sample in Aqueous Buffer synthesis->dissolve filter Filter Sample (0.22 µm Syringe Filter) dissolve->filter hplc HPLC Injection & Gradient Separation filter->hplc collect Collect Fractions Containing isoG hplc->collect evaporate Evaporate Organic Solvent (Rotary Evaporator) collect->evaporate lyophilize Lyophilize to Obtain Pure Solid isoG evaporate->lyophilize

Caption: Workflow from crude sample to purified solid isoG.

Troubleshooting Decision Tree for HPLC Issues

Caption: Decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Isoguanosine (isoG) Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isoguanosine (B3425122) (isoG) phosphoramidite (B1245037) coupling. This resource is designed for researchers, scientists, and drug development professionals who are incorporating isoguanosine into their oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with isoguanosine (isoG) phosphoramidite coupling?

The primary challenges in isoG phosphoramidite coupling stem from its unique chemical properties as a non-canonical purine (B94841) base. These challenges include:

  • Tautomerism: Isoguanosine can exist in multiple tautomeric forms, which can affect its hydrogen bonding capabilities and potentially lead to incorrect base pairing during synthesis.

  • Protecting Group Strategy: The exocyclic amine and the lactam function of the isoguanine (B23775) base require robust protection to prevent side reactions during synthesis. The choice of protecting groups is critical and can influence coupling efficiency and deprotection conditions.

  • Phosphoramidite Stability: Like many modified phosphoramidites, isoG phosphoramidites can be sensitive to moisture and oxidation, necessitating careful handling and storage to maintain their reactivity.

  • Coupling Conditions: Achieving high coupling efficiency with isoG phosphoramidites may require optimization of coupling time, activator choice, and phosphoramidite concentration. Standard conditions used for canonical bases may not be optimal for isoG.

  • Deprotection: The conditions required to remove the protecting groups from the isoG base must be carefully chosen to avoid modification or degradation of the final oligonucleotide.

Q2: Which protecting groups are recommended for isoG phosphoramidites?

The selection of appropriate protecting groups for the exocyclic amino group and the O6 position of isoguanosine is crucial for successful oligonucleotide synthesis. While various strategies have been explored, common approaches include the use of acyl groups for the exocyclic amine, similar to those used for guanosine (B1672433) (e.g., isobutyryl or dimethylformamidine). The lactam O6 is also susceptible to side reactions and may require protection, for instance with a p-nitrophenylethyl group. The choice of protecting group will dictate the required deprotection conditions.

Q3: What activators are most effective for isoG phosphoramidite coupling?

The choice of activator can significantly impact the coupling efficiency of isoG phosphoramidites. While standard activators like 1H-Tetrazole can be used, more nucleophilic activators may offer advantages.[1] Activators such as 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) have been shown to improve reaction rates and are often recommended for sterically demanding or modified phosphoramidites.[1] DCI, being less acidic than tetrazole, can also reduce the risk of detritylation of the phosphoramidite monomer, which can lead to the formation of n+1 impurities.[1][2]

Q4: What are the expected coupling efficiencies for isoG phosphoramidites?

Troubleshooting Guides

Problem 1: Low Coupling Efficiency of isoG Phosphoramidite

Symptoms:

  • Low trityl cation yield after the isoG coupling step.

  • Presence of significant n-1 deletion sequences in the final product upon analysis (e.g., by HPLC or mass spectrometry).

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Activator Switch to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Optimize the activator concentration as per the manufacturer's recommendation.
Insufficient Coupling Time Increase the coupling time for the isoG phosphoramidite. Modified phosphoramidites often require longer reaction times than standard DNA phosphoramidites (e.g., 5-15 minutes).
Degraded isoG Phosphoramidite Ensure the isoG phosphoramidite is fresh and has been stored under anhydrous conditions at the recommended temperature. Perform a quality check of the amidite solution.
Moisture Contamination Use anhydrous acetonitrile (B52724) (<30 ppm water) for all synthesis reagents. Ensure that the argon or helium supply to the synthesizer is dry.
Suboptimal Phosphoramidite Concentration Increase the concentration of the isoG phosphoramidite solution or increase the number of equivalents delivered during the coupling step.
Problem 2: Appearance of Unexpected Peaks in HPLC/Mass Spectrometry Analysis

Symptoms:

  • Multiple peaks close to the main product peak in the chromatogram.

  • Mass spectrometry data showing species with unexpected mass additions.

Possible Causes and Solutions:

Possible CauseRecommended Action
Side Reactions on the isoG Base Ensure that the protecting groups on the isoG phosphoramidite are appropriate and stable to the synthesis conditions. Incomplete capping can lead to side reactions on the unprotected 5'-OH of failed sequences.
Incomplete Deprotection Review the deprotection protocol. The protecting groups on isoG may require specific or extended deprotection times and conditions. Consult the phosphoramidite supplier for recommended deprotection procedures.
Formation of n+1 Species This can be caused by premature detritylation of the phosphoramidite by an overly acidic activator. Consider using a less acidic activator like DCI.
Modification during Deprotection Certain deprotection reagents can modify the bases. Ensure the chosen deprotection method is compatible with isoG. For example, some modified bases are sensitive to standard ammonium (B1175870) hydroxide (B78521) treatment and may require milder conditions.

Experimental Protocols

Standard Protocol for isoG Phosphoramidite Coupling

This protocol provides a general guideline. It is essential to consult the specific recommendations from the phosphoramidite supplier.

  • Deblocking: The 5'-DMT protecting group of the support-bound oligonucleotide is removed by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Activation and Coupling: The isoG phosphoramidite is activated by an appropriate activator (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile). The activated phosphoramidite is then delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for modified phosphoramidites is 5-15 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.

  • Cycle Repetition: The cycle is repeated for each subsequent nucleotide addition.

Visualizations

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Remove 5'-DMT) coupling 2. Coupling (Add isoG Phosphoramidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Repeat for next base end_synthesis Cleavage and Deprotection oxidation->end_synthesis start Start Synthesis start->deblocking purification Purification and Analysis end_synthesis->purification

Caption: Automated solid-phase oligonucleotide synthesis cycle for the incorporation of an isoguanosine phosphoramidite.

troubleshooting_low_coupling cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low isoG Coupling Efficiency cause1 Suboptimal Activator start->cause1 cause2 Insufficient Coupling Time start->cause2 cause3 Degraded Amidite start->cause3 cause4 Moisture start->cause4 solution1 Use ETT or DCI cause1->solution1 solution2 Increase Coupling Time (5-15 min) cause2->solution2 solution3 Use Fresh Amidite cause3->solution3 solution4 Use Anhydrous Solvents cause4->solution4

Caption: Troubleshooting flowchart for low coupling efficiency of isoguanosine phosphoramidite.

References

Optimizing Annealing Temperatures for isoG-Containing Primers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the annealing temperature of polymerase chain reaction (PCR) primers containing isoguanine (B23775) (isoG).

Frequently Asked Questions (FAQs)

1. How does the incorporation of isoguanine (isoG) affect the melting temperature (T_m) of a primer?

The incorporation of isoguanine (isoG), which forms a stable base pair with 5-methylisocytosine (B103120) (iso-dC), can influence the melting temperature (T_m) of a primer. The isoG:iso-dC pair, forming three hydrogen bonds, is considered to be slightly more stable than a standard Guanine-Cytosine (G-C) pair[1]. This increased stability may lead to a higher T_m for an isoG-containing primer compared to its standard counterpart. However, the exact impact on T_m can vary based on the sequence context, the number of isoG bases, and the overall primer design.

2. What is the recommended starting annealing temperature (T_a) for PCR with isoG-containing primers?

Due to the potential for increased thermal stability, a good starting point for the annealing temperature (T_a) is to calculate the T_m of the primer pair as if it contained standard bases and then use a T_a that is 3-5°C below the lower of the two primer T_m values[2][3]. However, given the modified nature of the base, empirical optimization is crucial for achieving high specificity and yield.

3. What is the most effective method for optimizing the annealing temperature for isoG-containing primers?

The most effective method for determining the optimal annealing temperature is to perform a gradient PCR[4][5]. This technique allows for the testing of a range of annealing temperatures simultaneously in a single PCR run, making it a highly efficient way to identify the ideal temperature for your specific primer pair and template.

4. What are the common problems encountered when using isoG-containing primers and how can they be addressed by optimizing the annealing temperature?

Common issues include non-specific amplification and low PCR product yield.

  • Non-specific amplification: If you observe multiple bands on your gel, it is likely that the annealing temperature is too low, leading to primers binding to off-target sequences. To address this, incrementally increase the annealing temperature in subsequent experiments or use a gradient PCR to find a higher, more stringent temperature.

  • Low or no PCR product: If you have a low yield or no amplification, the annealing temperature may be too high, preventing efficient primer binding to the template. In this case, you should lower the annealing temperature. A gradient PCR is also highly effective in identifying a suitable lower temperature.

5. Are there any other factors to consider besides annealing temperature when troubleshooting PCR with isoG primers?

Yes, several other factors can impact the success of your PCR:

  • Primer Design: Ensure that your primers are well-designed, avoiding self-complementarity and potential hairpin structures.

  • Magnesium Concentration: The concentration of MgCl₂ is a critical factor in PCR and may need to be optimized.

  • DNA Polymerase: The choice of DNA polymerase can affect the efficiency and fidelity of the reaction.

  • Template Quality and Concentration: The purity and amount of your DNA template are crucial for successful amplification.

Troubleshooting Guide

This table summarizes common issues, their potential causes related to annealing temperature, and recommended solutions.

Issue Potential Cause (Annealing Temperature Related) Recommended Solution
No PCR Product Annealing temperature is too high, preventing primer binding.Decrease the annealing temperature in 2°C increments. Perform a gradient PCR to identify the optimal lower temperature.
Faint Bands / Low Yield Suboptimal annealing temperature (either too high or too low).Perform a gradient PCR to determine the optimal annealing temperature.
Non-Specific Bands (Multiple Bands) Annealing temperature is too low, allowing for non-specific primer binding.Increase the annealing temperature in 2°C increments. Perform a gradient PCR to identify a higher, more specific annealing temperature.
Primer-Dimers The annealing temperature is too low, promoting hybridization between primers.Increase the annealing temperature. Optimize primer concentration.

Experimental Protocol: Optimizing Annealing Temperature using Gradient PCR

This protocol outlines the steps for determining the optimal annealing temperature for isoG-containing primers using a thermal cycler with a gradient function.

1. Primer and Template Preparation:

  • Resuspend your isoG-containing forward and reverse primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.
  • Prepare working solutions of your primers at 10 µM.
  • Dilute your DNA template to the desired starting concentration (e.g., 1-10 ng/µL for genomic DNA).

2. PCR Reaction Setup:

  • On ice, prepare a master mix for the number of reactions you will be running, plus one extra to account for pipetting errors. The final volume of each reaction is typically 25 µL or 50 µL.
  • The following table provides a general recipe for a 25 µL reaction. Adjust volumes accordingly for a 50 µL reaction.

Component Volume (for 25 µL reaction) Final Concentration
2x PCR Master Mix12.5 µL1x
10 µM Forward Primer1.25 µL0.5 µM
10 µM Reverse Primer1.25 µL0.5 µM
Template DNA1 µL1-10 ng
Nuclease-free waterup to 25 µL-

3. Thermal Cycler Programming:

  • Set up the thermal cycler with a temperature gradient during the annealing step.
  • Calculate the theoretical T_m of your primer pair (treating isoG as G for calculation purposes) and set the gradient to span a range of temperatures around the estimated optimal T_a (e.g., T_m - 10°C to T_m + 2°C). A typical gradient might be 50°C to 70°C.
  • A standard PCR program with a gradient annealing step is as follows:

Step Temperature Duration Cycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
AnnealingGradient (e.g., 55-70°C) 30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C1

4. Gel Electrophoresis:

  • After the PCR is complete, analyze the products by running them on an agarose (B213101) gel.
  • Load an appropriate amount of each PCR product from the different annealing temperatures into separate wells of the gel.
  • Include a DNA ladder to determine the size of the PCR products.
  • Visualize the DNA bands under UV light. The well corresponding to the annealing temperature that produces a single, bright band of the correct size is the optimal annealing temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Annealing Temperature cluster_prep Preparation cluster_pcr Gradient PCR cluster_analysis Analysis prep_primers Prepare isoG-Primers & Template setup_rxn Set up PCR Reaction Mix prep_primers->setup_rxn program_cycler Program Thermal Cycler with Gradient setup_rxn->program_cycler run_pcr Run Gradient PCR program_cycler->run_pcr gel Agarose Gel Electrophoresis run_pcr->gel analyze Identify Optimal Annealing Temperature gel->analyze

Caption: Workflow for optimizing annealing temperature using gradient PCR.

Logical_Relationships Factors Influencing Optimal Annealing Temperature cluster_primer Primer Characteristics cluster_reaction Reaction Components Ta Optimal Annealing Temperature (Ta) Tm Melting Temperature (Tm) (influenced by isoG) Tm->Ta Primer_Conc Primer Concentration Primer_Conc->Ta Primer_Design Primer Design Primer_Design->Ta Mg_Conc Mg2+ Concentration Mg_Conc->Ta Polymerase DNA Polymerase Polymerase->Ta Template Template Quality & Conc. Template->Ta

References

Technical Support Center: Reducing Misincorporation of 8-oxoguanine (isoG) in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of 8-oxoguanine (isoG), a common form of oxidative DNA damage, during PCR.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: High frequency of G>T or C>A mutations in sequencing results after PCR.

  • Question: My sequencing results show a significant number of G>T or C>A transversions that were not expected. Could this be due to isoG misincorporation?

    Answer: Yes, a high frequency of G>T or C>A transversions is a hallmark of 8-oxoguanine (isoG) misincorporation during PCR.[1][2] Oxidized guanine (B1146940) (isoG) can mispair with adenine (B156593) during DNA synthesis, leading to the incorporation of a thymine (B56734) in the complementary strand in the subsequent PCR cycle.[1][3][4]

  • Question: What are the primary causes of isoG formation in my DNA sample?

    Answer: isoG can be generated by exposure of DNA to reactive oxygen species (ROS) during sample extraction, storage, or even during the PCR process itself.[5] Phenol/chloroform extraction methods, in particular, have been shown to introduce oxidative damage to DNA.[5] Long-term storage of DNA under suboptimal conditions can also lead to the accumulation of oxidative damage.

  • Question: How can I confirm that isoG is the cause of the observed mutations?

    Answer: You can treat your DNA sample with a DNA glycosylase such as human 8-oxoguanine DNA glycosylase 1 (OGG1) or formamidopyrimidine [fapy]-DNA glycosylase (Fpg) prior to PCR.[6][7] These enzymes specifically recognize and excise 8-oxoG from the DNA.[8][9] A significant reduction in the G>T or C>A mutation frequency after treatment would confirm that isoG was the primary cause.

Issue 2: Inconsistent or lower-than-expected PCR amplification efficiency.

  • Question: I'm observing variable or low PCR yields when amplifying a template that may contain oxidative damage. Can isoG affect amplification efficiency?

    Answer: Yes, the presence of isoG in the DNA template can reduce PCR amplification efficiency.[3][10] While not always a complete block, some DNA polymerases may pause or stall at the site of the lesion, leading to lower product yields.[1]

  • Question: Which DNA polymerases are more susceptible to this issue?

    Answer: Standard DNA polymerases, such as Taq polymerase, are more likely to show reduced fidelity and efficiency when encountering DNA lesions like isoG.[10]

  • Question: What steps can I take to improve amplification efficiency with potentially damaged DNA?

    Answer:

    • Use a high-fidelity DNA polymerase: These enzymes have a 3'→5' exonuclease (proofreading) activity that can sometimes help to bypass the lesion more efficiently and with higher accuracy.[11][12][13]

    • Enzymatically repair the DNA: Treating the template with OGG1 or Fpg before PCR can remove the isoG lesions, restoring the template's integrity and improving amplification efficiency.[6]

    • Optimize PCR conditions: Increasing the extension time can sometimes help the polymerase to bypass the lesion. However, this should be done with caution as it can also lead to non-specific amplification.

Frequently Asked Questions (FAQs)

1. What is 8-oxoguanine (isoG) and why is it a problem in PCR?

8-oxoguanine (also known as 7,8-dihydro-8-oxoguanine or 8-oxoG) is one of the most common DNA lesions resulting from oxidative stress.[1][9] During DNA replication or PCR, isoG has ambiguous base-pairing properties. While it can pair correctly with cytosine, it frequently mispairs with adenine.[3][4] This mispairing leads to the incorporation of an incorrect nucleotide, resulting in a G>T transversion mutation in the final PCR product.[1]

2. How can I prevent the formation of isoG in my DNA samples?

To minimize the formation of isoG, it is crucial to handle DNA samples with care:

  • Avoid harsh extraction methods: Whenever possible, use DNA extraction methods that do not involve phenol/chloroform.[5]

  • Use fresh samples: Use freshly extracted DNA for PCR whenever possible.

  • Proper storage: Store DNA at -20°C or -80°C in a buffered solution (e.g., TE buffer) to minimize oxidative damage.

  • Limit UV exposure: Avoid exposing DNA samples to UV light, which can induce oxidative damage.

3. Which type of DNA polymerase is best for amplifying DNA that may contain isoG?

High-fidelity DNA polymerases are the recommended choice for amplifying templates that may contain isoG or other forms of damage.[11][12][13] These enzymes possess a 3'→5' exonuclease activity, also known as proofreading activity, which allows them to remove incorrectly incorporated nucleotides.[11][12][13] This proofreading ability significantly reduces the misincorporation of adenine opposite isoG.

4. Can I repair isoG lesions in my DNA sample before performing PCR?

Yes, you can and it is highly recommended if you suspect significant oxidative damage. Treating your DNA sample with specific DNA repair enzymes can effectively remove isoG lesions. The most commonly used enzymes for this purpose are:

  • Human 8-oxoguanine DNA glycosylase 1 (OGG1): This enzyme recognizes and excises 8-oxoG from double-stranded DNA.[8][9]

  • Formamidopyrimidine [fapy]-DNA glycosylase (Fpg): This bacterial enzyme also recognizes and removes 8-oxoG, as well as other oxidized purines.[7]

5. What is the general protocol for enzymatic repair of isoG in a DNA sample?

A detailed protocol for enzymatic repair can be found in the "Experimental Protocols" section below. The general workflow involves incubating your DNA sample with the repair enzyme (e.g., OGG1 or Fpg) in its specific reaction buffer for a defined period at the optimal temperature. The enzyme is then typically heat-inactivated before proceeding with the PCR.

Data Presentation

Table 1: Comparison of DNA Polymerase Fidelity Opposite 8-oxoguanine (isoG)

DNA PolymeraseTypeProofreading (3'→5' Exo)Relative Fidelity (vs. Taq)Error Rate opposite isoG (approx.)Reference
Taq PolymeraseFamily ANo1xHigh[10]
Pfu DNA PolymeraseFamily BYes~6x higher than TaqLower than Taq[14]
Phusion DNA PolymeraseFusionYes~52x higher than TaqSignificantly lower than Taq[14]
Q5 High-Fidelity DNA PolymeraseFusionYes>100x higher than TaqVery Low[15]
Yeast DNA Polymerase δFamily BYes-High dA misincorporation[3][16]
Yeast DNA Polymerase ηFamily YNo-10-fold more accurate than Pol δ[3][16]

Note: Relative fidelity and error rates are highly dependent on the specific assay conditions and the sequence context of the isoG lesion. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Enzymatic Repair of 8-oxoguanine (isoG) in DNA using Fpg Glycosylase

This protocol describes the removal of isoG from a DNA sample prior to PCR amplification using Fpg glycosylase.

Materials:

  • DNA sample (up to 1 µg)

  • Fpg Glycosylase (e.g., from New England Biolabs)

  • 10X Fpg Reaction Buffer

  • Nuclease-free water

  • Thermal cycler or heat block

Procedure:

  • Set up the reaction: In a sterile PCR tube, combine the following components:

    • DNA sample: X µL (up to 1 µg)

    • 10X Fpg Reaction Buffer: 2 µL

    • Fpg Glycosylase (10,000 units/mL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate: Gently mix the reaction and incubate at 37°C for 1 hour.

  • Heat inactivate the enzyme: Heat the reaction at 65°C for 20 minutes to inactivate the Fpg glycosylase.

  • Use in PCR: The repaired DNA is now ready to be used as a template in your PCR reaction. You can use the entire 20 µL reaction mixture in a subsequent PCR, adjusting the volume of other PCR components accordingly.

Note: A control reaction without the Fpg enzyme should be included to assess the initial level of isoG-induced mutations.

Mandatory Visualizations

Misincorporation_Pathway cluster_0 DNA Template with isoG cluster_1 PCR Cycle 1 cluster_2 PCR Cycle 2 DNA_Template 5'-...G...-3' 3'-...C...-5' Oxidative_Stress Reactive Oxygen Species (ROS) Damaged_Template 5'-...isoG...-3' 3'-...C...-5' Oxidative_Stress->Damaged_Template Oxidation Misincorporation 5'-...isoG...-3' 3'-...A...-5' Damaged_Template->Misincorporation Misincorporation of A opposite isoG Polymerase DNA Polymerase Polymerase->Misincorporation dATP dATP dATP->Misincorporation Mutant_Product 5'-...T...-3' 3'-...A...-5' Misincorporation->Mutant_Product G>T Transversion Replication Replication of mutant strand Replication->Mutant_Product

Caption: Mechanism of isoG misincorporation during PCR.

Enzymatic_Repair_Workflow Start Start: DNA Sample with isoG Add_Enzyme Add OGG1/Fpg Glycosylase and Reaction Buffer Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Heat_Inactivate Heat Inactivate Enzyme at 65°C Incubate->Heat_Inactivate PCR Perform PCR with Repaired DNA Heat_Inactivate->PCR End End: PCR Product with Reduced Mutations PCR->End

Caption: Workflow for enzymatic repair of isoG in DNA.

Troubleshooting_Logic Start High G>T or C>A Mutations Observed Check_Polymerase Are you using a high-fidelity polymerase? Start->Check_Polymerase Use_High_Fidelity Switch to a high-fidelity polymerase with proofreading activity Check_Polymerase->Use_High_Fidelity No Repair_DNA Treat DNA with OGG1/Fpg before PCR Check_Polymerase->Repair_DNA Yes Use_High_Fidelity->Repair_DNA Optimize_PCR Optimize PCR conditions (e.g., extension time) Repair_DNA->Optimize_PCR Re-evaluate Re-sequence and evaluate results Optimize_PCR->Re-evaluate

Caption: Troubleshooting logic for isoG-related PCR errors.

References

Technical Support Center: Troubleshooting Failed Sequencing of isoG Templates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoguanine (B23775) (isoG) templates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sequencing of synthetic DNA containing isoG.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may face during your experiments.

General Sequencing Failures (Applicable to isoG Templates)

Question 1: Why did my sequencing reaction result in no signal or a very low signal?

Answer:

This is a common issue in DNA sequencing and can be attributed to several factors.[1][2]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Insufficient or Poor Quality DNA Template - Quantify your template accurately: Use a fluorometric method (e.g., Qubit) for more accurate quantification than spectrophotometry (e.g., NanoDrop), which can overestimate concentration due to contaminants.[3] - Assess template integrity: Run your template on an agarose (B213101) gel to check for degradation. High-quality, intact DNA is crucial for successful sequencing. - Purify your template: If you suspect contaminants like salts, phenol, or residual PCR reagents, purify your DNA sample. Commercial purification kits or ethanol (B145695) precipitation can be effective.[2]
Incorrect Primer Concentration or Design - Verify primer concentration: Ensure your sequencing primer is at the optimal concentration as recommended by your sequencing facility or kit manufacturer. - Check for primer degradation: Use freshly diluted primers. Avoid repeated freeze-thaw cycles. - Confirm primer binding site: Double-check that the primer sequence is complementary to the binding site on your template.
Sequencing Chemistry or Instrument Issues - Blocked capillary on the sequencer: This is an instrument-side issue. Contact your sequencing facility to inquire about potential hardware problems.[1] - Degraded sequencing reagents: Ensure that the sequencing chemistry has been stored correctly and has not expired.

Question 2: Why does my sequencing chromatogram show noisy data or high background?

Answer:

Noisy data in a chromatogram can obscure the true sequence and lead to incorrect base calling.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Contaminated DNA Template - Purify your PCR product: If you are sequencing a PCR product, ensure it is properly purified to remove unused dNTPs, primers, and polymerase. - Check for multiple templates: If you see clean, overlapping peaks from the beginning, it's possible you have more than one template in your reaction. This could be due to picking multiple bacterial colonies or contamination.
Primer-Dimer Formation - Optimize your PCR: If sequencing a PCR product, optimize the annealing temperature and primer concentration to minimize primer-dimer formation. - Purify the PCR product: Use a purification method that effectively removes small DNA fragments, such as gel extraction or certain bead-based cleanup kits.
Suboptimal Sequencing Reaction Conditions - Adjust template and primer concentrations: Too much template or primer can sometimes lead to a noisy signal.

isoG-Specific Sequencing Failures

Question 3: My sequencing of an isoG-containing template shows frequent T incorporation opposite the isoG site, leading to mixed peaks. Why is this happening?

Answer:

This is a known challenge when working with isoguanine. It arises from the tautomeric properties of isoG. While the keto form of isoG correctly pairs with isocytosine (B10225) (isoC), it can exist in an enol tautomeric form that mimics the hydrogen bonding pattern of adenine, leading to misincorporation of thymine (B56734) (T) by the DNA polymerase.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Tautomerism of isoG - Use a suitable DNA polymerase: Some DNA polymerases have a higher fidelity for the isoG:isoC pair. The Klenow fragment of E. coli DNA polymerase I, T7 RNA polymerase, and AMV reverse transcriptase have been shown to incorporate isoC opposite isoG. Vent (exo-) and Deep Vent (exo-) polymerases have also been used successfully in PCR with the isoC:isoG pair. T4 DNA polymerase, however, does not appear to incorporate isoG. - Optimize reaction conditions: The local sequence context can influence the tautomeric equilibrium of isoG. While challenging to control directly, be aware that the bases flanking the isoG residue can impact the fidelity of isoC incorporation.
Incorrect Nucleotide Mix - Ensure the presence of the partner nucleotide: When amplifying or sequencing a template containing isoG, the corresponding partner nucleotide triphosphate (e.g., 5-methyl-isocytidine triphosphate, dMe isoCTP) must be included in the reaction mix.

Question 4: I am seeing a complete drop-off in signal after the isoG position in my template. What could be the cause?

Answer:

A hard stop in the sequencing read at the site of a modified base can indicate that the DNA polymerase is unable to efficiently read through and extend past the modification.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Polymerase Incompatibility - Switch to a compatible polymerase: Not all DNA polymerases can accommodate modified bases in the template strand. As mentioned previously, polymerases like the Klenow fragment, Vent (exo-), and Deep Vent (exo-) have been shown to work with isoG. Standard Taq polymerase may have reduced efficiency. - Consult the literature for your specific polymerase: Check for studies that have evaluated the performance of your chosen polymerase with modified nucleotides.
Template Secondary Structure - Optimize sequencing reaction conditions: The presence of isoG could contribute to strong secondary structures that stall the polymerase. Consider using a sequencing additive like betaine (B1666868) or increasing the denaturation temperature during cycle sequencing.
Template Degradation - Handle isoG-containing oligonucleotides with care: Some derivatives of deoxyisoguanosine used in automated DNA synthesis can be labile. Minimize exposure to harsh chemical conditions and store the template appropriately.

Polymerase Fidelity with isoG Templates

The choice of DNA polymerase is critical for the successful amplification and sequencing of isoG-containing templates. Below is a summary of polymerases that have been used with the isoC:isoG pair. The error rates for modified bases are often higher than for standard bases and can be sequence-dependent.

DNA Polymerase Compatibility with isoC:isoG Pair Reported Fidelity/Efficiency
Klenow Fragment (exo-) YesIncorporates isoC opposite isoG. Also shows some misincorporation of T opposite isoG.
T7 RNA Polymerase YesIncorporates isoC opposite isoG.
AMV Reverse Transcriptase YesIncorporates isoC opposite isoG.
Vent (exo-) YesUsed successfully for PCR with the isoC:isoG pair with >97.5% retention per round.
Deep Vent (exo-) YesUsed successfully for PCR with the isoC:isoG pair with >97.5% retention per round.
Taq DNA Polymerase PartialCan incorporate isoC opposite isoG, but with lower fidelity. Overall efficiency in a six-base PCR system is reported to be around 96% ± 3%.
T4 DNA Polymerase NoDoes not efficiently incorporate isoG.

Experimental Protocols

Protocol 1: PCR Amplification of isoG-Containing DNA Templates

This protocol is a general guideline and may require optimization based on the specific template and primers.

  • Reaction Setup:

    • Prepare a master mix containing the following components (for a 50 µL reaction):

      • Nuclease-free water

      • 10X PCR Buffer (ensure it is compatible with your chosen high-fidelity, proofreading polymerase)

      • 10 mM dNTP mix (dATP, dCTP, dGTP, dTTP)

      • 10 mM dMe isoCTP

      • 10 µM Forward Primer

      • 10 µM Reverse Primer

      • Template DNA (1-10 ng)

      • High-Fidelity DNA Polymerase (e.g., Vent (exo-) or Deep Vent (exo-)) (1-2 units)

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis:

    • Run the PCR product on an agarose gel to verify the size and purity of the amplicon.

    • Purify the PCR product using a commercial kit before proceeding to sequencing.

Protocol 2: Sanger Sequencing of Purified isoG-Containing PCR Products

This protocol assumes the use of a standard dye-terminator sequencing chemistry. Modifications may be necessary.

  • Sequencing Reaction Setup:

    • In a PCR tube, combine:

      • Purified PCR product (20-50 ng)

      • Sequencing Primer (3.2 pmol)

      • BigDye™ Terminator v3.1 Ready Reaction Mix (or similar)

      • 5X Sequencing Buffer

      • Nuclease-free water to a final volume of 10-20 µL

  • Cycle Sequencing Conditions:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50-55°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Cleanup and Analysis:

    • Purify the cycle sequencing product to remove unincorporated dye terminators.

    • Analyze the sample on a capillary electrophoresis-based genetic analyzer.

Visualizations

Troubleshooting_isoG_Sequencing cluster_failed_reaction Observed Problem: Failed Sequencing Reaction cluster_causes Potential Causes cluster_solutions Solutions No_Signal No or Low Signal Template_Issue Template Quality/Quantity No_Signal->Template_Issue Commonly Primer_Issue Primer Problem No_Signal->Primer_Issue Noisy_Data Noisy Data / High Background Noisy_Data->Template_Issue Contamination Contamination Noisy_Data->Contamination T_misincorporation Mixed Peaks (T opposite isoG) isoG_Tautomerism isoG Tautomerism T_misincorporation->isoG_Tautomerism Signal_Drop Signal Drop-off at isoG Signal_Drop->Template_Issue Degradation/ Secondary Structure Polymerase_Issue Polymerase Incompatibility Signal_Drop->Polymerase_Issue Quantify_Purify Re-quantify & Purify Template Template_Issue->Quantify_Purify Check_Primer Check Primer Design & Integrity Primer_Issue->Check_Primer Optimize_PCR_Cleanup Optimize PCR & Cleanup Contamination->Optimize_PCR_Cleanup Change_Polymerase Use Compatible Polymerase (e.g., Klenow, Vent exo-) isoG_Tautomerism->Change_Polymerase Polymerase_Issue->Change_Polymerase Optimize_Reaction Optimize Sequencing Conditions (e.g., additives, temperature) Polymerase_Issue->Optimize_Reaction

Caption: Troubleshooting workflow for failed isoG template sequencing.

isoG_Base_Pairing cluster_correct Correct Base Pairing cluster_mispairing Tautomeric Mispairing cluster_polymerase Polymerase Action isoG_keto isoG (keto) isoC isoC isoG_keto->isoC 3 H-bonds isoG_enol isoG (enol) Thymine Thymine (T) isoG_enol->Thymine Resembles A:T pair Polymerase DNA Polymerase Polymerase->isoG_keto Reads Polymerase->isoG_enol Reads Template Template Strand with isoG Template->Polymerase Incoming_dNTP Incoming dNTP Incoming_dNTP->Polymerase

Caption: Tautomerism of isoguanine leading to potential mispairing.

References

Technical Support Center: Isoguanosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isoguanosine (B3425122) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isoguanosine degradation during oligonucleotide synthesis?

Isoguanosine (isoG), an isomer of guanosine, is susceptible to degradation during solid-phase oligonucleotide synthesis. The primary causes of degradation can be categorized into two main stages: during the synthesis cycle and during the final deprotection step.

  • During Synthesis:

    • Moisture and Oxidation: Phosphoramidites, including isoguanosine phosphoramidite (B1245037), are highly sensitive to moisture and oxidation.[1] The presence of water can hydrolyze the activated phosphoramidite, rendering it inactive and leading to coupling failure.[1]

    • Acidic Conditions: The repeated detritylation steps using an acid (e.g., trichloroacetic acid or dichloroacetic acid) can potentially lead to depurination (cleavage of the glycosidic bond), although this is a more common issue with deoxyadenosine (B7792050) and deoxyguanosine.[2] The specific stability of the isoguanosine glycosidic bond under these conditions should be considered.

  • During Deprotection:

    • Harsh Basic Conditions: Standard deprotection conditions, often involving heating in concentrated ammonium (B1175870) hydroxide (B78521), can lead to degradation of sensitive nucleobases.[3][4] For isoguanosine, this can include hydrolytic deamination or other modifications to the base. Studies on related modified nucleosides, such as 2'-deoxy-5-methylisocytidine, have shown detectable levels of hydrolytic deamination under routine deprotection conditions.

Q2: I'm observing low coupling efficiency with my isoguanosine phosphoramidite. What should I check?

Low coupling efficiency is a common issue in oligonucleotide synthesis and results in a higher proportion of truncated sequences (n-1, n-2, etc.). To troubleshoot this issue, follow the systematic approach outlined in the diagram below. The most frequent causes include:

  • Reagent Quality:

    • Degraded Phosphoramidite: Ensure your isoguanosine phosphoramidite is fresh and has been stored under anhydrous conditions. Expired or improperly stored amidites are a primary cause of poor coupling.

    • Suboptimal Activator: Use the correct activator at the appropriate concentration. Degraded activator solution will significantly reduce coupling efficiency. For sensitive monomers, a less acidic activator like DCI may be preferable to more acidic options like ETT or BTT to minimize side reactions.

    • Presence of Water: All reagents, especially the acetonitrile (B52724) (ACN) solvent, must be anhydrous. Even small amounts of water can inhibit the coupling reaction.

  • Instrument and Synthesis Parameters:

    • Fluidics Issues: Check the DNA synthesizer for leaks, blocked lines, or incorrect reagent delivery.

    • Coupling Time: For a modified base like isoguanosine, extending the coupling time may be necessary to achieve high efficiency.

  • Solid Support:

    • Pore Size: For longer oligonucleotides, ensure the controlled pore glass (CPG) support has a large enough pore size (e.g., 1000 Å) to prevent the growing oligonucleotide from blocking the pores and hindering reagent access.

Q3: What are the potential degradation products of isoguanosine, and how can I detect them?

Potential degradation of isoguanosine can lead to several side products, which can compromise the purity and function of the final oligonucleotide.

  • Potential Degradation Products:

    • Deamination: Hydrolytic deamination of the exocyclic amine is a possible side reaction, particularly during the final deprotection step.

    • Depurination: Cleavage of the bond between the isoguanine (B23775) base and the deoxyribose sugar can occur, though it is less common than with standard purines.

    • Modification by Deprotection Reagents: Side reactions with deprotection reagents can lead to the formation of adducts. For example, acrylonitrile, a byproduct of cyanoethyl protecting group removal, can form adducts with nucleobases.

  • Detection Methods:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and ion-exchange (IE-HPLC) are powerful techniques for assessing the purity of the crude oligonucleotide product. Degradation products will typically appear as separate peaks from the full-length product.

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS analysis can confirm the mass of the main product and identify the masses of impurities. This is highly effective for identifying specific degradation products, such as those resulting from deamination (+1 Da) or the formation of adducts.

Q4: How can I minimize isoguanosine degradation during the deprotection step?

The deprotection step is critical for removing protecting groups from the bases and the phosphate (B84403) backbone. However, standard conditions can be too harsh for sensitive bases like isoguanosine. Consider the following strategies:

  • Use of Labile Protecting Groups: Employing more labile protecting groups on the isoguanosine base can allow for milder deprotection conditions. For example, dimethylformamidine (dmf) is a more labile alternative to isobutyryl for protecting guanine.

  • Milder Deprotection Reagents: Instead of concentrated ammonium hydroxide at high temperatures, consider using milder reagents or conditions. For some applications, reagents like AMA (a mixture of ammonium hydroxide and aqueous methylamine) or gaseous ammonia (B1221849) can be effective while minimizing base degradation.

  • Reduced Time and Temperature: If using standard deprotection reagents, reducing the incubation time and temperature can significantly decrease the extent of degradation. It is crucial to perform optimization studies to find a balance between complete deprotection and minimal degradation.

Q5: What are the optimal storage conditions for isoguanosine phosphoramidite?

Proper storage is essential to maintain the integrity of isoguanosine phosphoramidite and ensure high coupling efficiencies.

  • Temperature: Store at -20°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis. Use septum-sealed bottles for solvents and reagents to minimize exposure to atmospheric moisture.

Quantitative Data

Table 1: Example of Degradation in a Modified Nucleoside This table shows the observed degradation for 2'-deoxy-5-methylisocytidine, a related modified pyrimidine, under routine synthesis and deprotection conditions.

Modified NucleosideDegradation PathwayDegradation Rate (%)
2'-deoxy-5-methylisocytidineHydrolytic Deamination~0.5%

Table 2: Impact of Stepwise Coupling Efficiency on Overall Yield This table illustrates the critical importance of maintaining high coupling efficiency for each step, especially for longer oligonucleotides.

Stepwise Coupling Efficiency (%)Overall Yield of a 20mer (%)Overall Yield of a 100mer (%)
98.06813
99.08237
99.59061

Experimental Protocols

Protocol 1: Purity Assessment of Crude Oligonucleotides by RP-HPLC

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated or modified sequences.

Methodology:

  • Sample Preparation:

    • After synthesis and deprotection, evaporate the ammonia or other deprotection solution to dryness.

    • Resuspend the oligonucleotide pellet in an appropriate volume of nuclease-free water.

    • Desalt the crude sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge).

    • Dissolve the desalted oligonucleotide in the HPLC mobile phase A.

  • HPLC Conditions (General Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in 5% Acetonitrile.

    • Mobile Phase B: 0.1 M TEAA in 70% Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • The full-length product (FLP) is typically the main, most retained peak.

    • Shorter, "failure" sequences (n-1, n-2) will elute earlier than the FLP.

    • The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.

Protocol 2: Handling and Dissolving Sensitive Phosphoramidites

Objective: To prepare a phosphoramidite solution for synthesis while minimizing exposure to moisture and oxygen.

Methodology:

  • Preparation:

    • Allow the phosphoramidite vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

    • Ensure the acetonitrile (ACN) diluent is anhydrous (≤ 10-15 ppm water content). Use a septum-sealed bottle and a new, dry syringe.

  • Dissolution:

    • Carefully open the phosphoramidite vial.

    • Using a dry syringe, add the appropriate volume of anhydrous ACN to the vial to achieve the desired concentration (typically 0.1 M).

    • Immediately cap the vial and gently swirl or vortex to dissolve the solid. Avoid vigorous shaking which can introduce air.

    • Once dissolved, the solution can be transferred to the appropriate position on the DNA synthesizer.

Visual Guides

G start Low Coupling Efficiency Observed check_reagents Step 1: Check Reagents start->check_reagents check_amidite Is Phosphoramidite Fresh and Properly Stored? check_reagents->check_amidite check_activator Is Activator Fresh and Correct Concentration? check_amidite->check_activator Yes replace_reagents Action: Replace with Fresh Reagents check_amidite->replace_reagents No check_acn Is Acetonitrile Anhydrous? check_activator->check_acn Yes check_activator->replace_reagents No check_acn->replace_reagents No check_instrument Step 2: Check Instrument check_acn->check_instrument Yes replace_reagents->start check_fluidics Any Leaks or Blockages? check_instrument->check_fluidics perform_maintenance Action: Perform System Maintenance check_fluidics->perform_maintenance Yes extend_coupling Consider Extending Coupling Time check_fluidics->extend_coupling No perform_maintenance->start resolve Problem Resolved extend_coupling->resolve

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_cycle Phosphoramidite Synthesis Cycle deblock 1. Deblocking (Detritylation) Removes 5'-DMT group couple 2. Coupling Adds new phosphoramidite deblock->couple cap 3. Capping Blocks unreacted 5'-OH groups couple->cap oxidize 4. Oxidation Stabilizes phosphate backbone (P(III) -> P(V)) cap->oxidize oxidize->deblock final Repeat for next base oxidize->final start Start with CPG-bound Nucleoside start->deblock

Caption: The four-step phosphoramidite synthesis cycle.

G cluster_synthesis During Synthesis cluster_deprotection During Deprotection isoG Isoguanosine in Oligo hydrolysis Hydrolysis of Activated Amidite (Moisture) isoG->hydrolysis leads to depurination Depurination (Acidic Deblocking) isoG->depurination can lead to deamination Hydrolytic Deamination (Harsh Base/Heat) isoG->deamination can lead to adducts Acrylonitrile Adducts isoG->adducts can lead to

Caption: Potential degradation pathways for isoguanosine.

References

Technical Support Center: Overcoming Loss of Function in Modified Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified aptamers. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the loss of function that can occur after chemical modification of aptamers.

Frequently Asked Questions (FAQs)

Q1: Why has my modified aptamer lost its binding affinity?

A1: Chemical modifications, while intended to enhance properties like stability, can inadvertently disrupt the aptamer's three-dimensional structure, which is crucial for target recognition.[1][2] This can happen for several reasons:

  • Steric Hindrance: The modification may physically block the binding site.

  • Conformational Changes: Modifications can alter the aptamer's folding, changing the shape of the binding pocket.[3]

  • Disruption of Key Interactions: The modification might interfere with intramolecular hydrogen bonds or other forces that stabilize the aptamer's active conformation.

Q2: What are the most common types of modifications that can lead to loss of function?

A2: While any modification can potentially affect function, some common ones to be mindful of include:

  • Modifications at the 2'-position of the ribose sugar (e.g., 2'-F, 2'-O-methyl, 2'-NH2): These are frequently used to increase nuclease resistance but can alter the sugar pucker and backbone geometry.[1][4]

  • Backbone modifications (e.g., phosphorothioates): These can introduce chirality at the phosphorus center, potentially affecting the helical structure.[5][6]

  • Base modifications (e.g., at the C5 position of pyrimidines): While these can introduce novel functionalities, they can also disrupt base pairing or stacking interactions.[7]

  • Locked Nucleic Acids (LNAs): The conformational rigidity of LNAs can significantly enhance stability but may also prevent the aptamer from adopting its target-binding shape.[4][7]

Q3: Is it better to introduce modifications before (pre-SELEX) or after (post-SELEX) the selection process?

A3: Both strategies have their pros and cons.

  • Pre-SELEX Modification: In this approach, the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is performed with a library of already modified oligonucleotides.[3] This selects for sequences that can fold and bind to the target with the modification present. This is often the preferred method when significant structural changes are anticipated from the modification.[3]

  • Post-SELEX Modification: Here, a standard, unmodified aptamer is first selected, and then modifications are introduced.[3][8] This approach is simpler if the modification is not compatible with the enzymes used in SELEX. However, it carries a higher risk of disrupting the aptamer's function, as the original sequence was not selected to accommodate the modification.[8][9]

Q4: How can I improve the stability of my aptamer without affecting its function?

A4: Several strategies can be employed:

  • End-capping: Modifying the 3' and/or 5' ends of the aptamer can provide significant protection against exonucleases without altering the core binding sequence.[4][7] A common 3' cap is an inverted thymidine.[10]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the aptamer can increase its hydrodynamic radius, reducing renal clearance and providing some nuclease protection.[9][11]

  • Minimalist Modification: Instead of modifying the entire aptamer, strategically introduce modifications at positions outside the core binding motif. This requires identifying the essential binding region first.

Troubleshooting Guide

If you are experiencing a loss of function in your modified aptamer, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Modified aptamer shows loss of function check_unmodified Step 1: Confirm Unmodified Aptamer Activity - Re-test the binding of the original, unmodified aptamer. start->check_unmodified unmodified_ok Unmodified aptamer binds as expected check_unmodified->unmodified_ok Success unmodified_bad Unmodified aptamer also fails to bind check_unmodified->unmodified_bad Failure analyze_modification Step 2: Analyze the Modification Strategy - Was it a pre- or post-SELEX modification? unmodified_ok->analyze_modification problem_source Issue is likely with the assay, target, or original aptamer. - Verify target integrity. - Check buffer conditions. - Re-sequence original aptamer. unmodified_bad->problem_source end End: Functional Modified Aptamer problem_source->end post_selex Post-SELEX analyze_modification->post_selex pre_selex Pre-SELEX analyze_modification->pre_selex assess_location Step 3 (Post-SELEX): Assess Modification Location - Is the modification within the predicted binding motif? post_selex->assess_location check_type Step 4: Evaluate Modification Type - Is the modification known to be structurally disruptive (e.g., LNA)? pre_selex->check_type in_motif Yes, in motif assess_location->in_motif out_motif No, outside motif assess_location->out_motif redesign_location Solution A: Redesign Modification - Move modification to a different, non-essential position (e.g., termini, loop distant from binding site). in_motif->redesign_location out_motif->check_type re_selex Solution C: Re-run SELEX - If function cannot be restored, perform a new SELEX with a modified library (pre-SELEX approach). redesign_location->re_selex If unsuccessful redesign_location->end disruptive_mod Yes check_type->disruptive_mod less_disruptive_mod No check_type->less_disruptive_mod change_mod_type Solution B: Use a Less Disruptive Modification - Consider alternatives (e.g., 2'-F instead of 2'-O-Me if tolerated). - Reduce the number of modifications. disruptive_mod->change_mod_type verify_synthesis Step 5: Verify Synthesis and Purification - Confirm correct incorporation of the modification (e.g., via mass spectrometry). - Check for purity (e.g., via HPLC or PAGE). less_disruptive_mod->verify_synthesis change_mod_type->re_selex If unsuccessful change_mod_type->end re_selex->end synthesis_bad Synthesis/Purity Issue verify_synthesis->synthesis_bad resynthesize Solution D: Re-synthesize and Purify - Address any identified issues in the synthesis or purification protocol. synthesis_bad->resynthesize resynthesize->end

Caption: Troubleshooting workflow for loss of function in modified aptamers.

Data on Modified Aptamer Performance

The following tables summarize quantitative data from various studies, comparing the binding affinities (Kd) and other properties of unmodified versus modified aptamers.

Table 1: Comparison of Binding Affinities (Kd) for Modified vs. Unmodified Aptamers

Target ProteinAptamer TypeModificationUnmodified KdModified KdFold Change in AffinityReference
ThrombinRNA2'-F pyrimidines~25 nM~6.25 nM4x increase[4][7]
Human Neutrophil Elastase (HNE)RNA2'-NH2 pyrimidines-0.5 nM-[4]
HIV-1 TARRNALNA/DNA chimera-Same as unmodifiedNo change[4]
SARS-CoV-2 S1 ProteinTNAModified Uracil34 ± 11 nM3.1 ± 1.0 nM~11x increase[6][12]
Rat VEGF164HNA/2'-OMeHNA/2'-OMe-1.1 nM-[6][12]
HIV-1 IntegraseDNA2'-F-ANA>10 nM50-100 pM>100x increase[6][12]
NucleolinDNAGemcitabine16.36 nM14.37 nM~1.1x increase[6]

Table 2: Nuclease Resistance of Modified Aptamers

Aptamer TypeModificationSerum TypeStability ImprovementReference
RNA2'-F pyrimidines10% FBSUp to 7-fold higher resistance[4][7]
RNA4'-thioRNARNase A50-fold increase in resistance[4][6]
DNA3'-inverted thymidineBloodstreamHalf-life extended to ~72 hours[10]

Key Experimental Protocols

1. Protocol: Binding Affinity Measurement by Enzyme-Linked Oligonucleotide Assay (ELONA)

This protocol is adapted for determining the binding affinity of a biotinylated aptamer to its target protein.

Materials:

  • Target protein

  • Biotinylated aptamer (modified and unmodified)

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Binding buffer (e.g., PBS with 1 mM MgCl₂)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • 96-well microplate

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target protein (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Aptamer Incubation: Wash the plate 3 times. Prepare serial dilutions of the biotinylated aptamers (e.g., from 800 nM down to 50 pM) in binding buffer.[13] Add the aptamer solutions to the wells and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 5 times. Add Streptavidin-HRP diluted in binding buffer to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Readout: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the aptamer concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

ELONA_Workflow cluster_plate_prep Plate Preparation cluster_binding Binding Steps cluster_readout Detection coating 1. Coat plate with target protein blocking 2. Block non-specific sites coating->blocking aptamer_inc 3. Incubate with serially diluted biotin-aptamer blocking->aptamer_inc hrp_inc 4. Incubate with Streptavidin-HRP aptamer_inc->hrp_inc detection 5. Add TMB substrate hrp_inc->detection read 6. Stop reaction & read absorbance detection->read

Caption: Workflow for an Enzyme-Linked Oligonucleotide Assay (ELONA).

2. Protocol: SELEX for Modified Aptamers (Pre-SELEX Approach)

This is a generalized workflow for selecting aptamers from a library containing modified nucleotides.

Materials:

  • Target molecule immobilized on a solid support (e.g., magnetic beads, column)

  • Modified oligonucleotide library (ssDNA or RNA)

  • PCR primers

  • Polymerase compatible with the modified nucleotides

  • Buffers for binding, washing, and elution

Procedure:

  • Library Preparation: Synthesize a random oligonucleotide library where one or more of the standard nucleotides are replaced with their modified counterparts (e.g., using 5-ethynyl-deoxyuridine instead of thymidine).[14]

  • Incubation: Incubate the modified library with the immobilized target to allow binding.

  • Partitioning: Wash the solid support to remove unbound sequences.

  • Elution: Elute the bound sequences from the target.

  • Amplification: Amplify the eluted sequences using PCR. For RNA libraries, a reverse transcription step is required first. The polymerase used must be capable of reading and incorporating the modified bases, or the modification must be removable for amplification.[14]

  • Strand Separation: Generate single-stranded DNA (ssDNA) from the amplified dsDNA pool for the next round of selection.

  • Iterative Rounds: Repeat steps 2-6 for multiple rounds (typically 8-15), often with increasing stringency (e.g., lower target concentration, more stringent washing) to enrich for high-affinity sequences.

  • Sequencing and Characterization: After the final round, clone and sequence the enriched pool to identify individual aptamer candidates. Characterize the binding properties of these candidates.

SELEX_Workflow cluster_selection Selection Cycle cluster_amplification Amplification lib 1. Modified Oligo Library incubate 2. Incubate with Immobilized Target lib->incubate partition 3. Partition (Wash away unbound) incubate->partition elute 4. Elute Bound Sequences partition->elute amplify 5. Amplify (PCR) elute->amplify final_pool Enriched Pool elute->final_pool ssDNA 6. Generate ssDNA amplify->ssDNA ssDNA->incubate 7. Repeat for 8-15 rounds sequencing 8. Sequence and Characterize final_pool->sequencing

References

Technical Support Center: Isoguanine (isoG) in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoguanine (B23775) (isoG) and its analogs in enzymatic reactions. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges posed by isoG tautomerism.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the enzymatic incorporation of isoguanine.

Issue Potential Cause Recommended Solution
Low yield of full-length product in PCR or primer extension 1. Polymerase Inefficiency: Not all polymerases efficiently incorporate isoG triphosphate (isoGTP) or read past an isoG in the template. T4 DNA polymerase, for instance, does not effectively incorporate isoG.[1][2] 2. Suboptimal Reaction Conditions: Magnesium concentration, annealing temperature, and extension time can significantly impact polymerase performance with unnatural base pairs.1. Polymerase Selection: Use polymerases known to be more promiscuous or specifically evolved for unnatural base pairs. T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I have been shown to incorporate isoG opposite isocytosine (B10225) (isoC).[1][2] 2. Optimization of PCR Conditions: Perform a temperature gradient to find the optimal annealing temperature. Titrate MgCl2 concentration. Increase extension time to allow for potentially slower incorporation kinetics.
High frequency of mutations (T incorporated opposite template isoG) 1. Tautomerization of isoG: Isoguanine exists in a tautomeric equilibrium between its major keto form, which pairs with isocytosine (isoC), and a minor enol form that can mispair with thymine (B56734) (T).[3][4][5] This is a primary driver of mutations.[6][7] 2. Polymerase Fidelity: The fidelity of the DNA polymerase used will influence the rate of misincorporation.[8] Some polymerases may be more likely to incorporate T opposite the enol tautomer of isoG.1. Use of Modified isoG Analogs: Consider using isoG analogs designed to favor the keto tautomer, such as 7-deaza-isoG, to reduce mispairing with T.[4] 2. High-Fidelity Polymerase: Employ a high-fidelity polymerase with proofreading activity (3'-5' exonuclease activity), although some proofreading enzymes may excise isoG.[9][10][11] Careful selection and empirical testing are necessary. 3. Modified Thymidine (B127349) Analogs: Use thymidine analogs that are unable to pair with the minor tautomer of isoG.[4]
Ambiguous sequencing results at isoG positions 1. Polymerase stalling or termination: The polymerase may struggle to read through the isoG-containing template, leading to premature termination and mixed signals. 2. Tautomer-driven misincorporation: During sequencing reactions (e.g., Sanger or pyrosequencing), the polymerase may incorporate both isoC and T opposite the isoG template, resulting in a mixed signal at that position.[1][12]1. Sequencing Method Optimization: For pyrosequencing, ensure the enzyme used (e.g., exo(-) Klenow fragment) is suitable for unnatural bases.[12] Modified dye terminator sequencing may also provide clearer results.[12] 2. Use of isoG Analogs: Incorporating isoG analogs with a stabilized keto form into the template can lead to cleaner sequencing data.
Instability of oligonucleotides containing isoC Deamination of isocytosine: Derivatives of isocytosine can undergo deamination, particularly under the alkaline conditions used for deprotection during oligonucleotide synthesis.[1][2] This converts isoC to a different base, leading to incorrect pairing.1. Modified Deprotection Protocols: Use milder deprotection conditions if possible. 2. Use of 5-methyl-isocytosine (isoCMe): This analog is more stable and can be used in place of isoC.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is isoguanine prone to causing mutations in enzymatic reactions?

A1: Isoguanine (isoG) can exist in two tautomeric forms: a major keto form and a minor enol form.[14] The keto form correctly pairs with isocytosine (isoC) through three hydrogen bonds. However, the enol tautomer has a different hydrogen bonding pattern that allows it to form a stable base pair with thymine (T).[3][4] During DNA replication or PCR, if an isoG in the template strand transiently shifts to its enol form, the DNA polymerase may incorrectly incorporate a thymine opposite it, leading to a mutation in the newly synthesized strand.[1][6]

Q2: Which DNA polymerases are known to incorporate isoguanine?

A2: Several polymerases have been shown to incorporate isoG opposite an isoC template, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I.[1][2] However, their efficiency and fidelity can vary. Notably, T4 DNA polymerase does not effectively incorporate isoG.[1][2] The choice of polymerase can significantly impact the success of experiments involving the isoG-isoC unnatural base pair.

Q3: How does the solvent environment affect the tautomeric equilibrium of isoG?

A3: The tautomeric equilibrium of isoG is highly sensitive to its environment. In aqueous solutions, isoG predominantly exists in its keto form.[15] However, in less polar solvents, the equilibrium can shift towards the enol form.[6][15] This is an important consideration for in vitro experiments and for understanding the behavior of isoG within the microenvironment of a polymerase active site.[16][17]

Q4: What is the impact of a template isoG on polymerase fidelity?

A4: A template isoG can significantly decrease the fidelity of DNA synthesis. When a DNA polymerase encounters an isoG in the template, it may incorporate both isoC and T as the complementary base.[1] For example, with the Klenow fragment, isoG in a template can direct the incorporation of both isoC and T.[1][2] The ratio of correct (isoC) to incorrect (T) incorporation depends on the specific polymerase and the local sequence context.

Q5: Are there ways to create a more orthogonal isoG-isoC genetic system?

A5: Yes, several strategies aim to improve the orthogonality of the isoG-isoC pair. One approach is to chemically modify isoG to stabilize the keto tautomer and disfavor pairing with T.[4] Another strategy involves modifying the sugar backbone, such as using hexitol (B1215160) nucleic acids (HNA), which can alter the mispairing preferences.[3][13] Additionally, evolving polymerases specifically for the isoG-isoC pair can enhance both the efficiency and fidelity of its replication.

Quantitative Data Summary

The following table summarizes the misincorporation data for deoxyisoguanosine (d-isoG) in different nucleic acid backbones. This data highlights the challenge of tautomer-driven mispairing.

BackboneBase Opposite d-isoGRelative Incorporation Efficiency
DNATHigh
GModerate
CLow
Hexitol Nucleic Acid (HNA)GHigh
CModerate
TLow

Data adapted from studies on base-pairing properties of isoG nucleosides. The mispairing order for d-isoG is T > G > C, while for h-isoG (HNA backbone) it is G > C > T.[13]

Experimental Protocols

Protocol 1: Single Nucleotide Insertion Assay to Determine Polymerase Fidelity

This protocol is designed to measure the relative efficiency of correct versus incorrect nucleotide insertion opposite a template isoG.

1. Materials:

  • Thermocycler
  • DNA polymerase (e.g., exo- Klenow fragment)
  • 10X Polymerase Buffer
  • 5'-radiolabeled primer (e.g., with ³²P)
  • DNA template containing a single isoG at a defined position
  • dNTP solutions (dATP, dCTP, dGTP, dTTP) and d-isoCTP solution of high purity
  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
  • Denaturing polyacrylamide gel (e.g., 15-20%)
  • Phosphorimager system

2. Method:

  • Annealing: Anneal the 5'-radiolabeled primer to the isoG-containing template by mixing them in the polymerase buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
  • Reaction Setup: Prepare separate reaction tubes for each nucleotide to be tested (dCTP, dTTP, dATP, dGTP, and d-isoCTP). In each tube, combine the annealed primer/template complex, 10X polymerase buffer, and water.
  • Initiation: Add the specific dNTP to each corresponding tube to a final concentration of, for example, 100 µM. Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 2 minutes.
  • Enzymatic Reaction: Start the reaction by adding a pre-determined amount of DNA polymerase to each tube. Incubate for a specific time (e.g., 5-10 minutes), ensuring the reaction stays in the single-turnover regime.
  • Termination: Stop the reaction by adding an equal volume of stop solution.
  • Analysis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel.
  • Quantification: Run the gel until the primer and extended products are well-separated. Expose the gel to a phosphor screen and visualize using a phosphorimager. Quantify the bands corresponding to the unextended primer and the +1 extended product.
  • Calculation of Fidelity: Calculate the percentage of primer extension for each dNTP. Fidelity can be expressed as the ratio of the extension efficiency of the correct nucleotide (d-isoCTP) to that of the incorrect nucleotide (e.g., dTTP).

Visualizations

Caption: Tautomeric equilibrium of isoguanine and its base-pairing outcomes.

fidelity_assay_workflow start Start: Radiolabeled Primer + isoG-containing Template anneal Anneal Primer to Template start->anneal setup Set up parallel reactions with each individual dNTP anneal->setup incubate Add DNA Polymerase & Incubate setup->incubate stop Terminate reaction with Stop Solution incubate->stop gel Denaturing PAGE stop->gel quantify Phosphorimager Analysis & Quantification gel->quantify calculate Calculate Fidelity: (Correct / Incorrect Incorporation) quantify->calculate

Caption: Workflow for a single nucleotide insertion fidelity assay.

References

solubility problems of isoguanosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoguanosine (B3425122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with isoguanosine in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is my isoguanosine not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: Isoguanosine has very low solubility in neutral aqueous solutions. This is due to its chemical structure, which allows for strong intermolecular hydrogen bonding, leading to self-assembly and aggregation. At neutral pH, the molecule is in its least soluble form.

Q2: How does pH affect the solubility of isoguanosine?

A2: The solubility of isoguanosine is highly pH-dependent. Isoguanosine has two pKa values, approximately 3.4 and 9.8.[1] This means it can be protonated at acidic pH and deprotonated at alkaline pH.

  • Acidic conditions (pH < 3.4): The molecule becomes protonated, increasing its polarity and solubility in aqueous solutions.

  • Alkaline conditions (pH > 9.8): The molecule becomes deprotonated, forming a salt that is more soluble in water.

Q3: What is the expected solubility of isoguanosine in water?

Q4: Can I use organic solvents to dissolve isoguanosine?

A4: Yes, isoguanosine is slightly soluble in Dimethyl Sulfoxide (DMSO). Preparing a concentrated stock solution in DMSO is a common strategy. However, be mindful of the final concentration of DMSO in your aqueous buffer, as it can affect your experiment (typically, it should be kept below 0.5%). When diluting a DMSO stock into an aqueous buffer, do so slowly while vortexing to avoid precipitation.

Q5: My isoguanosine solution forms a gel. Why is this happening and how can I prevent it?

A5: Isoguanosine has a strong tendency to self-assemble into supramolecular structures, such as tetramers and decamers, which can lead to the formation of hydrogels, especially in the presence of certain cations like Na+.[2] To prevent this when a solution is desired, you can try to work at very low concentrations or adjust the pH to be in the acidic or alkaline range. If the gelling is persistent, consider using a different buffer system or adding a small percentage of an organic co-solvent like DMSO.

Troubleshooting Guide: Isoguanosine Precipitation

Encountering precipitation when working with isoguanosine is a common issue. This guide provides a systematic approach to troubleshoot and resolve these problems.

Problem: Precipitate forms immediately upon adding isoguanosine to a neutral buffer.
Possible Cause Solution
Low intrinsic solubility at neutral pH.Adjust the pH of the buffer to be acidic (e.g., pH 1.4-2.4) or basic (e.g., pH > 10).
Concentration is too high.Reduce the target concentration of isoguanosine in your solution.
Problem: Precipitate forms after diluting a DMSO stock solution into an aqueous buffer.
Possible Cause Solution
Rapid change in solvent polarity.Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.
Final concentration exceeds solubility limit.Ensure the final concentration in the aqueous buffer is below the solubility limit at that specific pH and temperature.
Buffer components promoting aggregation.Try a different buffer system (see table below for qualitative guidance).
Problem: Solution is initially clear but a precipitate or gel forms over time.
Possible Cause Solution
Self-assembly and aggregation.Store the solution at 4°C to slow down the aggregation kinetics. Use the solution as fresh as possible. Consider working at a lower concentration.
Temperature-dependent solubility.If the solution was prepared warm, it might precipitate upon cooling to room temperature. Determine the solubility at your working temperature.
Cation-induced aggregation.If your buffer contains high concentrations of certain cations (e.g., Na+), this might promote hydrogel formation.[2] Consider a buffer with different cations.

Quantitative Solubility Data

Quantitative solubility data for isoguanosine across a wide range of buffers and conditions is limited in the literature. The following tables summarize the available data and provide qualitative guidance.

Table 1: Solubility of Isoguanine (B23775) (Nucleobase) in Different Solvents

SolventConcentrationTemperatureNotes
Water0.0625 mg/mLNot SpecifiedPoorly soluble.
1 M NaOH50 mg/mLNot SpecifiedHigh solubility due to deprotonation.

Data for isoguanine is provided as an estimate for isoguanosine's behavior.

Table 2: pH-Dependent Solubility of Isoguanosine

pH RangeSpeciesExpected SolubilityRationale
< 3.4ProtonatedHigherIncreased polarity due to protonation of the purine (B94841) ring.
3.4 - 9.8NeutralVery LowStrong intermolecular hydrogen bonding leads to aggregation.
> 9.8DeprotonatedHigherFormation of a more soluble salt.

Table 3: Qualitative Solubility in Common Buffers

Buffer SystempH RangeQualitative Solubility and Notes
Phosphate (B84403)Acidic (e.g., 1.4, 2.4)Isoguanosine has been successfully dissolved in acidic phosphate buffers.[1]
Phosphate (PBS)7.4Very poor solubility is expected. May promote hydrogel formation.[2]
TRIS7.0 - 9.0Poor solubility is expected in the neutral range. At higher pH within its buffering range, a slight increase in solubility may be observed.
HEPES6.8 - 8.2Poor solubility is expected.
Acetate3.6 - 5.6Should provide good solubility in the lower end of its pH range due to the acidic environment.

Experimental Protocols

Protocol 1: Preparation of Isoguanosine Solution using pH Adjustment

This protocol is adapted from purification procedures and is useful for preparing a fresh, highly pure solution that is then pH-adjusted for immediate use.

  • Acidic Dissolution: Suspend the isoguanosine powder in a 0.1 M HCl solution. Use heat (e.g., up to 64°C) to aid dissolution.

  • Neutralization and Precipitation (Optional Purification Step): Cool the acidic solution in an ice bath. Slowly add 0.1 M NaOH to neutralize the solution to pH 7. The purified isoguanosine will precipitate. This step is often used for purification.

  • Redissolution for Experiments:

    • For acidic conditions: Use a suitable acidic buffer (e.g., 16 mM phosphate buffer at pH 1.4-2.4) to dissolve the isoguanosine directly.

    • For basic conditions: Dissolve the isoguanosine in a basic buffer (e.g., pH > 10).

    • For neutral conditions (low concentration): After purification and precipitation at pH 7, the solid can be washed and then dissolved in the desired neutral buffer, likely at a very low concentration. Sonication and gentle warming can assist dissolution.

Protocol 2: Preparation of Isoguanosine Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of isoguanosine powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 10-20 mg/mL).

  • Sonication/Warming: If necessary, sonicate the solution in a water bath or warm it gently (e.g., 37°C) to ensure complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: Add the DMSO stock solution dropwise to your pre-warmed aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.

Visual Guides

experimental_workflow cluster_protocol1 Protocol 1: pH Adjustment Method cluster_protocol2 Protocol 2: DMSO Stock Method start1 Isoguanosine Powder acid_diss Dissolve in 0.1 M HCl (Heating optional) start1->acid_diss acid_sol Acidic Isoguanosine Solution acid_diss->acid_sol neutralize Neutralize with 0.1 M NaOH to pH 7 acid_sol->neutralize precipitate Precipitate Pure Isoguanosine neutralize->precipitate redissolve Redissolve in desired buffer (Acidic, Basic, or low conc. Neutral) precipitate->redissolve final_sol1 Final Aqueous Solution redissolve->final_sol1 start2 Isoguanosine Powder dmso_diss Dissolve in DMSO (Sonication/Warming optional) start2->dmso_diss dmso_stock DMSO Stock Solution dmso_diss->dmso_stock dilute Dilute dropwise into Aqueous Buffer with Vortexing dmso_stock->dilute final_sol2 Final Aqueous Solution dilute->final_sol2 troubleshooting_workflow start Isoguanosine Precipitation Observed check_pH Is the buffer pH between 3.4 and 9.8? start->check_pH adjust_pH Adjust pH to < 3.4 or > 9.8 check_pH->adjust_pH Yes check_conc Is the concentration too high? check_pH->check_conc No success Solution Clear adjust_pH->success reduce_conc Lower the concentration check_conc->reduce_conc Yes check_solvent Was a DMSO stock used? check_conc->check_solvent No reduce_conc->success slow_dilution Dilute stock slowly with vigorous mixing check_solvent->slow_dilution Yes check_time_temp Did precipitate form over time? check_solvent->check_time_temp No slow_dilution->success fresh_solution Use fresh solution, store at 4°C check_time_temp->fresh_solution Yes check_time_temp->success No fresh_solution->success

References

minimizing secondary structure formation in isoG-rich sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with isoguanine (B23775) (isoG)-rich oligonucleotides. This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges posed by secondary structure formation in these sequences.

Frequently Asked Questions (FAQs)

Q1: What are isoguanine (isoG) and isoG-rich sequences?

Isoguanine (isoG) is an isomer of guanine (B1146940) (G).[1] While not found in natural nucleic acids, it is used in synthetic biology and drug development.[1] Sequences that contain multiple isoG residues, particularly in consecutive runs, are referred to as isoG-rich sequences. These sequences have a strong propensity to form highly stable, four-stranded secondary structures.

Q2: What is an isoG-quartet and why is it problematic?

An isoG-quartet (also called an iG-tetrad) is a planar structure formed by the self-assembly of four isoguanine bases through hydrogen bonding.[2] Much like G-rich sequences form G-quadruplexes, runs of isoG can stack these quartets to form a four-stranded tetraplex structure.[2][3]

These structures are exceptionally stable; studies have shown that isoG-quartets can be even more stable than the G-quartets formed by natural guanine.[2][3] This high stability is the primary source of experimental challenges, as the structure can prevent enzymes like DNA polymerase from reading the template or block hybridization with complementary strands.[4][5]

Q3: Which common laboratory procedures are affected by isoG secondary structures?

The high stability of isoG-quartets can interfere with a variety of molecular biology techniques, including:

  • PCR Amplification: Leads to low or no product yield, non-specific amplification, and polymerase pausing.[4][6]

  • DNA Sequencing: Can cause early termination of sequencing reactions.

  • Antisense Oligonucleotide Applications: The secondary structure of a target RNA or the oligonucleotide itself can interfere with binding and efficacy.[5][7]

  • Aptamer Function: While isoG can be incorporated to modulate aptamer structure, unintended quartet formation can disrupt the required folding for target binding.[8][9][10]

  • Oligonucleotide Synthesis and Purification: Can lead to synthesis failures, low crude yield, and difficulties during purification.[11][12]

Troubleshooting Guides

Guide 1: Poor Yield or Failure in PCR Amplification of isoG-Rich Templates

This is the most common issue encountered by researchers. The stable isoG-quartet structure prevents the polymerase from efficiently amplifying the target sequence.

Logical Workflow for Troubleshooting PCR Failure

PCR_Troubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Problem Low or No PCR Product for isoG-Rich Template Step1 Step 1: Add Chemical Denaturants (Betaine and/or DMSO) Problem->Step1 Primary Approach Result1 Re-run PCR Step1->Result1 Step2 Step 2: Optimize Denaturation Step in Thermocycler Result2 Re-run PCR Step2->Result2 Step3 Step 3: Review Primer Design Result3 Order New Primers Step3->Result3 Step4 Step 4: Consider Template Modifications (Design Stage) Result1->Step2 If unresolved Success SUCCESS: Sufficient PCR Product Result1->Success If resolved Result2->Step3 If unresolved Result2->Success If resolved Result3->Step4 If unresolved Result3->Success If resolved

Caption: A troubleshooting workflow for low PCR yield with isoG-rich templates.

Recommended Solutions
  • Use PCR Additives to Disrupt Secondary Structures: The most effective first step is to add chemical agents that reduce the stability of secondary structures. A combination of Betaine and DMSO is often highly effective.[4][13]

    AdditiveRecommended Final ConcentrationMechanism of Action & NotesCitations
    Betaine 1.0 M - 2.5 MReduces the stability of GC and isoG-isoC pairs, lowering the melting temperature (Tm) of secondary structures.[14] Ensure you use Betaine monohydrate, not Betaine HCl.[4][6][13]
    DMSO 2% - 8% (v/v)A co-solvent that helps denature DNA and disrupts secondary structures.[14] Note: Concentrations above 10% can significantly inhibit Taq polymerase activity.[4][4][6][15]
    Formamide 1% - 5% (v/v)Reduces the Tm of nucleic acid duplexes. Less commonly used than Betaine/DMSO combination.[4]
  • Optimize Thermocycling Conditions:

    • Increase Initial Denaturation: For templates with very stable secondary structures, increase the initial denaturation time to 2–4 minutes at 95°C.[16] For high-fidelity polymerases like Phusion, use an initial denaturation of 30 seconds at 98°C, which can be extended up to 3 minutes.[17]

    • Increase Cycling Denaturation Temperature: Use a higher denaturation temperature during cycling (e.g., 98°C instead of 95°C) to ensure the template fully melts in each cycle.[17][18]

    • Use a Two-Step PCR: If your primers have a high Tm (>68°C), you can use a two-step protocol where the annealing and extension steps are combined at a higher temperature (e.g., 72°C), minimizing the time available for secondary structures to re-form.[18]

  • Incorporate Modified Nucleosides: If you are designing the template from scratch (e.g., for de novo gene synthesis), consider replacing some of the isoG bases with a non-pairing analogue or a modification that weakens quartet formation. For G-rich sequences, 7-deaza-dGTP is often used to reduce secondary structure stability.[4] While a direct isoG equivalent is not commercially standard, strategic placement of destabilizing modifications can be effective.[8][9]

Guide 2: Low Yield or Purity in isoG-Rich Oligonucleotide Synthesis

Low coupling efficiency during synthesis can result in a high percentage of shorter failure sequences (e.g., n-1 mers), complicating purification and downstream applications.

Recommended Solutions
  • Ensure Anhydrous Conditions: Moisture is a critical enemy of efficient phosphoramidite (B1245037) coupling. Ensure all reagents, especially the acetonitrile, are anhydrous.[11]

  • Verify Reagent Quality: Use fresh, high-purity phosphoramidites and activators. Degradation of these reagents is a common cause of synthesis failure.[11]

  • Optimize Coupling Time: For modified bases like isoG, which may be bulkier or less reactive than standard amidites, increasing the coupling time can sometimes improve efficiency.

  • Monitor Synthesis with DMT Cation Assay: Perform a DMT cation assay after each coupling cycle. A sudden drop in absorbance indicates a failure at that specific step, helping you pinpoint the problem.[11] An inefficient capping step following a failed coupling is a primary source of n-1 impurity.[11][12]

Guide 3: Unintended Folding or Dysfunction of isoG-Containing Aptamers

The placement of isoG within an aptamer sequence is critical. While it can be used to improve binding, it can also disrupt essential G-quadruplex structures.

Recommended Solutions
  • Strategic Placement of isoG: Avoid placing isoG runs in regions known to require a G-quadruplex for aptamer function, unless the specific goal is to destabilize that structure. Thermodynamic analysis shows that substituting isoG into a G-tetrad significantly decreases the stability of the G-quadruplex.[8][9]

  • Thermodynamic Characterization: Perform UV melting analysis and circular dichroism (CD) spectroscopy to confirm the folding and measure the thermodynamic stability of your modified aptamer compared to the unmodified version.[8][10] This allows you to quantify the effect of the isoG modification.

Data Table: Effect of isoG Substitution on G-Quadruplex Stability

The following data, adapted from studies on the Thrombin Binding Aptamer (TBA), illustrates how substituting guanosine (B1672433) (G) with an isoguanosine (B3425122) derivative (RNA-iG) at key positions destabilizes the native G-quadruplex structure. A more positive ΔΔG°₃₇ value indicates greater destabilization.

Aptamer ModificationPosition of SubstitutionΔG°₃₇ (kcal/mol)ΔΔG°₃₇ (Destabilization vs. Unmodified)Citation
Unmodified TBA--19.950.00[8]
RNA-iG at G1Terminal G-tetrad-16.65+3.30[8]
RNA-iG at G10Internal G-tetrad-17.82+2.13[8]

Experimental Protocols

Protocol: PCR Amplification of an isoG-Rich DNA Template

This protocol provides a starting point for amplifying a difficult template known to form isoG-quartets.

1. Reagent Preparation:

  • Prepare a master mix to ensure consistency. For a 50 µL reaction, components are listed below.

  • Thaw Betaine (provided as a 5 M stock) and DMSO at room temperature. Vortex before use.

2. PCR Master Mix (50 µL Reaction):

ComponentVolumeFinal ConcentrationNotes
5x High-Fidelity Buffer (GC-compatible)10 µL1xUse a buffer designed for GC-rich templates.[17]
dNTPs (10 mM each)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Betaine (5 M stock)10 µL1.0 M Crucial for disrupting secondary structure. [13]
DMSO2.5 µL5% Use in combination with Betaine. [13]
DNA Template1-5 µL10-100 ngUse high-quality, purified DNA.[19]
High-Fidelity DNA Polymerase0.5 µL1 unite.g., Phusion or similar.
Nuclease-Free Waterto 50 µL-Adjust volume accordingly.

3. Thermocycling Conditions:

StepTemperatureTimeCyclesNotes
Initial Denaturation98°C 3 minutes 1Extended time at high temp to melt isoG-quartets.[16][17]
Denaturation98°C 10 seconds\multirow{2}{*}{35}High temp ensures complete separation.
Annealing/Extension72°C30 s / kbUse a 2-step protocol for high Tm primers.[18]
Final Extension72°C5 minutes1
Hold4°CIndefinite-

4. Post-PCR Analysis:

  • Run 5-10 µL of the PCR product on a 1-1.5% agarose (B213101) gel to check for the correct band size.

  • If yield is still low, consider increasing the Betaine concentration to 1.5 M or 2.0 M and re-optimizing.[6]

Diagram: Factors Influencing isoG-Quartet Formation

Quartet_Factors cluster_main isoG-Quartet Stability cluster_promoting Promoting Factors cluster_inhibiting Inhibiting Factors Quartet isoG-Quartet Formation & Stability Promote1 Consecutive isoG Residues (e.g., isoG-isoG-isoG-isoG) Promote1->Quartet Promote2 Presence of Cations (e.g., K+, Na+) Promote2->Quartet Promote3 High Oligo Concentration Promote3->Quartet Inhibit1 High Temperature Inhibit1->Quartet Inhibit2 Chemical Denaturants (Betaine, DMSO) Inhibit2->Quartet Inhibit3 Destabilizing Modifications (e.g., UNA) Inhibit3->Quartet Inhibit4 Low Oligo Concentration Inhibit4->Quartet

Caption: Factors that promote or inhibit the formation of stable isoG-quartets.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of isoG-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isoguanine (B23775) (isoG)-containing oligonucleotides, accurate and robust analytical methods are paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of these modified oligonucleotides, offering insights into performance, detailed experimental protocols, and expected fragmentation patterns to aid in method development and data interpretation.

The incorporation of isoguanine (isoG), an isomer of guanine, into oligonucleotides can impart unique structural and functional properties, making them valuable tools in diagnostics and therapeutics. However, the presence of this modified nucleobase presents distinct challenges for characterization by mass spectrometry. This guide will objectively compare the two most common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with various mass analyzers and fragmentation methods, to provide a framework for selecting the optimal analytical strategy.

At a Glance: Comparing ESI-MS and MALDI-MS for isoG-Oligonucleotide Analysis

The choice between ESI-MS and MALDI-MS is a critical first step in the analytical workflow. Each technique offers distinct advantages and disadvantages for the analysis of modified oligonucleotides.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Process Soft ionization of molecules in solutionCo-crystallization with a matrix followed by laser-induced desorption and ionization
Ion Formation Produces multiply charged ionsPrimarily produces singly charged ions
Coupling to LC Easily coupled to liquid chromatography (LC) for online separationPrimarily an offline technique, though LC-MALDI is possible
Salt Tolerance Low tolerance to non-volatile saltsHigher tolerance to salts and buffers
Sample Throughput Lower, due to serial nature of LC-MSHigher, suitable for rapid screening of multiple samples
Mass Accuracy High mass accuracy and resolution achievableGood mass accuracy, but can be lower than ESI on some instruments
Fragmentation Readily coupled with tandem MS (MS/MS) for structural elucidationPost-source decay (PSD) or tandem TOF can provide fragmentation data
Best Suited For Detailed characterization, purity assessment, and quantification of isoG-oligonucleotides, especially when coupled with LC.Rapid screening, molecular weight confirmation of synthetic products, and analysis of samples in complex mixtures.

In-Depth Analysis: Techniques and Performance

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for the analysis of oligonucleotides, including those containing isoG. Its ability to produce multiply charged ions allows for the analysis of large molecules on mass analyzers with a limited m/z range.

Performance for isoG-Oligonucleotides:

  • High Sensitivity and Accuracy: ESI-MS, particularly when coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF), can provide highly accurate mass measurements, enabling the confirmation of the elemental composition of isoG-containing oligonucleotides.

  • Structural Elucidation through Tandem MS (MS/MS): ESI-MS is readily coupled with various fragmentation techniques, such as Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). This allows for detailed structural characterization, including sequencing and localization of the isoG modification.[1] For isoG-containing oligonucleotides, the fragmentation pattern may be influenced by the altered hydrogen bonding capacity of isoG compared to guanine.

  • Purity Analysis with LC-MS: The seamless coupling of ESI-MS with liquid chromatography (LC) is a major advantage.[2] LC-MS allows for the separation of the target isoG-oligonucleotide from synthesis-related impurities, such as failure sequences (n-1, n+1) or incompletely deprotected species, prior to mass analysis. This is crucial for accurate purity assessment and quality control.

Challenges:

  • Salt Adduction: ESI-MS is sensitive to the presence of non-volatile salts (e.g., sodium and potassium ions), which can form adducts with the oligonucleotide, complicating the mass spectrum. Careful sample desalting is therefore critical.

  • Ion Suppression: The presence of co-eluting species or high concentrations of buffers can suppress the ionization of the target analyte, leading to reduced sensitivity.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a high-throughput technique that is well-suited for the rapid analysis of a large number of samples.

Performance for isoG-Oligonucleotides:

  • Rapid Molecular Weight Confirmation: MALDI-TOF MS provides a fast and straightforward method to confirm the molecular weight of synthesized isoG-oligonucleotides.[3]

  • Higher Salt Tolerance: Compared to ESI, MALDI is more tolerant to the presence of salts and other contaminants, which can simplify sample preparation.

  • Analysis of Complex Mixtures: MALDI-MS can be useful for the analysis of complex mixtures, as it often produces simpler spectra with predominantly singly charged ions.

Challenges:

  • Limited Fragmentation Information: While fragmentation can be observed through post-source decay (PSD) or in tandem TOF instruments, it is generally less controlled and provides less detailed structural information compared to ESI-MS/MS techniques.

  • Matrix Interference: The choice of matrix is critical for successful MALDI analysis. For oligonucleotides, common matrices include 3-hydroxypicolinic acid (3-HPA). The presence of the isoG modification may require optimization of the matrix and sample preparation protocol to achieve optimal ionization.

  • Difficulty Coupling with LC: While LC-MALDI systems exist, the online coupling of LC to MALDI-MS is not as straightforward as with ESI-MS.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS for Detailed Characterization of an isoG-Containing Oligonucleotide

This protocol is designed for the detailed characterization and purity analysis of a synthesized isoG-containing oligonucleotide.

1. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
  • For analysis, dilute the stock solution to 1-10 µM in the initial mobile phase conditions.
  • If high salt concentrations are expected from synthesis, perform an offline desalting step using a suitable method like ethanol (B145695) precipitation or a size-exclusion spin column.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7-3.5 µm particle size).
  • Mobile Phase A: 10-20 mM Triethylammonium acetate (B1210297) (TEAA) or 10-20 mM Hexafluoroisopropanol (HFIP) with 0.1% Triethylamine (TEA) in water.
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: A linear gradient from 5-10% B to 40-50% B over 15-30 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 50-60 °C to denature secondary structures.

3. ESI-MS Conditions:

  • Ionization Mode: Negative ion mode is typically preferred for oligonucleotides due to the negatively charged phosphate (B84403) backbone.
  • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Scan Range: m/z 400-2000.
  • Capillary Voltage: 3-4 kV.
  • Sheath and Auxiliary Gas Flow: Optimize for stable spray and good desolvation.
  • Capillary Temperature: 250-300 °C.

4. MS/MS Fragmentation (CID or HCD):

  • Select the precursor ion corresponding to one of the charge states of the isoG-oligonucleotide.
  • Apply a normalized collision energy (NCE) in the range of 20-40% (this will require optimization depending on the instrument and the oligonucleotide).
  • Acquire the fragmentation spectrum to identify characteristic fragment ions for sequence confirmation.

Protocol 2: MALDI-TOF-MS for Rapid Screening of isoG-Oligonucleotide Synthesis

This protocol is suitable for rapid molecular weight confirmation of newly synthesized isoG-containing oligonucleotides.

1. Sample Preparation:

  • Dissolve the oligonucleotide in nuclease-free water to a concentration of 10-50 µM.

2. Matrix Preparation:

  • Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water with 10 mg/mL ammonium (B1175870) citrate.

3. Sample Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution.
  • Immediately add 1 µL of the oligonucleotide sample to the matrix spot and mix gently with the pipette tip.
  • Allow the spot to air dry completely (co-crystallization).

4. MALDI-TOF-MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive or negative ion mode (negative is often preferred for oligonucleotides).
  • Laser: Nitrogen laser (337 nm) or other suitable laser.
  • Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.
  • Mass Range: Set appropriately to encompass the expected molecular weight of the isoG-oligonucleotide.
  • Calibration: Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.

Visualizing the Workflow and Fragmentation

To better understand the analytical processes, the following diagrams illustrate a typical LC-MS workflow and the expected fragmentation pattern of an oligonucleotide.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo isoG-Oligonucleotide (Lyophilized) Dissolved_Oligo Dissolved in Nuclease-Free Water Oligo->Dissolved_Oligo Desalted_Oligo Desalting (Optional) Dissolved_Oligo->Desalted_Oligo LC_Column Reversed-Phase Column Desalted_Oligo->LC_Column ESI_Source Electrospray Ionization LC_Column->ESI_Source Separation Separation of Oligonucleotide from Impurities Mass_Analyzer Mass Analyzer (e.g., Orbitrap, TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution MW_Confirmation Molecular Weight Confirmation Deconvolution->MW_Confirmation Oligo_Fragmentation cluster_structure Oligonucleotide Structure cluster_fragments Major Fragmentation Pathways (CID/HCD) struct 5' - (Base-Sugar-Phosphate)_n - 3' a_B_ions a-B ions struct->a_B_ions Cleavage at 3' C-O bond and glycosidic bond w_ions w ions struct->w_ions Cleavage at 3' C-O bond y_ions y ions struct->y_ions Cleavage at 5' P-O bond c_ions c ions struct->c_ions Cleavage at 3' P-O bond

References

Validating the Incorporation of Isoguanine into DNA: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and accurate incorporation of modified nucleotides is a critical step in the development of novel therapeutic and diagnostic agents. Isoguanine (B23775) (isoG), an isomer of guanine, is a non-natural base that has garnered significant interest for its potential to expand the genetic alphabet. However, validating its precise incorporation into a DNA strand is paramount. This guide provides a comparative analysis of the primary methods used to validate isoG incorporation, with a focus on enzymatic and analytical techniques.

While direct enzymatic digestion using a restriction enzyme specific to an isoG-containing sequence would be an ideal validation method, there are currently no known commercially available restriction enzymes that recognize and cleave DNA at an isoguanine site. Therefore, researchers rely on a combination of other robust techniques to confirm the successful synthesis of isoG-modified DNA. This guide will compare the following three primary validation methodologies:

  • Primer Extension Assay: An enzymatic method to assess the efficiency and fidelity of polymerase-mediated incorporation of a single isoG nucleotide.

  • Sequencing Methods (Sanger and Pyrosequencing): To confirm the presence and position of isoG within a longer DNA sequence.

  • Mass Spectrometry (LC-MS/MS): A highly sensitive analytical technique for the absolute quantification of isoG within a DNA sample.

Comparison of Validation Methods

The following table summarizes the key quantitative parameters of the different methods for validating isoG incorporation.

FeaturePrimer Extension AssaySanger SequencingPyrosequencingMass Spectrometry (LC-MS/MS)
Primary Output Relative incorporation efficiency (%)DNA sequence chromatogramPyrogram showing light intensity per nucleotide additionMass-to-charge ratio for isoG detection and quantification
Quantitative Analysis Gel band intensity analysisPeak height analysis (semi-quantitative for mixtures)Quantitative analysis of light outputAbsolute quantification using standards
Fidelity Assessment High (can directly compare correct vs. incorrect incorporation)Moderate (can detect misincorporation if the variant is >20% of the population)[1][2]High (can quantify the percentage of different bases at a specific position)Not directly applicable for sequence fidelity
Sensitivity Picomole to femtomole range[3]Low (detects variants >20% of the population)[1]High (can detect low-frequency variants)Very High (fmol to amol range)[4]
Throughput Low to mediumMediumHighMedium
Cost per Sample LowMediumHighHigh
Instrumentation Standard molecular biology equipmentDNA sequencerPyrosequencerLiquid chromatograph and tandem mass spectrometer

Experimental Workflows and Protocols

Primer Extension Assay

This method directly measures the ability of a DNA polymerase to incorporate a single deoxyisoguanosine triphosphate (d-isoGTP) opposite a template base, typically its intended partner, isocytosine (B10225) (isoC).

Primer_Extension_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P_T Design Primer-Template Duplex (Template contains isoC) Label_P 5'-Radiolabel Primer P_T->Label_P Anneal Anneal Labeled Primer to Template Label_P->Anneal Add_Components Add Polymerase and dNTPs (including d-isoGTP) Anneal->Add_Components Incubate Incubate for Primer Extension Add_Components->Incubate PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Incubate->PAGE Autorad Autoradiography PAGE->Autorad Quantify Quantify Band Intensities Autorad->Quantify

Figure 1. Workflow for a primer extension assay to validate isoG incorporation.
  • Primer-Template Design: Synthesize a DNA template strand containing an isocytosine (isoC) base at a known position. Design a shorter DNA primer that is complementary to the 3' end of the template, with its 5' end positioned just before the isoC base.

  • Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.

  • Annealing: Anneal the radiolabeled primer to the DNA template by heating the mixture and allowing it to cool slowly.

  • Extension Reaction: Set up parallel reactions containing the annealed primer-template, a DNA polymerase (e.g., Klenow fragment), and a mixture of dNTPs. One reaction will contain d-isoGTP, while control reactions will contain one of the four natural dNTPs to test for misincorporation.

  • Gel Electrophoresis: Stop the reactions and separate the products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using autoradiography. The presence of a band corresponding to the extended primer in the d-isoGTP reaction indicates successful incorporation. The intensity of the bands can be quantified to determine the relative incorporation efficiency. The fidelity of some polymerases for the isoG:isoC pair has been reported to be greater than 99% per PCR cycle.

Sequencing Methods

Sanger and pyrosequencing can be adapted to verify the presence of isoG in a synthesized DNA strand.

Modified Sanger sequencing can identify the location of an isoG base.

Sanger_Sequencing_Workflow cluster_prep Sample Preparation cluster_reaction Cycle Sequencing cluster_analysis Analysis Template_Prep Prepare isoG-containing DNA Template Reaction_Mix Prepare Reaction Mix: Template, Primer, Polymerase, dNTPs, Labeled ddNTPs Template_Prep->Reaction_Mix Add_d_isoCTP Add non-labeled d-isoCTP to a parallel reaction Reaction_Mix->Add_d_isoCTP PCR Perform PCR Reaction_Mix->PCR Add_d_isoCTP->PCR CE Capillary Electrophoresis PCR->CE Detect Fluorescence Detection CE->Detect Chromatogram Generate Chromatogram Detect->Chromatogram

Figure 2. Workflow for Sanger sequencing of isoG-containing DNA.
  • Template Preparation: The DNA fragment containing the putative isoG is used as a template for a cycle sequencing reaction.

  • Reaction Setup: Two parallel sequencing reactions are prepared. Both contain the template, a sequencing primer, DNA polymerase, and the four standard fluorescently labeled dideoxynucleotide terminators (ddNTPs). One reaction also includes an excess of unlabeled deoxyisocytidine triphosphate (d-isoCTP).

  • Cycle Sequencing: The reactions are subjected to PCR. In the reaction without d-isoCTP, the polymerase will pause or incorporate a natural ddNTP opposite the isoG, leading to a drop in the sequencing signal or a mixed peak at that position.

  • Analysis: In the reaction containing d-isoCTP, the polymerase will preferentially incorporate the complementary unlabeled base opposite isoG, resulting in a clear drop in the fluorescent signal at the isoG position in the chromatogram, thus confirming its location.

Pyrosequencing quantitatively detects nucleotide incorporation through a light-generating enzymatic cascade.

Pyrosequencing_Workflow cluster_prep Sample Preparation cluster_reaction Sequencing by Synthesis cluster_analysis Analysis Template_Prep Prepare single-stranded isoG-containing DNA Template Primer_Anneal Anneal Sequencing Primer Template_Prep->Primer_Anneal Add_Enzymes Add Polymerase, ATP sulfurylase, Luciferase, Apyrase Primer_Anneal->Add_Enzymes Dispense_dNTPs Sequentially Dispense dNTPs (including d-isoCTP) Add_Enzymes->Dispense_dNTPs Detect_Light Detect Light Emission Dispense_dNTPs->Detect_Light Pyrogram Generate Pyrogram Detect_Light->Pyrogram Quantify_Peaks Quantify Peak Heights Pyrogram->Quantify_Peaks

Figure 3. Workflow for pyrosequencing of isoG-containing DNA.
  • Template Preparation: A single-stranded DNA template containing isoG is prepared.

  • Reaction Setup: The template is incubated with a sequencing primer, DNA polymerase, ATP sulfurylase, luciferase, and apyrase.

  • Nucleotide Dispensation: The four natural dNTPs and d-isoCTP are dispensed sequentially into the reaction.

  • Light Detection: When the correct nucleotide is incorporated, pyrophosphate (PPi) is released, which is converted to ATP and then to light by luciferase. The light signal is detected and is proportional to the number of incorporated nucleotides.

  • Analysis: A pyrogram is generated, showing peaks of light corresponding to the incorporated nucleotides. A peak at the d-isoCTP dispensation step confirms the presence and quantity of isoG in the template.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting modified nucleosides.

LCMS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Mass Spectrometry Analysis DNA_Hydrolysis Enzymatic Hydrolysis of isoG-DNA to Nucleosides LC_Separation Liquid Chromatography (LC) DNA_Hydrolysis->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Mass Analyzer 1 (MS1): Select Precursor Ion Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (MS2): Detect Fragment Ions CID->MS2 Quantification Quantify isoG MS2->Quantification

Figure 4. Workflow for LC-MS/MS analysis of isoG in DNA.
  • DNA Hydrolysis: The DNA sample containing isoG is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: The separated nucleosides are introduced into a tandem mass spectrometer.

    • Ionization: The nucleosides are ionized, typically using electrospray ionization (ESI).

    • MS1 Analysis: The first mass analyzer selects the parent ion corresponding to the mass-to-charge ratio (m/z) of deoxyisoguanosine.

    • Fragmentation: The selected parent ion is fragmented by collision with an inert gas.

    • MS2 Analysis: The second mass analyzer detects the characteristic fragment ions of deoxyisoguanosine.

  • Quantification: The amount of isoG is quantified by comparing the signal intensity to that of a stable isotope-labeled internal standard.

Conclusion

Validating the incorporation of isoguanine into DNA is a critical quality control step in synthetic biology and drug development. While direct enzymatic digestion at the isoG site is not currently feasible due to the lack of specific enzymes, a combination of other powerful techniques provides robust validation. Primer extension assays are excellent for assessing the efficiency and fidelity of single incorporation events. Sequencing methods, particularly pyrosequencing, offer confirmation of isoG's presence and position within a sequence with high fidelity. For ultimate sensitivity and absolute quantification, LC-MS/MS stands as the gold standard. The choice of method will depend on the specific experimental question, the required level of quantification, and the available resources.

References

Unraveling the Thermal Stability of isoG-isoC vs. G-C Base Pairs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA stability is paramount. The substitution of canonical base pairs with non-canonical counterparts can significantly impact the thermal properties of DNA duplexes, a critical consideration in the design of novel diagnostics and therapeutics. This guide provides an objective comparison of the thermal stability of isoguanine-isocytosine (isoG-isoC) versus the natural guanine-cytosine (G-C) base pair, supported by experimental data and detailed protocols.

Executive Summary

Both guanine-cytosine (G-C) and isoguanine-isocytosine (isoG-isoC) base pairs are held together by three hydrogen bonds, conferring high thermal stability to DNA duplexes. Experimental evidence suggests that the thermal stability of the isoG-isoC pair is comparable to, and in some contexts, can even exceed that of the G-C pair. This makes the isoG-isoC pair a valuable tool for enhancing the stability of DNA nanostructures and other synthetic DNA constructs. A direct comparison within a 12-mer DNA duplex showed that the replacement of a G-C pair with an isoG-isoC pair resulted in an identical melting temperature (Tm) of 52 °C, underscoring their comparable stabilizing effects in a standard duplex context.[1]

Quantitative Data on Thermal Stability

The melting temperature (Tm) is the temperature at which 50% of double-stranded DNA dissociates into single strands and is a direct measure of its thermal stability. The following table summarizes key experimental findings comparing the thermal stability of duplexes containing G-C and isoG-isoC base pairs.

Duplex ContextBase Pair CompositionMelting Temperature (Tm) (°C)Reference
12-mer DNA DuplexContains G-C pairs52[1]
12-mer DNA DuplexG-C pair replaced with isoG-isoC52[1]
DNA Nanostructure (Lattice)A-T pairs in sticky ends42 ± 1[2]
DNA Nanostructure (Lattice)A-T pairs in sticky ends replaced with isoG-isoC53 ± 1[2]

Hydrogen Bonding Patterns

The stability of both G-C and isoG-isoC base pairs stems from their ability to form three hydrogen bonds. However, the spatial arrangement of these bonds differs, as illustrated in the diagrams below.

G_C_Base_Pair cluster_G Guanine cluster_C Cytosine G G C C G->C H-Bond 1 G->C H-Bond 2 G->C H-Bond 3 isoG_isoC_Base_Pair cluster_isoG isoGuanine cluster_isoC isoCytosine isoG isoG isoC isoC isoG->isoC H-Bond 1 isoG->isoC H-Bond 2 isoG->isoC H-Bond 3 experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis OligoPrep Oligonucleotide Resuspension & Quantitation Annealing Duplex Annealing (95°C -> RT) OligoPrep->Annealing SpectroSetup Spectrophotometer Setup (260 nm, Temp Ramp) Annealing->SpectroSetup DataAcq Data Acquisition (Absorbance vs. Temp) SpectroSetup->DataAcq MeltingCurve Generate Melting Curve (Sigmoidal Plot) DataAcq->MeltingCurve TmDet Tm Determination (First Derivative) MeltingCurve->TmDet

References

Unraveling Duplex Stability: A Comparative Guide to isoguanosine (isoG) and Locked Nucleic Acid (LNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleic acid therapeutics and diagnostics, enhancing the stability of DNA and RNA duplexes is paramount for improving efficacy, specificity, and longevity of these molecules. Chemical modifications to nucleosides are a cornerstone of this endeavor. This guide provides an in-depth, objective comparison of two powerful modifications for increasing duplex stability: the unnatural base pair isoguanosine (B3425122) (isoG) and 5-methylisocytosine (B103120) (isoC), and the conformationally constrained Locked Nucleic Acid (LNA).

Executive Summary

Both isoguanosine and Locked Nucleic Acid significantly increase the thermal stability of nucleic acid duplexes compared to their unmodified counterparts. LNA modifications, which lock the ribose sugar in an A-form helical conformation, have been extensively studied and demonstrate a predictable, sequence-dependent increase in melting temperature (Tm). The substitution of a canonical Watson-Crick base pair with an isoG-isoC pair, which forms three hydrogen bonds, also imparts substantial thermal stability. While direct comparative studies under identical conditions are limited, the existing data suggests that both are highly effective tools for stabilizing duplexes. The choice between them may depend on the specific application, desired sequence context, and the required balance between stability and enzymatic recognition.

At a Glance: isoG vs. LNA

Featureisoguanosine (isoG)Locked Nucleic Acid (LNA)
Modification Type Unnatural baseModified sugar
Mechanism of Stabilization Forms a third hydrogen bond with 5-methylisocytosine (isoC), enhancing base pairing strength.A methylene (B1212753) bridge between the 2'-O and 4'-C atoms of the ribose sugar "locks" it in an A-type helix conformation, pre-organizing the strand for duplex formation and improving stacking interactions.[1][2]
Pairing Partner 5-methylisocytosine (isoC)Standard Watson-Crick bases (A, T, C, G)
Reported Duplex Stability Increase Significant increase in Tm. For example, replacing A-T pairs with isoG-isoC pairs in DNA nanostructures increased the lattice melting temperature by approximately 11°C.Increase in Tm of +2 to +10°C per LNA modification, depending on the sequence context and the nature of the duplex (DNA/DNA or DNA/RNA).[3][4]

Quantitative Data on Duplex Stability

The following tables summarize the quantitative data on the increase in duplex stability conferred by isoG and LNA modifications as reported in various studies. It is crucial to note that the experimental conditions (e.g., sequence context, salt concentration, oligonucleotide concentration) vary between studies, which can influence the observed melting temperatures.

Table 1: Thermal Stability of Duplexes Containing isoguanosine (isoG)
Sequence ContextModificationΔTm (°C)Reference
DNA nanostructure sticky endsAll A/T base pairs replaced with isoG/isoC+11[5]
DNA duplexSingle d-isoCMe:d-isoG pair vs. C:G pairSlightly more stable[3]
RNA duplex (5'-GC-3'/3'-CG-5' context)G-C pair replaced with iG-iC pairAddition of 0.6 kcal/mol stabilizing free energy per replacement[6]
Table 2: Thermal Stability of Duplexes Containing Locked Nucleic Acid (LNA)
Sequence ContextModificationΔTm per modification (°C)Reference
DNA/DNA duplexSingle LNA-T+4 to +8[4]
DNA/RNA duplexSingle LNA-T+2 to +6[4]
General DNA/DNASingle LNA+2 to +9.6[7]
General DNA/RNASingle LNA+1 to +8[3]

Mechanism of Action and Structural Impact

To visualize the structural differences and their impact on duplex formation, the following diagrams illustrate the key features of isoG and LNA.

Caption: Comparison of isoG-isoC base pairing and LNA structure.

The stabilization from isoG arises from the formation of a third hydrogen bond between the isoG and isoC bases, creating a more stable base pair than the canonical A-T pair and comparable to the G-C pair. In contrast, LNA's stabilizing effect is conformational. The methylene bridge restricts the flexibility of the ribose sugar, pre-organizing the nucleotide into the ideal geometry for A-form duplex formation. This reduces the entropic penalty of hybridization and enhances stacking interactions.[1][2]

Experimental Protocols

The thermal stability of oligonucleotide duplexes is primarily determined by measuring the melting temperature (Tm) using UV-Vis spectrophotometry. The following is a generalized protocol for such an experiment.

Thermal Denaturation (Melting Temperature, Tm) Analysis by UV-Vis Spectrophotometry

Objective: To determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which 50% of the duplex molecules have dissociated into single strands.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).

  • Quartz cuvettes with a defined path length (e.g., 1 cm).

  • Synthesized and purified oligonucleotides (unmodified and modified).

  • Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized single-stranded oligonucleotides in the melting buffer to a desired stock concentration (e.g., 100 µM).

    • Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm at a known temperature (e.g., 25°C).

    • Prepare the duplex sample by mixing equimolar amounts of the complementary strands in a final volume of melting buffer. The final oligonucleotide concentration for Tm measurements is typically in the low micromolar range (e.g., 1-5 µM).

  • Annealing:

    • Heat the duplex solution to a temperature well above the expected Tm (e.g., 95°C) for 5 minutes to ensure complete denaturation.

    • Slowly cool the solution to room temperature to allow for proper annealing of the complementary strands.

  • UV Melting Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

    • Equilibrate the sample at a starting temperature well below the expected Tm (e.g., 20°C).

    • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C or 1°C per minute) to a temperature well above the Tm (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Workflow for Thermal Denaturation Experiment A Oligonucleotide Preparation (Resuspension & Quantification) B Duplex Formation (Equimolar Mixing) A->B C Annealing (Heat & Slow Cool) B->C D UV-Vis Spectrophotometry (Monitor A260 vs. Temperature) C->D E Data Analysis (Generate Melting Curve & Determine Tm) D->E Decision Logic for Choosing a Stabilizing Modification start Need to Increase Duplex Stability? q1 Is the goal to replace an A-T base pair specifically? start->q1 isoG Consider isoG-isoC pair q1->isoG Yes q2 Is broad applicability across all base positions required? q1->q2 No end Proceed with chosen modification strategy isoG->end LNA Consider LNA modification q2->LNA Yes q2->end No LNA->end

References

The Guiding Principles of Aptamer Advancement: A Functional Comparison of Isoguanine-Modified Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of aptamer technology is one of constant evolution. The quest for aptamers with superior binding affinity, specificity, and in vivo stability has led to a diverse array of chemical modifications. Among these, the introduction of isoguanine (B23775) (isoG), an isomer of guanine (B1146940), presents a unique approach to expanding the chemical and functional repertoire of these oligonucleotide ligands. This guide provides an objective comparison of the functional performance of aptamers containing isoG versus those with other common modifications, supported by experimental data and detailed methodologies.

Executive Summary

The incorporation of modified nucleotides is a cornerstone of modern aptamer development, aiming to overcome the limitations of natural DNA and RNA. Isoguanine, with its distinct hydrogen bonding pattern, offers the potential for enhanced target recognition and stability. This guide systematically evaluates isoG-containing aptamers against a panel of widely used modifications, including 2'-fluoro (2'-F), 2'-O-methyl (2'-OMe), and locked nucleic acid (LNA), across key performance metrics: binding affinity, nuclease resistance, and thermodynamic stability. While direct head-to-head comparisons are often study-specific, this guide synthesizes available data to provide a comprehensive overview for informed decision-making in aptamer design and application.

Data Presentation: A Comparative Analysis of Aptamer Modifications

The following tables summarize quantitative data from various studies to facilitate a clear comparison of different aptamer modifications.

Table 1: Binding Affinity (Kd) Comparison
ModificationAptamer TargetKd (Unmodified)Kd (Modified)Fold ImprovementReference
isoG Cocaine~80 µM230 nM - 18.7 µMUp to 17-fold[1]
2'-Fluoro (2'-F) Thrombin--~4-fold[2]
2'-Amino (2'-NH2) IFN-γ>1 µM1.8 nM>550-fold[3]
2'-O-Methyl (2'-OMe) ---Variable[4]
Locked Nucleic Acid (LNA) Avidin-4.20 nM8.5-fold[2]
SOMAmers (modified dU) PCSK9-High AffinitySignificant

Note: Direct comparison of fold improvement can be misleading due to different aptamers and targets. The data presented is for illustrative purposes to show the potential of each modification.

Table 2: Nuclease Resistance Comparison
ModificationAptamer TypeHalf-life (Unmodified)Half-life (Modified)Assay ConditionsReference
isoG d(T4isoG4T4)Less StableMore Stable vs. d(T4G4T4)Exonuclease Hydrolysis
2'-Fluoro (2'-F) Thrombin-binding aptamer-Up to 7-fold higher10% FBS
2'-Amino (2'-NH2) RNA ligand< 8 min>1000-fold more stable90% Human Serum
2'-O-Methyl (2'-OMe) DNA aptamer-Resistant to 3' exonuclease and S1 nuclease-
Phosphorothioate (PS) DNA aptamer-Increased resistance-
Inverted dT (3' cap) DNA aptamer-Significantly more stable5% and 10% FBS
Table 3: Thermodynamic Stability (Tm) Comparison
ModificationDuplex/StructureΔTm per modification (°C)Reference
isoG:5-Me-isoC DNA Duplex~+2.0
2'-O-Methyl (2'-OMe) L-RNA Duplex~+1.6 to +1.9
Locked Nucleic Acid (LNA) DNA DuplexVariable, generally increases

Functional Deep Dive: isoG vs. Other Modifications

Binding Affinity

The primary goal of many aptamer modifications is to enhance binding affinity to the target molecule.

  • Isoguanine (isoG): The altered hydrogen bonding capacity of isoG, particularly its ability to form a stable base pair with isocytosine (B10225) (isoC), can introduce novel interactions with a target. In some cases, substituting guanine with inosine (B1671953) (a nucleoside of hypoxanthine, which has a similar base-pairing face to isoG) has been shown to significantly improve binding affinity. For instance, a 17-fold improvement in the Kd for a cocaine-binding aptamer was observed with inosine substitutions. This suggests that modifying the purine (B94841) core at this position can be a powerful strategy for affinity enhancement.

  • Other Modifications:

    • 2'-Fluoro (2'-F) and 2'-Amino (2'-NH2): These modifications at the 2' position of the ribose sugar can enhance binding affinity by promoting a C3'-endo sugar pucker, which is favorable for A-form helices often involved in aptamer structures, and by providing additional contact points for target interaction. 2'-NH2 modifications have shown dramatic improvements in affinity, in some cases over 500-fold.

    • Locked Nucleic Acid (LNA): LNA modifications "lock" the ribose ring in a C3'-endo conformation, pre-organizing the aptamer structure for target binding and often leading to significant affinity gains.

    • SOMAmers: These aptamers contain nucleotides with bulky hydrophobic modifications at the 5-position of uracil, which can participate in hydrophobic interactions with protein targets, often resulting in very high affinities.

Nuclease Resistance

A critical hurdle for the in vivo application of aptamers is their susceptibility to degradation by nucleases.

  • Isoguanine (isoG): Studies have shown that oligonucleotides containing isoG can exhibit increased resistance to exonuclease hydrolysis compared to their guanine-containing counterparts. The structural changes induced by isoG may hinder recognition by nucleases.

  • Other Modifications:

    • 2'-Modifications (2'-F, 2'-OMe): These are among the most effective and widely used strategies to confer nuclease resistance. The modification at the 2' position sterically hinders the approach of nucleases.

    • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with sulfur in the phosphate (B84403) backbone renders the linkage more resistant to nuclease cleavage.

    • 3'-Capping: The addition of an inverted thymidine (B127349) (3'-3' linkage) or other blocking groups at the 3'-end effectively protects against 3'-exonucleases, which are a major source of degradation in serum.

Thermodynamic Stability

The thermal stability of an aptamer can be crucial for its function, particularly for applications that involve temperature fluctuations.

  • Isoguanine (isoG): The isoG:isoC base pair is thermodynamically more stable than the natural G:C base pair, with a reported increase in melting temperature (Tm) of approximately 2°C per substitution. This enhanced stability can be advantageous in stabilizing aptamer structures.

  • Other Modifications:

    • 2'-O-Methyl (2'-OMe) and LNA: Both modifications significantly increase the thermal stability of duplexes and structured motifs within aptamers. LNA generally provides the largest increase in Tm.

Experimental Protocols

Synthesis of isoG and other Modified Phosphoramidites

The synthesis of modified oligonucleotides relies on the solid-phase phosphoramidite (B1245037) method. The key starting materials are the corresponding modified nucleoside phosphoramidites.

General Phosphoramidite Synthesis Cycle: The standard synthesis cycle involves four steps:

  • De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester.

The synthesis of specific modified phosphoramidites, such as for isoG, involves multi-step organic synthesis to prepare the modified nucleoside, followed by phosphitylation to generate the reactive phosphoramidite monomer.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for isoG-Containing Aptamers

The SELEX process is used to isolate aptamers with high affinity and specificity for a target from a large random library of oligonucleotides. For aptamers containing unnatural base pairs like isoG:isoC, the protocol requires modifications.

Key Steps in ExSELEX (Genetic Alphabet Expansion SELEX):

  • Library Design and Synthesis: A DNA library is synthesized containing the natural bases (A, T, C, G) and the unnatural base (e.g., isoC). The random region is flanked by constant primer binding sites.

  • Selection: The library is incubated with the target molecule. Unbound sequences are washed away, and the bound sequences are eluted.

  • Amplification: The eluted sequences are amplified by PCR. This step requires a DNA polymerase that can efficiently and faithfully replicate the unnatural base pair. The PCR reaction mixture includes the triphosphates of the four natural bases and the triphosphate of the complementary unnatural base (e.g., d-isoGTP).

  • Strand Separation: The double-stranded PCR product is converted to single-stranded DNA for the next round of selection.

  • Iterative Rounds: The process of selection and amplification is repeated for several rounds with increasing stringency to enrich for high-affinity aptamers.

Binding Affinity Measurement (Kd Determination)

Several biophysical techniques can be used to determine the dissociation constant (Kd), a measure of binding affinity.

Microscale Thermophoresis (MST):

  • A fluorescently labeled aptamer is kept at a constant concentration.

  • The unlabeled target molecule is titrated in a series of dilutions.

  • The samples are loaded into capillaries and subjected to a microscopic temperature gradient.

  • The movement of the fluorescently labeled aptamer along this gradient changes upon binding to the target.

  • The change in thermophoretic movement is plotted against the target concentration, and the data is fitted to a binding equation to determine the Kd.

Nuclease Resistance Assay
  • The modified aptamer and an unmodified control aptamer are incubated in a solution containing nucleases (e.g., human serum, fetal bovine serum, or specific exonucleases) at a physiological temperature (e.g., 37°C).

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • The reaction is quenched, and the integrity of the aptamer is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

  • The percentage of intact aptamer at each time point is quantified, and the half-life is calculated.

Thermal Denaturation (Tm Measurement)
  • The aptamer is dissolved in a buffer solution.

  • The UV absorbance (typically at 260 nm) is monitored as the temperature is gradually increased.

  • As the aptamer unfolds (melts), the UV absorbance increases (hyperchromic effect).

  • The melting temperature (Tm) is the temperature at which 50% of the aptamer is in its folded state. It is determined from the midpoint of the melting curve.

Visualizing the Concepts

Experimental_Workflow Experimental Workflow for Modified Aptamer Characterization cluster_synthesis Synthesis cluster_selection Selection cluster_characterization Characterization mod_phos Modified Phosphoramidite Synthesis (e.g., isoG) oligo_syn Solid-Phase Oligonucleotide Synthesis mod_phos->oligo_syn library ssDNA Library with Modifications oligo_syn->library selex ExSELEX (Selection & Amplification) library->selex aptamer_pool Enriched Aptamer Pool selex->aptamer_pool binding Binding Affinity (Kd) (e.g., MST) aptamer_pool->binding nuclease Nuclease Resistance (Serum Stability) aptamer_pool->nuclease thermo Thermodynamic Stability (Tm) (UV Melting) aptamer_pool->thermo

Caption: Workflow for modified aptamer development.

Signaling_Pathway_Example Example: Aptamer Inhibition of a Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK pathway) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response aptamer Modified Aptamer (e.g., with isoG) aptamer->receptor Inhibition

Caption: Aptamer blocking a signaling pathway.

Conclusion

The choice of chemical modification is a critical determinant of an aptamer's functional properties and its ultimate success in a given application. Isoguanine represents a compelling, though less explored, modification that can enhance thermodynamic stability and potentially improve binding affinity through novel interactions. However, more established modifications like 2'-F, 2'-OMe, and LNA offer a wealth of data supporting their efficacy in dramatically improving nuclease resistance and, in many cases, binding affinity. The optimal modification strategy is often target- and application-dependent. This guide serves as a foundational resource for researchers to navigate the complex landscape of aptamer modifications and to design oligonucleotides with tailored functionalities for therapeutic and diagnostic advancement.

References

A Comparative Guide to the Fidelity of DNA Polymerases with Isoguanine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of synthetic biology and expanded genetic alphabets, the fidelity of DNA polymerases with unnatural base pairs is a critical parameter. Isoguanine (isoG), an isomer of guanine, paired with isocytosine (B10225) (isoC), represents one of the most studied unnatural base pairs. The accurate incorporation of isoG triphosphate (isoGTP) by DNA polymerases is fundamental to the integrity of synthetic genetic information. This guide provides a comparative analysis of the fidelity of common DNA polymerases with isoGTP, supported by experimental data and detailed protocols.

Performance Comparison of DNA Polymerases

The fidelity of a DNA polymerase is its ability to correctly insert a nucleotide complementary to the template strand. With unnatural nucleotides like isoGTP, fidelity can be compromised by factors such as the tautomerization of the isoG base, which can lead to mispairing with natural bases, most notably thymine[1]. While direct quantitative comparisons of error rates for various polymerases with isoGTP are not extensively documented in a single study, we can infer their potential performance based on their known fidelity with natural nucleotides and data from studies on other unnatural base pairs.

High-fidelity polymerases, such as Pfu and KOD, possess a 3'→5' exonuclease activity, or "proofreading," which allows them to remove misincorporated nucleotides[2][3]. This function is crucial for correcting errors and maintaining the integrity of the DNA sequence. In contrast, polymerases like Taq lack this proofreading ability and inherently have a higher error rate[4][5].

The table below summarizes the known error rates of common DNA polymerases with natural dNTPs, which serves as a baseline for their expected performance with isoGTP. It also includes reported fidelity data for some unnatural base pairs to provide context.

DNA PolymeraseProofreading (3'→5' Exo)Error Rate (per base per duplication) with Natural dNTPsReported Fidelity with Unnatural Base Pairs (UBPs)
Taq No~1 in 9,000 to 1 in 40,000 (~2.5 x 10⁻⁵ to 1.1 x 10⁻⁴)94.4% per round with dP-dZ pair
Pfu Yes~1 in 770,000 (1.3 x 10⁻⁶)Generally higher fidelity than non-proofreading enzymes
KOD YesHigher fidelity than Pfu (specific error rate varies by manufacturer)High fidelity expected due to proofreading
T7 No (exonuclease activity is separate)~1 in 20,000 (5 x 10⁻⁵)High-fidelity variants are often engineered

Note: The fidelity with isoGTP is expected to be lower than with natural dNTPs for all polymerases due to the chemical properties of isoG. For the isoG-isoC pair, selectivities of up to 98% per PCR cycle have been reported under optimized conditions.

Experimental Protocols

Determining the fidelity of a DNA polymerase with isoGTP requires a carefully designed assay. A common method is a primer extension and sequencing-based fidelity assay.

Key Experiment: Primer Extension and Sequencing-Based Fidelity Assay

Objective: To quantify the misincorporation rate of isoGTP opposite a template containing its complementary base (isoC) and natural bases.

Methodology:

  • Template-Primer Design:

    • Synthesize a DNA oligonucleotide template containing a known sequence with a single isoC base at a defined position. Include flanking regions of natural DNA bases.

    • Design a complementary primer that anneals upstream of the isoC base, with its 3' end positioned just before the site of incorporation.

    • For sequencing, include universal priming sites outside the region of interest.

  • Primer Labeling (Optional):

    • For visualization on a gel, the 5' end of the primer can be labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Primer Annealing:

    • Mix the template and primer in a 1:1.5 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

  • Primer Extension Reaction:

    • Prepare reaction mixtures containing the annealed template-primer, the DNA polymerase to be tested, the corresponding polymerase buffer, and a defined concentration of dNTPs and isoGTP.

    • To test for misincorporation, set up reactions with isoGTP and only one, two, or three of the natural dNTPs.

    • A control reaction should contain all four natural dNTPs and no isoGTP. Another control should contain dGTP instead of isoGTP to assess incorporation opposite isoC.

    • Incubate the reactions at the optimal temperature for the polymerase for a set amount of time to allow for primer extension.

  • Reaction Quenching:

    • Stop the reactions by adding a solution containing EDTA to chelate the Mg²⁺ ions necessary for polymerase activity.

  • Product Purification:

    • Purify the extended DNA products using a suitable method, such as spin column purification or ethanol (B145695) precipitation, to remove unincorporated nucleotides and polymerase.

  • Amplification of Products (for sequencing):

    • Amplify the purified products using PCR with high-fidelity polymerase and primers corresponding to the universal priming sites. This step generates enough material for sequencing.

  • Sequencing and Data Analysis:

    • Sequence the amplified products using a high-throughput sequencing method (e.g., Illumina or PacBio).

    • Align the sequencing reads to the known template sequence.

    • Calculate the misincorporation frequency by dividing the number of reads with a mismatched base (an isoG opposite a natural base) at the target position by the total number of reads covering that position.

Experimental Workflow and Signaling Pathways

The logical flow of the fidelity assay can be visualized as follows:

experimental_workflow Template_Primer Template-Primer Design (with isoC) Primer_Labeling Primer Labeling (Optional) Template_Primer->Primer_Labeling Annealing Template-Primer Annealing Primer_Labeling->Annealing Reaction_Setup Primer Extension Reaction Setup (with isoGTP) Annealing->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Quenching Reaction Quenching (EDTA) Incubation->Quenching Purification Product Purification Quenching->Purification Amplification PCR Amplification (for Sequencing) Purification->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Data_Analysis Data Analysis (Error Rate Calculation) Sequencing->Data_Analysis

Caption: Workflow for DNA polymerase fidelity assay with isoGTP.

Conclusion

The choice of DNA polymerase significantly impacts the fidelity of incorporating the unnatural base isoG. While high-fidelity, proofreading polymerases like Pfu and KOD are expected to offer superior performance over non-proofreading enzymes like Taq, the inherent chemical properties of isoG present a challenge to all polymerases. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the fidelity of their chosen polymerase with isoGTP, enabling the selection of the most suitable enzyme for their specific application in synthetic biology and drug development. Further research and engineering of DNA polymerases will be crucial for improving the efficiency and fidelity of replication with expanded genetic alphabets.

References

A Researcher's Guide to Assessing the Purity of Synthetic Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the purity of synthetic nucleoside analogues like isoguanosine (B3425122) is a critical step in guaranteeing experimental reproducibility and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of common analytical methods for assessing isoguanosine purity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Assessment

The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent and powerful techniques for this purpose.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase. Purity is determined by the relative area of the main peak.- Robust and reproducible- Quantitative- Widely available- May not separate all co-eluting impurities- Limited structural information for unknown impurities95-99%[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.- High sensitivity and selectivity- Provides molecular weight information for impurity identification- Can quantify known impurities using standards- More complex instrumentation- Matrix effects can influence ionization and quantitation>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.- Provides unambiguous structure elucidation of the main compound and impurities- Quantitative NMR (qNMR) can determine absolute purity- Lower sensitivity compared to MS- Requires higher sample concentrations>98%
Elemental Analysis (EA) Measures the percentage of carbon, hydrogen, and nitrogen.- Confirms the elemental composition of the bulk material- Does not provide information on the nature of impuritiesN/A
Thermogravimetric Analysis (TGA) Measures changes in physical and chemical properties as a function of increasing temperature.- Determines the presence of residual solvents and water- Not specific for identifying organic impuritiesN/A

Quantitative Data Summary

A recent study on the large-scale synthesis of high-purity isoguanosine (termed isoG-M) provides a direct comparison with a commercially available isoguanosine (isoG-S).[1]

ParameterisoG-M (Synthesized)isoG-S (Commercial)Analytical Method
Purity 95.97%95.39%HPLC[1]
Weight Loss (at 400 °C) 40.40%39.63%TGA[1]
Elemental Analysis (C, H, N) Identical to isoG-C (Calculated)Identical to isoG-C (Calculated)Elemental Analyzer[1]

Experimental Workflows and Protocols

A general workflow for assessing the purity of a synthetic nucleoside analogue like isoguanosine involves sample preparation, chromatographic separation, and data analysis.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation A Weigh Isoguanosine Sample B Dissolve in Appropriate Solvent (e.g., Water, Methanol) A->B C Filter through 0.22 µm Syringe Filter B->C D HPLC Analysis C->D Inject Sample E LC-MS/MS Analysis C->E Inject Sample F NMR Analysis C->F Inject Sample G Determine Purity (%) D->G H Identify Impurities E->H F->H I Compare with Reference Standard G->I H->I

Caption: General workflow for purity assessment of synthetic isoguanosine.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methodologies used for the analysis of nucleosides.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic isoguanosine sample.

  • Dissolve the sample in 2 mL of deionized water to a concentration of 0.5 mg/mL.[3]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.4.[2]

  • Mobile Phase B: HPLC-grade methanol.[2]

  • Gradient:

    • 0-16 min: 0% to 25% B

    • 16-17 min: 25% to 0% B

    • 17-30 min: Hold at 0% B[2]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[3]

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main isoguanosine peak relative to the total peak area in the chromatogram.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

This protocol provides a general framework for the identification of potential impurities.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol.

2. LC Conditions:

  • Use similar LC conditions as in the HPLC protocol to ensure comparable retention times.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan to detect all ions, followed by product ion scan (MS/MS) of the major peaks (other than the main isoguanosine peak) to obtain fragmentation patterns.

  • Collision Energy: Optimize for fragmentation of potential impurities.

4. Data Analysis:

  • The mass-to-charge ratio (m/z) of the parent and fragment ions are used to propose structures for the impurities. This is often aided by knowledge of the synthetic route and potential side reactions.

Potential Impurities in Synthetic Isoguanosine

Impurities in synthetic isoguanosine can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.[4][5] A common synthetic route to isoguanosine involves the diazotization of 2,6-diaminopurine (B158960) riboside.[1]

Isoguanosine_Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 2,6-Diaminopurine Riboside (Starting Material) B Diazotization (NaNO2, Acetic Acid) A->B D Unreacted 2,6-Diaminopurine Riboside A->D Incomplete Reaction C Isoguanosine (Final Product) B->C E Guanosine (Isomer) B->E Side Reaction F Other Diazotization By-products B->F Side Reaction

Caption: Potential impurities from the synthesis of isoguanosine.

Potential impurities may include:

  • Unreacted starting material: 2,6-diaminopurine riboside.

  • Isomeric impurities: Guanosine, which has the same molecular weight but different chromatographic behavior.

  • By-products: From side reactions during the diazotization process.

  • Degradation products: Formed during purification or storage.

Conclusion

A multi-faceted approach is recommended for the comprehensive assessment of synthetic isoguanosine purity. HPLC provides a robust method for routine quality control and quantification. For in-depth analysis and impurity identification, LC-MS/MS is indispensable. NMR and other techniques like TGA and elemental analysis serve as complementary methods to provide a complete purity profile. The choice of methodology should be tailored to the specific needs of the research or drug development stage, ensuring the use of high-purity isoguanosine for reliable and reproducible results.

References

The Impact of Purine Modifications on DNA Triplex Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of triplex-forming oligonucleotides (TFOs) with enhanced stability and specificity is a critical endeavor in the pursuit of novel antigene therapies and diagnostic tools. The strategic modification of purine (B94841) nucleosides within the TFO sequence has emerged as a powerful approach to augment the thermodynamic stability of the resulting triplex structures. This guide provides a comparative analysis of various purine-modified nucleosides, summarizing their effects on triplex formation and presenting supporting experimental data and protocols.

The formation of a DNA triplex involves the binding of a TFO to the major groove of a DNA duplex, creating a three-stranded structure. The stability of this structure is highly dependent on factors such as pH, ionic strength, and the base composition of the TFO and the target duplex. Chemical modifications to the TFO, particularly to the purine bases, can significantly enhance triplex stability, primarily by increasing the number of hydrogen bonds, improving stacking interactions, and reducing electrostatic repulsion. This guide focuses on a comparative analysis of several key purine modifications: 8-amino-purines, 8-oxo-purines, 7-deaza-purines, and N6-methyladenine.

Comparative Analysis of Triplex Stability with Modified Purines

The stability of a DNA triplex is commonly assessed by measuring its melting temperature (Tm), the temperature at which half of the triplex structures dissociate. An increase in Tm (ΔTm) upon modification indicates enhanced stability. The following tables summarize the quantitative effects of different purine modifications on triplex thermal stability.

ModificationBase TriadΔTm (°C) per modificationConditionsReference
8-Amino-adenine8-amino-A•A:T+2.5 to +5.0pH 7.0[1]
8-Amino-guanine8-amino-G•G:C+3.0 to +7.0pH 7.0[1]
8-Oxo-adenine8-oxo-A•G:CpH-dependent stabilizationpH > 7.0[2]
7-Deaza-guanine7-deaza-G•G:C~ +1.0 to +2.0Neutral pH
N6-Methyladeninem6A•A:TDestabilizing in some contextsNeutral pH[3][4]

Table 1: Comparative thermal stability (ΔTm) of triplexes containing purine-modified nucleosides. The ΔTm values represent the change in melting temperature per modification compared to the unmodified triplex.

Oligonucleotide Sequence (TFO)ModificationTm (°C) at pH 5.5Tm (°C) at pH 6.5
5'-TTCTTCTCCTCTTCCT-3'Unmodified (ODN)36.8<20
5'-TTCTTCTCCTCTTCCT-3'2'-O-Methyl (ORN)50.936.1
5'-TTCTTCTCCTCTTCCT-3'Phosphorothioate (PS-ODN)24.7Not Determined

Table 2: Melting temperatures (Tm) of various modified triplex-forming oligonucleotides. Data from a comparative study highlights the significant stabilizing effect of 2'-O-methyl modifications over the unmodified and phosphorothioate-modified oligonucleotides[5].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Thermal Melting Analysis (UV-Vis Spectroscopy)

Thermal melting analysis is a fundamental technique to determine the thermal stability of DNA triplexes.

Protocol:

  • Sample Preparation: Dissolve the purified oligonucleotides (TFO and target duplex) in a buffer solution (e.g., 10 mM sodium cacodylate, 0.2 mM EDTA, pH 7.0) to a final concentration of 1-5 µM for each strand. The salt concentration (e.g., NaCl or MgCl2) should be adjusted to the desired level[6].

  • Annealing: Heat the sample to 95°C for 10 minutes, then slowly cool to room temperature (e.g., 0.5°C/min) to facilitate triplex formation. Incubate at 4°C overnight to ensure complete hybridization[6].

  • Data Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm (or 280 nm for G-rich sequences) as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/min)[6][7].

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve (dA/dT vs. T)[6].

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of triplex DNA by observing the reduced electrophoretic mobility of the triplex compared to the duplex DNA.

Protocol:

  • Probe Labeling: The target DNA duplex is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection[8][9].

  • Binding Reaction: Incubate the labeled DNA duplex (at a low concentration, e.g., 1-10 nM) with varying concentrations of the TFO in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂) for a sufficient time to reach equilibrium (can range from minutes to hours) at a specific temperature (e.g., 37°C)[8][9].

  • Electrophoresis: Load the samples onto a native polyacrylamide gel (e.g., 10-15%). Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the triplex[8][9].

  • Detection: Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging (for fluorescent labels). A "shifted" band that migrates slower than the free duplex indicates the formation of a triplex[8].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the DNA and can confirm the formation of a triplex structure.

Protocol:

  • Sample Preparation: Prepare the triplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) at a concentration that gives an absorbance of ~1.0 at 260 nm in a 1 cm path-length cuvette[10][11].

  • Instrument Setup: Use a CD spectropolarimeter. Set the instrument parameters, for example, a wavelength range of 220-340 nm, a bandwidth of 1.0 nm, and a scan speed of 100 nm/min[10][11].

  • Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the triplex sample. Subtract the buffer baseline from the sample spectrum[10][11].

  • Data Analysis: The resulting CD spectrum is characteristic of the DNA conformation. Triplex formation is often associated with a distinct CD signature that differs from that of the duplex and single-stranded DNA[10][11].

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of the kinetics (association and dissociation rates) of triplex formation.

Protocol:

  • Chip Preparation: Immobilize one of the interacting partners (typically the biotinylated DNA duplex) onto a streptavidin-coated sensor chip[12][13].

  • Binding Analysis: Inject the TFO (analyte) at various concentrations over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This provides the association phase data[12][13].

  • Dissociation Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the TFO from the duplex. This provides the dissociation phase data[12][13].

  • Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD)[12][13].

Visualizing the Path to Enhanced Triplex Stability

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the analysis of purine-modified nucleosides for triplex formation.

Triplex_Formation_Pathway cluster_components Components cluster_process Process cluster_product Product Duplex_DNA Target DNA Duplex (Purine-Pyrimidine Tract) Binding Hoogsteen Base Pairing Duplex_DNA->Binding TFO Triplex-Forming Oligonucleotide (TFO) Modified_Purine Purine-Modified Nucleoside TFO->Modified_Purine incorporates Modified_Purine->Binding enhances Triplex Stable DNA Triplex Binding->Triplex

Caption: Pathway of triplex formation enhanced by purine-modified nucleosides.

Experimental_Workflow Start Design & Synthesize Modified TFOs Thermal_Melting Thermal Melting (Tm) - Stability Assessment Start->Thermal_Melting EMSA EMSA - Triplex Formation Start->EMSA CD_Spectroscopy CD Spectroscopy - Structural Confirmation Start->CD_Spectroscopy SPR Surface Plasmon Resonance (SPR) - Kinetic Analysis Start->SPR Data_Analysis Comparative Data Analysis Thermal_Melting->Data_Analysis EMSA->Data_Analysis CD_Spectroscopy->Data_Analysis SPR->Data_Analysis Conclusion Identify Optimal Modifications Data_Analysis->Conclusion

Caption: Workflow for the comparative analysis of modified TFOs.

Purine_Modifications Purine_Modifications Purine Modifications for Triplex Stabilization 8_Amino 8-Amino-Purines (A, G) Purine_Modifications->8_Amino 8_Oxo 8-Oxo-Purines (A, G) Purine_Modifications->8_Oxo 7_Deaza 7-Deaza-Purines (A, G) Purine_Modifications->7_Deaza N6_Methyl N6-Methyladenine Purine_Modifications->N6_Methyl Mechanism_Hbond Increased H-bonds 8_Amino->Mechanism_Hbond 8_Oxo->Mechanism_Hbond Mechanism_Stacking Improved Stacking 7_Deaza->Mechanism_Stacking Mechanism_Conformation Favorable Conformation N6_Methyl->Mechanism_Conformation

Caption: Key purine modifications and their stabilization mechanisms in triplex DNA.

Conclusion

The modification of purine nucleosides within triplex-forming oligonucleotides represents a highly effective strategy for enhancing the stability of triplex structures. As demonstrated by the compiled data, 8-amino-purines and 2'-O-methyl modifications, in particular, offer significant improvements in thermal stability. The choice of modification will ultimately depend on the specific target sequence and the desired application. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers working to advance the field of antigene technology. By providing a framework for the systematic evaluation of modified TFOs, this guide aims to facilitate the development of more potent and specific gene-targeting agents.

References

Isoguanine's Impact on DNA Duplex Stability: A Comparative Guide to Thermal Melting Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of artificial nucleobases into synthetic oligonucleotides is a cornerstone of advanced molecular biology and drug development, enabling the expansion of the genetic alphabet and the creation of novel therapeutic and diagnostic tools. Among these, isoguanine (B23775) (isoG) stands out for its ability to form a stable, non-canonical base pair with 5-methylisocytosine (B103120) (misoC), mimicking the three-hydrogen-bond structure of the natural guanine-cytosine (G:C) pair. This guide provides a comparative analysis of the effect of isoG incorporation on the thermal stability of DNA, measured by its melting temperature (Tm), and offers detailed protocols for researchers engaged in this analysis.

Comparative Thermal Stability: isoG vs. Natural Base Pairs

The thermal stability of a DNA duplex is a critical parameter, reflecting the strength of the interactions between its strands. The melting temperature (Tm) is the temperature at which half of the duplex DNA dissociates into single strands. The incorporation of an isoG:misoC pair into a DNA duplex has been shown to result in a thermal stability comparable to, and in some cases slightly greater than, a natural G:C pair. This enhanced stability is attributed to the three hydrogen bonds formed between isoG and misoC, along with favorable stacking interactions within the helix.[1][2]

The following table summarizes experimental data comparing the melting temperatures of DNA duplexes containing a central C:G pair versus an isoC(Me):isoG pair.

EntryDuplex Sequence (5' to 3')Complementary Strand (3' to 5')Tm (°C)ΔTm vs. C:G (°C)
1GGT AGC AC C GGT GCCA TCG TG G CCA C55.4Ref.
2GGT AGC AisoG C GGT GCCA TCG TmisoC G CCA C56.1+0.7

Data sourced from Dhammika et al. (2015). Conditions: 4 μM of each strand in a buffer containing 0.1 M NaCl, 20 mM KH2PO4 (pH 7.5), and 0.1 mM EDTA.[1]

As the data indicates, the substitution of a central G:C pair with an isoG:misoC pair results in a slight increase in the melting temperature, confirming the high stability of this artificial base pair.[1]

Experimental Protocols

Detailed Methodology for DNA Melting Temperature (Tm) Analysis

This protocol describes the standard method for determining the Tm of oligonucleotides using UV-Vis spectrophotometry.[3]

1. Oligonucleotide Preparation and Annealing:

  • Synthesize and purify the desired oligonucleotides, including the reference sequence and the isoG-containing sequence, along with their respective complementary strands.

  • Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm.

  • Prepare equimolar solutions of the complementary strands (e.g., 4 μM of each strand) in the annealing buffer (0.1 M NaCl, 20 mM KH₂PO₄ pH 7.5, 0.1 mM EDTA).

  • To anneal the duplexes, heat the solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature over several hours.

2. UV-Vis Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Transfer the annealed oligonucleotide solutions to quartz cuvettes.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Equilibrate the samples at a low starting temperature (e.g., 20°C).

  • Increase the temperature in a stepwise manner (e.g., 0.5°C or 1°C per minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).

  • Record the absorbance at each temperature point.

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

  • The melting temperature (Tm) is determined by finding the temperature at the inflection point of the curve. This is most accurately calculated as the maximum of the first derivative of the melting curve (dA/dT vs. Temperature).

  • Compare the Tm values of the isoG-containing duplex with the natural DNA duplex to determine the effect of the modification.

Visualization of Base Pairing

The stability of both the G:C and isoG:misoC base pairs is derived from the formation of three intermolecular hydrogen bonds. The specific arrangement of hydrogen bond donors and acceptors is what defines their pairing specificity.

References

Harnessing Circular Dichroism to Elucidate Isoguanine-Induced DNA Tetreplex Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the expanding field of nucleic acid chemistry and synthetic biology, the exploration of non-canonical DNA structures is paramount for the development of novel diagnostics and therapeutics. Isoguanine (isoG), an isomer of guanine, is of particular interest due to its capacity to self-assemble into tetrameric structures, known as isoG-quartets, which can induce unique DNA conformations. Circular dichroism (CD) spectroscopy stands out as a rapid and sensitive technique to characterize these structural transitions. This guide provides a comparative analysis, supported by experimental data, on the use of CD spectroscopy to confirm the formation of isoG-induced DNA tetraplexes, contrasting them with the more common guanine-quadruplexes (G-quadruplexes).

Comparative Analysis of CD Spectra

The distinct stacking arrangements of nucleobases within different DNA secondary structures give rise to characteristic CD spectral signatures. While B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm, G-quadruplex and isoG-tetraplex structures show markedly different profiles.[1]

A study by Seela et al. provides a direct comparison between a DNA oligonucleotide containing a G-tract, d(T4G4T4), which forms a G-quadruplex, and an analogous sequence containing isoG, d(T4isoG4T4), which forms an isoG-tetraplex.[2] The CD spectrum of the G-quadruplex formed by d(T4G4T4) is characterized by a strong positive ellipticity around 270 nm and a trough at 240 nm, which is a typical signature for a parallel G-quadruplex structure.[2] In stark contrast, the isoG-containing oligonucleotide d(T4isoG4T4) displays a significantly different CD spectrum, indicating a distinct secondary structure. Its spectrum is defined by a strong positive band at 305 nm and a negative band at 240 nm.[2] This substantial shift in the main positive peak is a clear indicator of the formation of an isoG-tetraplex, arising from the unique electronic properties and stacking geometry of the isoG-quartets.

The table below summarizes the key quantitative data from the CD spectra, highlighting the diagnostic differences between the two structures.

DNA OligonucleotideConformationPositive Peak Maximum (λ)Negative Peak Minimum (λ)
d(T4G4T4)G-Quadruplex~270 nm~240 nm
d(T4isoG4T4)isoG-Tetraplex~305 nm~240 nm

Table 1: Comparison of Circular Dichroism spectral features of G-quadruplex and isoG-tetraplex forming DNA oligonucleotides. Data sourced from Seela et al. (1996).[2]

Experimental Protocols

The following is a detailed methodology for conducting CD spectroscopy to analyze isoG-induced DNA conformation, based on established protocols for oligonucleotide structural analysis.

1. Oligonucleotide Synthesis and Purification:

  • The DNA oligonucleotides, both the isoG-modified sequence (e.g., d(T4isoG4T4)) and the unmodified control (e.g., d(T4G4T4)), are synthesized using standard phosphoramidite (B1245037) chemistry.

  • Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity, which is critical for accurate spectroscopic measurements.

2. Sample Preparation:

  • The purified oligonucleotides are dissolved in a suitable buffer, for instance, a sodium phosphate (B84403) buffer containing NaCl. The presence of cations like Na⁺ or K⁺ is often crucial for the formation and stabilization of tetraplex structures.

  • The concentration of the oligonucleotide solution is accurately determined by UV-Vis spectrophotometry at 260 nm, using the calculated molar extinction coefficient for the specific sequence.

3. Circular Dichroism Spectroscopy:

  • CD spectra are recorded on a spectropolarimeter.

  • The oligonucleotide solution is placed in a quartz cuvette with a defined path length (e.g., 1 cm).

  • Spectra are typically recorded at a controlled temperature (e.g., 20°C) over a wavelength range of 220 nm to 350 nm.

  • Instrument parameters such as scanning speed, bandwidth, and response time are optimized to achieve a good signal-to-noise ratio.

  • A baseline spectrum of the buffer alone is recorded and subtracted from the sample spectra to correct for any background signal.

4. Data Analysis:

  • The raw data, usually in millidegrees (mdeg), is converted to molar ellipticity ([θ]) to normalize for concentration and path length, allowing for comparison between different samples. The molar ellipticity is calculated using the formula: [θ] = (mdeg) / (10 * c * l), where c is the molar concentration of the oligonucleotide and l is the path length of the cuvette in cm.

  • The resulting spectra are plotted as molar ellipticity versus wavelength. The wavelengths of the positive and negative maxima and minima are identified to characterize the DNA conformation.

Visualizing the Workflow and a Priori Knowledge

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for interpreting the CD spectral data.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis & Interpretation Oligo_Synth Oligonucleotide Synthesis & Purification Dissolution Dissolution in Buffer (e.g., with NaCl) Oligo_Synth->Dissolution Concentration Concentration Determination (UV-Vis) Dissolution->Concentration CD_Measurement CD Spectra Acquisition (220-350 nm) Concentration->CD_Measurement Baseline_Correction Buffer Baseline Subtraction CD_Measurement->Baseline_Correction Data_Conversion Conversion to Molar Ellipticity ([θ]) Baseline_Correction->Data_Conversion Spectral_Analysis Identification of Positive/Negative Peaks Data_Conversion->Spectral_Analysis Conformation Conformation Confirmation Spectral_Analysis->Conformation

Caption: Experimental workflow for CD analysis of DNA conformation.

logical_relationship cluster_spectra Observed CD Spectrum cluster_conformation Inferred DNA Conformation IsoG_Spectrum Strong Positive Peak at ~305 nm Negative Peak at ~240 nm IsoG_Tetraplex isoG-Tetraplex IsoG_Spectrum->IsoG_Tetraplex indicates GQuad_Spectrum Strong Positive Peak at ~270 nm Negative Peak at ~240 nm G_Quadruplex G-Quadruplex (Parallel) GQuad_Spectrum->G_Quadruplex indicates BDNA_Spectrum Positive Peak at ~275 nm Negative Peak at ~245 nm B_DNA B-DNA BDNA_Spectrum->B_DNA indicates

Caption: Correlation of CD spectra with DNA conformations.

References

A Comparative Guide to the Enzymatic Incorporation of Isoguanine and Other Unnatural Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet through the incorporation of unnatural nucleobases into DNA and RNA is a rapidly advancing field with significant implications for diagnostics, therapeutics, and synthetic biology. The ability of DNA and RNA polymerases to accept and utilize modified nucleotides is paramount to the success of these endeavors. This guide provides a comparative analysis of the enzymatic incorporation of isoguanine (B23775) (isoG), a key player in alternative hydrogen-bonding systems, with other prominent unnatural nucleobases.

Introduction to Unnatural Base Pairs (UBPs)

The canonical A-T and G-C base pairs form the foundation of genetic information storage and transfer. Unnatural base pairs (UBPs) are designed to function alongside these natural pairs, offering expanded chemical and functional diversity. The successful implementation of a UBP hinges on its efficient and faithful enzymatic incorporation into a growing nucleic acid chain. Key performance metrics include:

  • Incorporation Efficiency (kcat/KM): This value reflects how efficiently a polymerase utilizes an unnatural nucleoside triphosphate as a substrate. Higher values indicate a more efficient incorporation.

  • Fidelity (Selectivity): This measures the polymerase's ability to selectively incorporate the correct unnatural base opposite its partner in the template strand, while discriminating against mispairings with natural bases. It is often expressed as a percentage of correct incorporations.

This guide focuses on comparing isoG, which forms a three-hydrogen-bond pair with isocytosine (B10225) (isoC), to other classes of UBPs, primarily those based on hydrophobic and alternative hydrogen-bonding interactions.

Performance Comparison of Unnatural Nucleobases

The following tables summarize the quantitative data on the enzymatic incorporation of isoG and other representative unnatural nucleobases. It is important to note that the data are compiled from various studies using different polymerases and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Comparison of Incorporation Efficiency and Fidelity of Various Unnatural Base Pairs

Unnatural Base PairPairing PrincipleDNA PolymeraseIncorporation Efficiency (kcat/KM) (M⁻¹min⁻¹)Fidelity/Selectivity (%)Reference
isoG:isoC Alternative H-bondingKlenow FragmentModerate (data varies)~98% in PCR[1]
d5SICS:dNaM HydrophobicKlenow Fragment~1.4 x 10⁷ (dSICS incorporation)>99.9%[2]
Ds:Px HydrophobicDeep Vent (exo+)High (qualitative)>99.9% in PCR[3][4]
7-azaindole:isocarbostyril HydrophobicKlenow Fragment~2.7 x 10⁵High vs. natural bases, low vs. self-pair[5]
2,4-difluorotoluene: 4-methylbenzimidazole HydrophobicKlenow Fragment~200-fold lower than natural pairModerate[5]

Note: The efficiency and fidelity of isoG incorporation can be influenced by the tautomeric form of the base, which can lead to mispairing with thymine[6]. The use of modified polymerases and optimized reaction conditions can improve the performance of all UBP systems.

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from single-nucleotide incorporation assays. Below is a generalized protocol for a steady-state kinetic analysis.

Protocol: Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

1. Materials:

  • Purified DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)

  • 5'-radiolabeled primer (e.g., with ³²P)

  • Template DNA oligonucleotide containing the unnatural base at a specific position

  • Natural deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

  • Unnatural deoxynucleoside triphosphate (e.g., isoguanosine (B3425122) triphosphate)

  • Reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system for visualization and quantification

2. Procedure:

  • Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. For each concentration of the dNTP to be tested, combine the annealed primer-template duplex, DNA polymerase, and reaction buffer.

  • Initiation of Reaction: Initiate the reaction by adding the dNTP of interest and immediately transferring the mixture to the desired reaction temperature (e.g., 37°C).

  • Time Course and Quenching: At various time points, quench the reaction by adding an aliquot of the reaction mixture to the quenching solution.

  • Gel Electrophoresis: Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.

  • Data Acquisition: Visualize the gel using a phosphorimager and quantify the intensity of the bands corresponding to the unextended and extended primer.

  • Data Analysis:

    • Calculate the percentage of primer extension at each time point for each dNTP concentration.

    • Plot the initial velocity of the reaction (product formed per unit time) against the dNTP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (or kcat) and KM. The incorporation efficiency is then calculated as kcat/KM.

Fidelity Measurement: To determine fidelity, the incorporation efficiency of the correct unnatural nucleotide is compared to the efficiency of incorporating the four natural (incorrect) nucleotides opposite the unnatural template base.

Signaling Pathways and Experimental Workflows

Unnatural base pairs are not merely academic curiosities; they have practical applications. The isoG-isoC pair, for instance, is the cornerstone of Promega's Plexor™ technology, a real-time quantitative PCR (qPCR) method.

Plexor™ qPCR Technology Workflow

The Plexor™ system utilizes the specific pairing of isoC and isoG for signal generation. One PCR primer is synthesized with a 5'-isoC residue and a fluorescent reporter. The reaction mix contains dabcyl-labeled isoguanosine triphosphate (dabcyl-isoGTP). During PCR, the dabcyl-isoGTP is incorporated opposite the isoC in the primer extension product, bringing the quencher (dabcyl) into close proximity with the reporter and quenching its fluorescence. The decrease in fluorescence is proportional to the amount of amplified DNA.

Plexor_Workflow cluster_prep Reaction Preparation cluster_pcr Real-Time PCR Amplification cluster_analysis Data Analysis reagents Prepare Master Mix: - DNA Polymerase - Natural dNTPs - Dabcyl-isoGTP denaturation Denaturation (95°C) reagents->denaturation primers Design Primers: - Forward Primer (unlabeled) - Reverse Primer (5'-Fluorophore-isoC) primers->denaturation template Add DNA Template template->denaturation annealing Annealing (55-65°C) denaturation->annealing Cycle 1 extension Extension (72°C) annealing->extension incorporation Dabcyl-isoGTP Incorporation extension->incorporation quenching Fluorescence Quenching incorporation->quenching quenching->denaturation Repeat Cycles (25-40x) detection Real-Time Fluorescence Detection quenching->detection quantification Quantification (Ct value) detection->quantification

Caption: Workflow of the Plexor™ qPCR system utilizing the isoG-isoC unnatural base pair.

General Experimental Workflow for UBP Incorporation

The following diagram illustrates a generalized workflow for studying the enzymatic incorporation of any unnatural nucleobase.

UBP_Incorporation_Workflow cluster_design Design & Synthesis cluster_assay Enzymatic Incorporation Assay cluster_analysis Analysis ubp_design Design Unnatural Base Pair synthesis Synthesize Unnatural Nucleoside Triphosphate ubp_design->synthesis oligo_synthesis Synthesize DNA Template with Unnatural Base ubp_design->oligo_synthesis reaction_setup Set up Polymerase Reaction synthesis->reaction_setup primer_annealing Anneal Primer to Template oligo_synthesis->primer_annealing primer_annealing->reaction_setup incorporation Single-Nucleotide Incorporation reaction_setup->incorporation gel Denaturing PAGE incorporation->gel quant Quantify Product gel->quant kinetics Calculate Kinetic Parameters (kcat/KM, Fidelity) quant->kinetics

Caption: A generalized experimental workflow for evaluating the enzymatic incorporation of an unnatural base pair.

Conclusion

The enzymatic incorporation of unnatural nucleobases is a critical step in expanding the functional capacity of nucleic acids. Isoguanine, as part of the isoG-isoC pair, represents a well-established system based on alternative hydrogen bonding. While it has found utility in applications like qPCR, challenges such as tautomerism can affect its fidelity. In contrast, unnatural base pairs based on hydrophobic interactions, such as d5SICS-dNaM and Ds-Px, have demonstrated remarkably high fidelity and efficiency in PCR, often exceeding that of the isoG-isoC pair[2][3].

The choice of an unnatural base pair for a specific application will depend on a variety of factors, including the desired chemical functionality, the required fidelity of replication, and the compatibility with specific polymerases and enzymatic processes. The continued development and characterization of novel unnatural nucleobases and engineered polymerases will undoubtedly lead to even more powerful tools for molecular biology and synthetic genetics.

References

Safety Operating Guide

Navigating the Safe Disposal of isoG Nucleoside-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle isoG Nucleoside-1 with the appropriate personal protective equipment (PPE). The minimum required PPE includes:

  • Safety Goggles or Face Shield: To protect against splashes and aerosols.

  • Chemical-Resistant Gloves (e.g., Nitrile): To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible.[1]

Hazard Identification and Risk Assessment

Based on the available safety data for the related compound, isoguanine (B23775), this compound should be handled as a substance that may cause skin and serious eye irritation.[2] Although not classified as a hazardous substance according to the Globally Harmonized System (GHS) in all forms, it is crucial to treat it with caution.[3] The toxicological properties of many novel nucleoside analogs have not been thoroughly investigated; therefore, it is essential to treat this compound as potentially hazardous.

Hazard Classification (Based on Isoguanine)Precautionary Statements
Skin Irritation (Category 2)[2]P264: Wash thoroughly after handling.[2]
Eye Irritation (Category 2A)[2]P280: Wear protective gloves / eye protection / face protection.[2]
P302+P352: If on skin: Wash with plenty of water.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

This data is based on the safety information for isoguanine and should be used as a guideline for this compound in the absence of specific data.

Step-by-Step Disposal Procedure

The disposal of this compound should follow standard operating procedures for hazardous chemical waste. This involves a systematic approach to collection, labeling, storage, and transfer.

Experimental Protocol for Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap for the collection of all this compound waste. The container material must be compatible with the chemical.

  • Collect All Forms of Waste: This includes:

    • Unused or expired pure this compound powder.

    • Contaminated solutions containing this compound.

    • Any materials used for cleaning spills (e.g., absorbent pads, wipes).

    • Contaminated labware such as pipette tips, tubes, and flasks.

  • Do Not Mix Waste Streams: Avoid mixing this compound waste with other incompatible chemical waste. If the nucleoside is part of a multi-hazardous waste (e.g., containing radioactive isotopes or biological agents), specific institutional protocols must be followed.[4]

Labeling and Storage
  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ." The label must also include:

    • The full chemical name: "this compound Waste" (or the specific chemical name if known).

    • The approximate concentration and quantity of the waste.

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to prevent the spread of potential leaks.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Store the waste container away from incompatible materials, such as strong oxidizing agents.[1]

Final Disposal
  • Contact Environmental Health and Safety (EHS): Dispose of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. Do not dispose of this compound waste down the sink or in regular trash.[2]

Logical Workflow for Disposal

The logical flow of the disposal process is crucial for ensuring safety and compliance.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label Label Container Clearly: 'HAZARDOUS WASTE', Chemical Name, Date, PI segregate->label store Store Sealed Container in Secondary Containment in a Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Institutional EHS for Waste Pickup Request store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End: Proper Disposal Completed pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is essential to treat this compound as potentially hazardous and to follow all institutional and regulatory guidelines for chemical waste disposal. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling isoG Nucleoside-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for isoG Nucleoside-1

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecification/Recommendation
Eye Protection Safety GogglesMust be worn at all times to protect against splashes. Should be tight-fitting.[1][2]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing to provide an additional layer of protection for the entire face.[3]
Hand Protection Nitrile GlovesMinimum requirement for handling. Should be disposed of after each use or if contamination is suspected.
Double GlovingRecommended to minimize the risk of exposure due to potential tears or degradation of the inner glove.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination.[4][5]
Chemical-Resistant ApronRecommended when working with significant quantities of the compound.
Respiratory Protection Fume HoodAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
N95 RespiratorConsider using an N95 respirator if working outside of a fume hood is unavoidable, especially when handling the powdered form.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area within the laboratory.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, within the fume hood to avoid unnecessary movement in and out of the containment area.

2. Handling the Compound:

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: this compound should be stored according to the manufacturer's recommendations, typically at room temperature in the continental US, though this may vary.[6] For long-term storage, refrigeration or freezing is generally recommended for solids, while stock solutions should be stored in tightly sealed vials at -20°C.[7]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area, including the fume hood surface and any equipment used, with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weigh papers, and pipette tips, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Visual Guidance

To further clarify the procedural flow and safety hierarchy, the following diagrams are provided.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE Area Prepare Designated Area (Fume Hood) Prep->Area Weigh Weigh Solid Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Work Area Experiment->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: Experimental workflow for handling this compound.

Safety_Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of controls for laboratory safety.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.